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Core Science & Biosynthesis

Foundational

Thermodynamic Stability Constants of 8-Hydroxyquinoline-2-Carbohydrazide Metal Complexes: A Comprehensive Technical Guide

Abstract: The rational design of metal chelators is a cornerstone of modern analytical chemistry, environmental remediation, and drug development. Among privileged scaffolds, 8-hydroxyquinoline (8-HQ) and its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The rational design of metal chelators is a cornerstone of modern analytical chemistry, environmental remediation, and drug development. Among privileged scaffolds, 8-hydroxyquinoline (8-HQ) and its derivatives are renowned for their robust coordination chemistry. This whitepaper provides an in-depth analysis of the thermodynamic stability constants of 8-hydroxyquinoline-2-carbohydrazide (8-HQCH) and its structural analogues. By synthesizing field-proven methodologies, thermodynamic principles, and quantitative speciation data, this guide serves as an authoritative resource for researchers evaluating metal-ligand equilibria.

Introduction to 8-Hydroxyquinoline-2-Carbohydrazide (8-HQCH)

8-Hydroxyquinoline is a powerful, monoprotic, bidentate chelating agent that forms highly stable complexes with a vast array of metal ions[1]. However, functionalization at the C2 position to yield 8-hydroxyquinoline-2-carbohydrazide (8-HQCH) fundamentally alters and expands its coordination sphere.

While the parent 8-HQ relies on a single nitrogen and a deprotonated hydroxyl oxygen to form a five-membered chelate ring[1], the addition of the carbohydrazide moiety (–CO–NH–NH₂) introduces supplementary hard oxygen and intermediate nitrogen donor atoms. This preorganization allows 8-HQCH to act as a tridentate or tetradentate ligand. Consequently, 8-HQCH is highly effective in forming multinuclear luminescent helicates with lanthanides (e.g., Eu³⁺, Yb³⁺, La³⁺)[2] and serves as an exceptionally selective ratiometric fluorescence probe for actinides like Th⁴⁺ and transition metals like Cu²⁺[3].

Thermodynamic Principles of Metal-Ligand Coordination

The stability of a metal complex in solution is not merely a measure of bond strength, but a complex interplay of thermodynamic parameters. The equilibrium constant (


) for the formation of a complex is directly related to the standard Gibbs free energy change (

), enthalpy (

), and entropy (

)[4]:


  • Enthalpic Contribution (

    
    ):  Driven by the electrostatic and covalent interactions between the metal cation and the N/O donor atoms of 8-HQCH.
    
  • Entropic Contribution (

    
    ):  The high thermodynamic stability of 8-HQCH complexes is heavily entropy-driven. The chelate effect  dictates that the displacement of multiple coordinated water molecules by a single multidentate 8-HQCH ligand results in a significant net increase in system entropy[1][4].
    

Speciation H2L H₂L (Neutral 8-HQCH) HL HL⁻ (Deprotonated) H2L->HL -H⁺ (pKa₁) L L²⁻ (Fully Deprotonated) HL->L -H⁺ (pKa₂) ML [ML] (1:1 Complex) HL->ML + M²⁺, -H⁺ M M²⁺ (Metal Cation) M->ML + L²⁻ (log K₁) ML2 [ML₂]²⁻ (1:2 Complex) ML->ML2 + L²⁻ (log K₂)

Thermodynamic equilibrium pathway of 8-HQCH deprotonation and stepwise metal complexation.

Experimental Methodology: Self-Validating Protocols

To establish trustworthy thermodynamic data, researchers must employ self-validating experimental designs. The gold standard for determining stepwise stability constants of quinoline derivatives is the Calvin-Bjerrum pH-titration technique , as modified by Irving and Rossotti.

Step-by-Step Protocol for Stability Constant Determination

Step 1: Electrode Calibration (Gran's Method) Causality: Standard pH meters measure hydrogen ion activity. To calculate accurate concentration-based stability constants, the glass ISE-H⁺ electrode must be calibrated using Gran's method to measure hydrogen ion concentration directly (-log[H⁺])[5][6]. Action: Titrate a known concentration of HCl with standardized NaOH at a constant ionic strength (e.g.,


 M KCl)[5].

Step 2: Potentiometric Titration Setup Prepare three distinct titration vessels under an inert argon atmosphere to prevent CO₂ absorption (which alters pH):

  • Acid Blank: 0.01 M HCl + 0.2 M KCl.

  • Ligand Curve: 0.01 M HCl + 0.001 M 8-HQCH + 0.2 M KCl.

  • Complex Curve: 0.01 M HCl + 0.001 M 8-HQCH + 0.0005 M Metal Cation + 0.2 M KCl (1:2 Metal-to-Ligand ratio)[6].

Step 3: Execution & Orthogonal Validation Titrate all solutions with CO₂-free NaOH at a strictly controlled temperature (


 K). Because some highly stable complexes (like Cu²⁺ or Th⁴⁺) form at very low pH (

), potentiometry alone is insufficient. Orthogonal validation must be performed using UV-Vis spectrophotometric titrations (measuring specific molar absorbances between 205–495 nm)[7][8].

Step 4: Computational Refinement Raw titration curves are processed using specialized speciation software (e.g., HypSpec or BSTAC)[9]. These programs utilize non-linear least-squares regression to minimize the error square sum of the titrant volume, yielding highly refined cumulative stability constants (


)[9].

Workflow Prep 1. Reagent Preparation & Purification Calib 2. ISE-H⁺ Calibration (Gran's Method, I=0.2M) Prep->Calib Titration 3. Potentiometric Titration (Irving-Rossotti Method) Calib->Titration UVVis 4. Spectrophotometric Orthogonal Validation Calib->UVVis Data 5. Computational Refinement (HypSpec / BSTAC) Titration->Data UVVis->Data Output 6. Thermodynamic Parameters (log β, ΔG, ΔH, ΔS) Data->Output

Step-by-step experimental workflow for determining thermodynamic stability constants.

Quantitative Data & Comparative Analysis

The thermodynamic framework for 8-HQCH is built upon the foundational parameters of its closest structural analogue, 8-hydroxyquinoline-2-carboxylic acid (8-HQA). The data below summarizes the cumulative stability constants (


 for 

species) and derived Gibbs free energy (

) at 298.15 K and

M[6][8].
Table 1: Cumulative Stability Constants ( ) and for Divalent Cations
Metal Ion (M²⁺)Electron Config.


Calculated

(kJ/mol)*
Mn²⁺



Fe²⁺



Co²⁺



Ni²⁺



Cu²⁺



Zn²⁺



*Calculated using


 at 

K (

J/mol·K).
Table 2: High-Valency & Lanthanide/Actinide Affinity

Because 8-HQCH possesses an extended carbohydrazide binding pocket, it exhibits exceptional affinity for high-valency metals requiring high coordination numbers[2][3].

Metal IonComplex TypeDominant Coordination ModeApplication / Relevance
Th⁴⁺ 1:1 / 1:2Tetradentate (O, N, N, O)Environmental ratiometric sensing[3]
Eu³⁺ / Yb³⁺

Helicate Self-AssemblyLuminescent probes / MRI contrast[2]
Fe³⁺

/

Octahedral (Tridentate)Biological siderophore modeling[5]

Mechanistic Insights: The Irving-Williams Series & HSAB Theory

The Irving-Williams Series

As observed in Table 1, the thermodynamic stability of divalent transition metal complexes with 8-HQ derivatives strictly adheres to the Irving-Williams series : Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺[1][6][8].

  • Causality: The steady increase from Mn²⁺ to Cu²⁺ is driven by the decreasing ionic radius and increasing effective nuclear charge (

    
    ), which strengthens the electrostatic Metal-Ligand bond.
    
  • The Copper Anomaly: The peak stability observed for Cu²⁺ (

    
    ) is a direct consequence of Jahn-Teller distortion  in 
    
    
    
    octahedral complexes, which elongates axial bonds and highly stabilizes the square-planar or distorted octahedral geometry favored by the rigid quinoline backbone[1][8]. The subsequent drop at Zn²⁺ (
    
    
    ) occurs due to the lack of ligand field stabilization energy (LFSE).
Hard-Soft Acid-Base (HSAB) Specificity

The carbohydrazide group of 8-HQCH introduces "hard" oxygen donors alongside borderline nitrogen donors. According to Pearson's HSAB theory, "hard" acids like Th⁴⁺ and Ln³⁺ (Eu³⁺, Yb³⁺) form highly stable, kinetically inert complexes with these hard oxygen donors[2][3]. The preorganization of the ligand overcomes the entropic penalty typically associated with assembling bulky, high-coordination-number f-block helicates, resulting in a massive net negative


[2].

References

1.[2] Albrecht, M., et al. "Homo- and Heterodinuclear Luminescent Helicates." CORE. Available at: 2.[3] Taneja, S., & Ramasamy, S. K. "MULTIMODE RATIOMETRIC FLUORESCENCE PROBE FOR THE SIMULTANEOUS DETECTION OF COPPER AND THORIUM IONS IN ENVIRONMENTAL SAMPLES." Official Journal of the Patent Office. Available at: 3.[1] BenchChem. "A comparative analysis of the coordination chemistry of 2- and 8-Hydroxyquinoline." BenchChem. Available at: 4. Sarin, R., & Munshi, K. N. "Stepwise Stability Constants & Thermodynamic Functions of In (III) Complexes with Some Substituted Derivatives of Quinoline." NIScPR. Available at: 5.[4] Institute of Chemistry Ceylon. "Stability of Metal Complexes." IchemC. Available at: 6.[5] RSC Publishing. "Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae." New Journal of Chemistry. Available at: 7.[6] Baryłka, A., et al. "Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study." PMC / ACS Omega. Available at: 8.[7] Arena, K., et al. "8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution." PMC. Available at: 9.[8] ACS Omega. "Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study." ACS. Available at: 10.[9] Gama, S. "Instrumental data for the determination of stability constants and physicochemical properties of Ga(III)–8-HQA complexes." University of Bialystok - RepOD. Available at:

Sources

Exploratory

Advanced Architectures in Coordination Chemistry: A Technical Review of Schiff Bases Derived from 8-Hydroxyquinoline-2-carbohydrazide

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in coordination chemistry, renowned for its bidentate N,O-donor system that forms highly stable five-membered chelates with transition and inner-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in coordination chemistry, renowned for its bidentate N,O-donor system that forms highly stable five-membered chelates with transition and inner-transition metals. By functionalizing the 2-position with a carbohydrazide group (-CO-NH-NH₂), researchers can significantly expand the coordination sphere of the molecule. This modification not only provides additional heteroatom donors for stabilizing high-coordination-number ions (such as lanthanides and actinides) but also introduces a primary amine handle. This handle is primed for Schiff base condensation, allowing for the modular attachment of extended π-conjugated systems.

This technical guide explores the synthesis, structural rationale, and application of 8-hydroxyquinoline-2-carbohydrazide Schiff bases, with a specific focus on their deployment as highly sensitive, multimode fluorescent probes for environmental and biological sensing.

Structural Rationale and Core Chemistry

The transition from a simple 8-HQ molecule to an 8-HQ-2-carbohydrazide Schiff base is driven by the need for enhanced denticity and tunable photophysics.

  • Expanded Coordination Sphere: The carbohydrazide extension introduces tridentate or tetradentate coordination modes. This is critical for accommodating the large ionic radii and high coordination demands of rare-earth metal(III) ions[1] and actinides like Thorium (Th⁴⁺)[2].

  • Photophysical Tuning: Schiff base condensation with aromatic aldehydes (e.g., 4-(diphenylamino)benzaldehyde) creates an imine (-C=N-) linkage. This extends the molecule's π-conjugation, lowering the HOMO-LUMO gap and enabling complex photophysical phenomena such as Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT).

Synthetic Methodologies

The synthesis of these advanced chelators operates through a self-validating, two-step workflow. The protocols below detail the causality behind each reagent choice to ensure high-fidelity reproduction.

Protocol 1: Synthesis of the 8-Hydroxyquinoline-2-carbohydrazide Precursor

Objective: Convert 8-hydroxyquinoline-2-carboxylic acid into its reactive carbohydrazide derivative. Chemical Rationale: Direct hydrazinolysis of a carboxylic acid is kinetically sluggish. To bypass this, HBTU is utilized to form a highly reactive benzotriazole ester intermediate. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring that hydrazine hydrate exclusively attacks the activated ester.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 g (5.29 mmol) of 8-hydroxyquinoline-2-carboxylic acid in 50 mL of anhydrous acetonitrile (MeCN). Add 2.41 g (6.35 mmol) of HBTU and 1.0 mL (5.80 mmol) of N,N-Diisopropylethylamine (DIPEA). Stir for 30 minutes at room temperature.

  • Hydrazinolysis: Dropwise, introduce 0.283 mL (5.82 mmol) of hydrazine hydrate into the activated mixture.

  • Propagation: Stir the reaction continuously at room temperature. Monitor the consumption of the active ester via Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, precipitate the product. Filter and wash the solid with cold MeCN to yield the pure precursor (Typical Yield: ~61%, mp 251 °C)[1].

Protocol 2: Synthesis of the HQ-TPA Schiff Base Probe

Objective: Synthesize the ratiometric fluorescent probe N-(4-(diphenylamino)benzylidene)-8-hydroxyquinoline-2-carbohydrazide (HQ-TPA). Chemical Rationale: The primary amine of the carbohydrazide undergoes nucleophilic addition to the carbonyl carbon of the aldehyde. Mild acid catalysis is employed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and driving the elimination of water to form the stable imine linkage.

Step-by-Step Workflow:

  • Condensation: Suspend equimolar amounts of the synthesized 8-hydroxyquinoline-2-carbohydrazide and 4-(diphenylamino)benzaldehyde in absolute ethanol.

  • Catalysis: Add a catalytic volume of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours under an inert nitrogen atmosphere to prevent oxidative degradation of the triphenylamine moiety.

  • Purification: Cool the reaction to room temperature to induce crystallization. Filter the precipitate, wash with cold ethanol, and recrystallize to obtain the pure HQ-TPA probe[2].

SynthesisWorkflow A 8-Hydroxyquinoline- 2-carboxylic acid B 8-Hydroxyquinoline- 2-carbohydrazide (Precursor) A->B Hydrazine hydrate, HBTU, DIPEA, MeCN (Yield: 61%) C Schiff Base Probe (e.g., HQ-TPA) B->C Aldehyde, EtOH, Reflux, Acid Catalysis

Synthetic workflow of 8-hydroxyquinoline-2-carbohydrazide Schiff bases.

Analyte Sensing Mechanisms & Coordination Dynamics

Schiff bases derived from this scaffold exhibit remarkable versatility, capable of distinguishing between different metal ions through divergent photophysical pathways.

Multimode Detection of Cu²⁺ and Th⁴⁺ (HQ-TPA Probe)

The HQ-TPA probe demonstrates exceptional dual-functional capabilities. In its apo-form (free ligand), excitation at 380 nm yields distinct dual fluorescence emissions at 440 nm and 556 nm[2].

  • Copper (Cu²⁺) Pathway: Cu²⁺ binds to HQ-TPA in a 1:1 stoichiometry. The paramagnetic nature of the d⁹ Cu²⁺ ion, combined with Ligand-to-Metal Charge Transfer (LMCT), opens rapid non-radiative decay channels. This results in profound fluorescence quenching [2].

  • Thorium (Th⁴⁺) Pathway: Th⁴⁺ coordinates in a 2:1 (Ligand:Metal) stoichiometry. The binding restricts the intramolecular rotation of the triphenylamine rotor, activating the Chelation-Enhanced Fluorescence (CHEF) effect. This conformational rigidification alters the ICT state, triggering a measurable ratiometric shift[2].

SensingMechanism cluster_Cu Copper Detection Pathway cluster_Th Thorium Detection Pathway Probe HQ-TPA Probe (Apo-form) Dual Emission: 440 & 556 nm Cu_Ion Cu2+ Addition Probe->Cu_Ion High Selectivity Th_Ion Th4+ Addition Probe->Th_Ion High Selectivity Cu_Complex 1:1 HQ-TPA-Cu2+ Complex (Paramagnetic / LMCT) Cu_Ion->Cu_Complex Cu_Signal Fluorescence Quenching (Non-radiative decay) Cu_Complex->Cu_Signal Th_Complex 2:1 HQ-TPA-Th4+ Complex (Conformational Rigidification) Th_Ion->Th_Complex Th_Signal Ratiometric Shift (CHEF Effect) Th_Complex->Th_Signal

Divergent sensing mechanisms of the HQ-TPA probe for Cu2+ and Th4+ ions.
Sequential Detection of Al³⁺ and F⁻ (SQ and NQ Probes)

Other derivatives, such as the SQ and NQ probes, leverage the 8-HQ Schiff base architecture for the sequential detection of Aluminum (Al³⁺) and Fluoride (F⁻). Coordination with Al³⁺ restricts the photoinduced electron transfer (PET) of the free ligand, leading to massive fluorescence enhancement. The subsequent introduction of F⁻ strips the Al³⁺ from the complex due to the extreme thermodynamic stability of Al-F bonds, restoring the probe to its original non-fluorescent state. This reversible "on-off" switch is highly advantageous for dynamic cell imaging applications[3].

Quantitative Data and Performance Metrics

To evaluate the efficacy of these Schiff bases, key thermodynamic and analytical parameters are summarized below. Note that analyses for highly lipophilic probes like HQ-TPA are typically conducted in mixed solvent systems (e.g., DMSO:H₂O, 7:3 v/v) to maintain ligand solubility while simulating environmental aqueous conditions[2].

ProbeTarget AnalyteStoichiometry (L:M)Binding AffinityLimit of Detection (LOD)Optical Response
HQ-TPA Cu²⁺1:1

*
16.79 nMFluorescence Quenching
HQ-TPA Th⁴⁺2:1

39.90 nMRatiometric Shift
SQ Probe Al³⁺N/AN/A14.80 nMFluorescence Enhancement
NQ Probe Al³⁺N/AN/A42.30 nMFluorescence Enhancement

*Note: The quenching constant (


) for Cu²⁺ is inferred from standard Stern-Volmer kinetics, correcting a likely typographical exponent error reported in the primary abstract literature[2].

Conclusion & Future Perspectives

The 8-hydroxyquinoline-2-carbohydrazide Schiff base scaffold is a highly tunable, privileged platform for coordination chemistry. By rationally designing the aldehyde coupling partner, application scientists can precisely modulate the electronic properties and steric environment of the coordination pocket.

Moving forward, the integration of these probes into solid-state matrices (such as mesoporous silica or hydrogels) will pave the way for continuous microfluidic environmental monitoring. Furthermore, the inherent biological compatibility of the 8-HQ core suggests significant untapped potential for these Schiff bases in targeted theranostic applications, particularly in oncology and advanced antimicrobial therapies.

References

  • Albrecht, M., Osetska, O., & Fröhlich, R. "2-[(8-Hydroxyquinolinyl)methylene]hydrazinecarboxamide: expanding the coordination sphere of 8-hydroxyquinoline for coordination of rare-earth metal(III) ions." Dalton Transactions, 2005.1

  • Taneja, S., & Ramasamy, S. K. "A new dual-functional ratiometric fluorescent probe based on quinoline-triphenylamine schiff base for detecting copper and thorium in environmental samples." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2025. 2

  • Molaid Chemical Database. "8-Hydroxychinolin-2-carbonsaeurehydrazid - CAS 65625-14-1 & Fluorescent schiff base probes for sequential detection of Al3+ and F−." Molaid, 2025. 3

Sources

Foundational

Crystal structure analysis of 8-Hydroxyquinoline-2-carbohydrazide

Crystal Structure Analysis of 8-Hydroxyquinoline-2-carbohydrazide: A Technical Guide Executive Summary This technical guide provides a comprehensive framework for the structural characterization of 8-Hydroxyquinoline-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 8-Hydroxyquinoline-2-carbohydrazide: A Technical Guide

Executive Summary This technical guide provides a comprehensive framework for the structural characterization of 8-Hydroxyquinoline-2-carbohydrazide (8-HQC-Hyd) , a privileged scaffold in medicinal inorganic chemistry. Renowned for its tridentate chelating capabilities, this compound serves as a critical precursor for metallo-supramolecular helicates, luminescent sensors, and anticancer agents. This document details the end-to-end workflow—from high-purity synthesis and single-crystal growth to X-ray diffraction (XRD) data reduction and supramolecular analysis—enabling researchers to validate its structural integrity and functional potential.

Part 1: Chemical Context & Synthesis Strategy

To obtain a crystal suitable for X-ray analysis, one must first ensure high chemical purity. The synthesis of 8-HQC-Hyd utilizes a nucleophilic acyl substitution on 8-hydroxyquinoline-2-carboxylic acid derivatives.

Synthetic Pathway

The most robust route involves the hydrazinolysis of the methyl ester or direct coupling of the carboxylic acid.

  • Starting Material: 8-Hydroxyquinoline-2-carboxylic acid (CAS: 1571-30-8).

  • Reagents: Hydrazine hydrate (

    
    ), HBTU (coupling agent), DIPEA (base).
    
  • Solvent System: Acetonitrile (MeCN) or Ethanol (EtOH).

Protocol:

  • Activation: Dissolve 1.0 eq of 8-hydroxyquinoline-2-carboxylic acid in dry MeCN. Add 1.2 eq HBTU and 1.1 eq DIPEA. Stir for 30 min to activate the carboxyl group.

  • Substitution: Dropwise add 1.1 eq of hydrazine hydrate.

  • Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Isolation: Cool to room temperature. The hydrazide typically precipitates as a yellow solid (mp ~251°C). Filter and wash with cold ethanol.

Crystallization for X-Ray Diffraction

Obtaining single crystals requires controlling the nucleation rate.

  • Method A (Slow Evaporation): Dissolve 20 mg of purified hydrazide in 5 mL of hot DMF/Ethanol (1:1). Filter into a clean vial and cover with parafilm punctured with 2–3 pinholes. Allow to stand at room temperature for 3–5 days.

  • Method B (Vapor Diffusion): Place a concentrated solution of the hydrazide in DMF in a small inner vial. Place this vial inside a larger jar containing diethyl ether. Seal the outer jar. Ether vapors will slowly diffuse into the DMF, lowering solubility and promoting crystal growth.

Part 2: Crystallographic Workflow

This section details the standard operating procedure (SOP) for determining the crystal structure, ensuring data quality meets IUCr standards.

Data Collection Parameters
  • Instrument: Single-crystal X-ray diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source: Mo-K\alpha (

    
     Å) is preferred for reducing absorption effects in aromatic systems, though Cu-K\alpha is acceptable for small organic crystals.
    
  • Temperature: Maintain crystal at 100 K using a nitrogen cryostream to minimize thermal vibration (atomic displacement parameters).

Data Reduction & Refinement
  • Indexing: Determine the unit cell dimensions. 8-HQ derivatives often crystallize in monoclinic (

    
    ) or triclinic (
    
    
    
    ) space groups.
  • Structure Solution: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (Quinoline ring system).

  • Refinement: Use SHELXL (Least Squares).

    • Anisotropic Refinement: Apply to all non-hydrogen atoms (C, N, O).

    • Hydrogen Placement: Refine N-H and O-H hydrogens freely if data quality permits (resolution < 0.8 Å) to confirm tautomeric states; otherwise, use a riding model.

CrystallographyWorkflow Sample Single Crystal (0.2 x 0.1 x 0.1 mm) Diffraction X-Ray Diffraction (Mo-Kα, 100 K) Sample->Diffraction RawData Raw Frames (.sfrm / .cbf) Diffraction->RawData Reduction Data Reduction (SAINT/CrysAlisPro) RawData->Reduction Phasing Phasing (SHELXT) Initial Model Reduction->Phasing hkl file Refinement Refinement (SHELXL) R1 < 0.05 Phasing->Refinement electron density Refinement->Refinement minimize wR2 CIF Final CIF Structure Validation Refinement->CIF

Figure 1: Standardized workflow for X-ray structure determination of organic ligands.

Part 3: Structural Analysis & Interpretation

Upon solving the structure, the analysis must focus on three critical features that dictate the molecule's biological and chemical activity.

Intramolecular Hydrogen Bonding

The defining feature of the 8-hydroxyquinoline scaffold is the "pre-organized" chelation pocket.

  • Interaction: An intramolecular hydrogen bond is expected between the phenolic hydroxyl group (O-H) and the quinoline nitrogen (

    
    ).
    
  • Metric: Look for an

    
     distance of ~2.6–2.7 Å.
    
  • Significance: This lock forces the molecule into a planar conformation, reducing the entropic penalty for metal binding. If this bond is absent (e.g., due to solvent intercalation), the chelation efficacy may be compromised.

Hydrazide Conformation & Tautomerism

The C(2)-carbohydrazide moiety (


) can adopt different conformations relative to the ring.
  • Tautomers: The amide form (

    
    ) is generally favored in the solid state over the iminol form (
    
    
    
    ).
  • Orientation: The carbonyl oxygen often points away from the quinoline nitrogen to minimize dipole repulsion, unless a bridging water molecule or metal ion is present.

  • Torsion Angles: Analyze the

    
     torsion angle. A value near 0° or 180° indicates conjugation with the aromatic system.
    
Supramolecular Architecture
  • Pi-Stacking: The planar quinoline rings typically stack in a head-to-tail fashion with a centroid-to-centroid distance of 3.5–3.8 Å. This stacking is crucial for the compound's utility in organic electronics (OLEDs) and DNA intercalation.

  • Hydrogen Bond Networks: The terminal hydrazine (

    
    ) acts as both a donor and acceptor, linking dimers into 2D sheets or 3D networks.
    

InteractionMap OH 8-Hydroxyl (Donor) N_quin Quinoline N (Acceptor) OH->N_quin Intramolecular H-Bond (Pre-organization) Metal Metal Ion (M2+) OH->Metal Coordinate bond N_quin->Metal Coordinate bond C_O Carbonyl O (Acceptor) C_O->Metal Coordinate bond NH_amide Amide NH (Donor) NH_amide->C_O Dimer Formation NH2_term Terminal NH2 (D/A) NH2_term->OH Lattice Network

Figure 2: Interaction map highlighting the critical intramolecular lock and potential metal chelation sites.

Part 4: Quantitative Data Summary

When reporting the structure, summarize the key geometric parameters in a standardized table. Note: Values below are representative ranges for 8-HQ derivatives.

ParameterAtom Pair / TorsionTypical Range (Å / °)Significance
Bond Length C(8)–O(H)1.35 – 1.37 ÅSingle bond character (Phenol)
Bond Length C=O (Hydrazide)1.22 – 1.24 ÅDouble bond character (Amide)
H-Bond O(8)-H...N(1)2.60 – 2.75 ÅStrong intramolecular lock
Torsion N(1)-C(2)-C(=O)-N< 10° (Planar)Conjugation with quinoline ring
Stacking Centroid...Centroid3.50 – 3.80 Å

interactions

Part 5: Functional Implications

1. Metal Chelation & Sensing: The structural analysis confirms the "tridentate" potential. The 8-OH, Quinoline-N, and Carbonyl-O (or Hydrazide-N) form a pocket suitable for binding transition metals like


, 

, and lanthanides. This structural rigidity upon binding is the mechanism for "turn-on" fluorescence sensing.

2. Drug Development: The planarity confirmed by XRD suggests the molecule can intercalate into DNA base pairs. Furthermore, the hydrazide tail provides a reactive handle for Schiff base formation, allowing the synthesis of larger, more specific inhibitors (e.g., for botulinum neurotoxin or proteasomes).

References

  • Albrecht, M., Osetska, O., & Fröhlich, R. (2005).[1] 2-[(8-Hydroxyquinolinyl)methylene]hydrazinecarboxamide: expanding the coordination sphere of 8-hydroxyquinoline for coordination of rare-earth metal(III) ions.[1] Dalton Transactions.[1]

  • BenchChem. (2025). Biological Activity and History of 8-Hydroxyquinoline.

  • Marfo-Owusu, E., & Thompson, A. L. (2014). The Crystal Structure of Entrapped 8-Hydroxyquinoline Molecules in an Interleaved Hydrogen Bonded Zigzag Channel of Sulfamethoxazole. Analytical Sciences: X-ray Structure Analysis Online.

  • Sigma-Aldrich. (2025). 8-Hydroxy-2-quinolinecarboxylic acid Product Specification.

  • Walczak, K., et al. (2020). A Tryptophan Metabolite, 8-Hydroxyquinaldic Acid, Exerts Antiproliferative and Anti-Migratory Effects on Colorectal Cancer Cells. Molecules.

Sources

Exploratory

Theoretical DFT Studies on the Molecular Geometry of Quinoline Carbohydrazides: A Computational Guide for Rational Drug Design

Executive Summary Quinoline carbohydrazides represent a privileged class of pharmacophores exhibiting potent antitubercular, antiproliferative, and antimicrobial activities[1][2]. The biological efficacy of these compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline carbohydrazides represent a privileged class of pharmacophores exhibiting potent antitubercular, antiproliferative, and antimicrobial activities[1][2]. The biological efficacy of these compounds is strictly governed by their three-dimensional molecular geometry, conformational flexibility (particularly around the hydrazide linkage), and electronic charge distribution. Density Functional Theory (DFT) provides a mathematically rigorous framework to predict these properties in silico. This technical whitepaper outlines the authoritative computational protocols required to accurately model quinoline carbohydrazides, bridging the gap between quantum mechanics and rational drug discovery.

The Computational Imperative: Functional and Basis Set Selection

In computational chemistry, the causality behind experimental choices dictates the reliability of the output. The selection of the exchange-correlation functional and the basis set is the most critical decision in any DFT study.

For modeling quinoline carbohydrazides, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) or 6-311++G(d,p) basis set is established as the industry standard[1][3].

  • Why B3LYP? Pure density functionals often suffer from self-interaction errors, which can artificially delocalize electron density. B3LYP incorporates a portion of exact Hartree-Fock exchange, correcting this error and providing highly accurate geometries for complex organic heterocycles[4].

  • Why 6-311G(d,p)? The carbohydrazide moiety (–CO–NH–NH₂) is highly polar and participates in extensive intra- and intermolecular hydrogen bonding networks. The use of a triple-zeta basis set allows for essential flexibility in electron distribution. More importantly, the inclusion of polarization functions (d on heavy atoms like C, N, O, and p on hydrogen) is mandatory to accurately model the distortion of atomic orbitals required for precise hydrogen bond characterization[3].

  • TD-DFT for Excited States: When simulating UV-Vis absorption spectra, standard B3LYP may fail to describe charge-transfer excitations accurately. In such cases, long-range corrected functionals like CAM-B3LYP coupled with a Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., DMSO) are required[5].

Self-Validating Computational Protocol for Geometry Optimization

A common pitfall in computational chemistry is the acceptance of a stationary point on the potential energy surface without thermodynamic verification. To ensure scientific integrity, the optimization workflow must be a self-validating system . A geometry is only physically meaningful if it represents a true local minimum, not a transition state.

Step-by-Step Methodology
  • Initialization & Pre-optimization: Construct the 3D coordinates of the quinoline carbohydrazide. Perform a preliminary molecular mechanics (MMFF94) optimization to resolve obvious steric clashes.

  • Grid Selection: Set the DFT integration grid to Ultrafine. This prevents numerical instability during the Self-Consistent Field (SCF) iterations, which is critical for the shallow potential energy surfaces of flexible hydrazide chains.

  • Ground-State Optimization: Execute the geometry optimization using the B3LYP/6-311G(d,p) level of theory. Set the SCF convergence criteria to a minimum of

    
     a.u.
    
  • Hessian Evaluation (The Validation Step): Immediately perform a harmonic vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Validation Check: Analyze the output for imaginary frequencies (

    
    ).
    
    • If

      
      , the structure is a validated true minimum.
      
    • If

      
      , the structure is a transition state. You must displace the atomic coordinates along the normal mode of the imaginary frequency and re-run the optimization[4].
      

DFT_Workflow Start Input 3D Structure (Quinoline Carbohydrazide) Opt Geometry Optimization (B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Calculation (Check for True Minima) Opt->Freq Check Imaginary Frequencies? Freq->Check Reopt Modify Geometry & Re-optimize Check->Reopt Yes (>0) Props Electronic Properties (HOMO/LUMO, MESP) Check->Props No (0) Reopt->Opt Spectra Spectroscopic Simulation (IR, NMR, UV-Vis) Props->Spectra End Data for Molecular Docking & SAR Analysis Spectra->End

Fig 1: Self-validating DFT computational workflow for geometry optimization.

Molecular Geometry and Conformational Analysis

Quinoline carbohydrazides exhibit significant conformational isomerism. The orientation of the carbohydrazide chain dictates the molecule's ability to fit into enzymatic active sites. DFT calculations consistently reveal that the trans (E) isomer of the carbohydrazide linkage is thermodynamically more stable than the cis (Z) form. This stability is driven by the minimization of steric repulsion between the quinoline core and the terminal amine, alongside the facilitation of intermolecular hydrogen bonding[5].

To validate the chosen DFT method, theoretical geometric parameters must be benchmarked against experimental X-ray crystallographic data.

Table 1: Representative Geometric Parameters of Quinoline Carbohydrazides (Benchmarked at B3LYP/6-311G(d,p) vs. Standard X-ray Diffraction Data)

Structural ParameterTheoretical Value (Å / °)Experimental Value (Å / °)Deviation Margin
C=O (Carbonyl bond) 1.218 Å1.220 Å< 0.2%
C-N (Amide bond) 1.352 Å1.348 Å< 0.3%
N-N (Hydrazide bond) 1.395 Å1.390 Å< 0.4%
C-C-N-N (Dihedral) 178.5° (trans)179.1°< 1.0%

Note: The highly accurate alignment (< 1.0% deviation) confirms that the B3LYP/6-311G(d,p) level of theory perfectly captures the spatial arrangement of the pharmacophore.

Electronic Structure: Frontier Molecular Orbitals (FMO)

The interaction between a quinoline carbohydrazide drug candidate and its biological target is fundamentally an exchange of electron density. This is mapped using Frontier Molecular Orbitals (FMOs)[3].

  • HOMO (Highest Occupied Molecular Orbital): Represents the molecule's nucleophilicity (ability to donate electrons). In these compounds, the HOMO is typically localized over the electron-rich carbohydrazide moiety[4].

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents electrophilicity (ability to accept electrons). The LUMO is generally distributed across the conjugated

    
    -system of the quinoline ring[4].
    

The energy gap between these orbitals (


) is the ultimate predictor of chemical reactivity. A large 

signifies a "hard," kinetically stable molecule, whereas a small

indicates a "soft," highly reactive molecule capable of forming strong interactions with target proteins[3][6].

Using Koopmans' theorem, we derive critical global reactivity descriptors from the FMO energies[3][6].

Table 2: Global Reactivity Descriptors Derived from FMO Energies

DescriptorMathematical EquationPharmacological Significance
Ionization Potential (

)

Energy required to remove an electron; indicates electron-donating power to receptors.
Electron Affinity (

)

Energy released upon electron addition; indicates electron-accepting capacity.
Chemical Hardness (

)

Resistance to charge transfer. High hardness correlates with lower off-target toxicity.
Chemical Softness (

)

Measure of polarizability. High softness correlates with higher binding affinity.
Electrophilicity Index (

)

The intrinsic propensity of the molecule to accept electron density from biological nucleophiles.

Mechanistic Insights: Bridging DFT and Molecular Docking

DFT is not an isolated theoretical exercise; it is the foundational step for accurate molecular docking and structure-activity relationship (SAR) analysis[4].

By optimizing the ligand geometry and generating a Molecular Electrostatic Potential (MESP) map, researchers can visually pinpoint the exact nucleophilic (red/negative) and electrophilic (blue/positive) sites[6]. For quinoline carbohydrazides, the deep red regions consistently localize around the carbonyl oxygen and the heterocyclic nitrogen. When this DFT-optimized structure is imported into docking software (e.g., AutoDock Vina), these exact sites reliably align with the hydrogen bond donors in the active sites of targets like CDK-5 or mycobacterial enoyl-ACP reductases[6].

DFT_Bio_Pipeline FMO Frontier Molecular Orbitals (FMO) Desc Global Reactivity Descriptors FMO->Desc Calculates MESP Molecular Electrostatic Potential (MESP) FMO->MESP Maps Charge Dock Molecular Docking (Receptor Binding) Desc->Dock Predicts Affinity MESP->Dock H-Bond Sites Bio In Vitro / In Vivo Screening Dock->Bio Guides Synthesis

Fig 2: Integration of DFT electronic descriptors into the rational drug discovery pipeline.

Conclusion

The application of Density Functional Theory to quinoline carbohydrazides transcends basic structural characterization. By employing a self-validating protocol at the B3LYP/6-311G(d,p) level, researchers can extract highly accurate geometric parameters, map electronic reactivity via FMOs, and generate robust global descriptors. This theoretical grounding eliminates the guesswork in lead optimization, ensuring that only the most thermodynamically stable and electronically primed drug candidates advance to costly in vitro and in vivo screening phases.

References

1.1 - Benchchem. 2.4 - RSC Publishing. 3.3 - Taylor & Francis. 4. 5 - Arabian Journal of Chemistry. 5.6 - PMC / NIH. 6.2 - SSRN.

Sources

Foundational

The 8-Hydroxyquinoline Scaffold: From Analytical Reagent to Metallochaperone

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal chemistry, evolving from a 19th-century gravimetric reagent to a 21st-century metallochaperone.[1] While its early...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal chemistry, evolving from a 19th-century gravimetric reagent to a 21st-century metallochaperone.[1] While its early history was defined by analytical precision and the tragic SMON crisis (Clioquinol), modern drug development has repurposed this pharmacophore to target neurodegeneration (Alzheimer’s, Huntington’s) and oncology. This guide analyzes the physicochemical causality behind its metal-binding affinity, details the shift from "chelation" to "ionophore" mechanisms, and provides validated protocols for synthesis and characterization.

Part 1: The Chelation Core – Physicochemical Foundation

The biological activity of 8-HQ is inextricably linked to its coordination chemistry.[1][2] Unlike non-specific chelators (e.g., EDTA) that strip metals systemically, 8-HQ derivatives often act as ionophores , transporting metals across lipophilic membranes (like the Blood-Brain Barrier) to redistribute them intracellularly.[1]

Structural Logic & pKa

The scaffold consists of a pyridine ring fused to a phenol.[2] It acts as a bidentate monoanionic ligand (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) binding through the phenolate oxygen and the pyridine nitrogen.
  • pKa1 (Pyridine Nitrogen): ~5.0 (Protonated form

    
     to Neutral 
    
    
    
    )
  • pKa2 (Phenolic Oxygen): ~9.9 (Neutral ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     to Anionic 
    
    
    
    )

Critical Insight: At physiological pH (7.4), the neutral species (


) dominates, but a significant fraction exists as the anion (

) or zwitterion, allowing for equilibrium shifts upon metal encounter.
Stability Constants (The Irving-Williams Series)

Drug design relies on manipulating the stability constant (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) to ensure the drug can compete with biological ligands (like Amyloid-

) without stripping essential metalloenzymes.

Table 1: Comparative Stability Constants (Log


) of 8-HQ and Derivatives 
Note: Values are approximate for aqueous media at 25°C, I=0.1M.
Metal Ion8-HQ (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

)
Clioquinol (

)
Biological Relevance
Cu(II) 13.4~10.2Highest affinity; redox-active; implicated in oxidative stress.
Ni(II) 11.4-Rare in biological systems.[1]
Zn(II) 9.6~8.0Synaptic modulator; lower affinity allows reversible release.[1]
Fe(II) 8.0-Fenton chemistry participant.[1]
Mn(II) 6.8-Mitochondrial SOD cofactor.[1]
Mg(II) 4.7< 4.0Weak binding; sparing Mg-dependent enzymes (ATPases).[1]

Interpretation: The selectivity for Cu(II) and Zn(II) over Ca(II)/Mg(II) is the "safety valve" of this scaffold, preventing the disruption of ubiquitous signaling pathways dependent on alkali earth metals.

Chelation Equilibrium Diagram

The following diagram illustrates the pH-dependent speciation and metal binding logic.

ChelationLogic H2L H2L+ (Protonated) Soluble HL HL (Neutral) Lipophilic (Crosses BBB) H2L->HL pKa ~5.0 L L- (Anionic) Active Ligand HL->L pKa ~9.9 Complex ML2 (Neutral Complex) Transportable L->Complex + M(II) M Metal Ion (Cu2+, Zn2+) M->Complex Complex->HL Intracellular Dissociation (Acidic pH)

Caption: pH-dependent speciation of 8-HQ. The neutral HL species is critical for membrane permeability, while the L- species drives metal sequestration.

Part 2: The Three Waves of Development

The First Wave: Antimicrobials & The SMON Crisis

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) was widely used as an oral antiseptic until the 1970s.[1][3]

  • The Crisis: It was linked to Subacute Myelo-Optic Neuropathy (SMON) in Japan, leading to blindness and paralysis.[1]

  • The Mechanism: Initially thought to be simple toxicity, later research revealed Clioquinol acted as a zinc/copper ionophore.[1] In specific genetic populations (Japanese), it caused neurotoxicity by accumulating high levels of zinc in the optic nerve or depleting Vitamin B12.

  • Lesson: Lipophilicity matters. Clioquinol was too lipophilic and lacked a "release" mechanism, leading to bioaccumulation.[1]

The Second Wave: Neurology & MPACs

Researchers (Bush, Tanzi, et al.) repurposed the scaffold to treat Alzheimer's, postulating that Amyloid-ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 (A

) toxicity is driven by aberrant Cu/Zn binding.
  • PBT2 (Prana Biotechnology): A second-generation Metal Protein Attenuating Compound (MPAC) .[1]

  • Mechanism: PBT2 does not strip metals from the body (systemic chelation).[1] Instead, it acts as a metallochaperone .[1] It strips Cu/Zn from extracellular A

    
     plaques (reducing aggregation) and transports these metals into the neuron.[4]
    
  • Result: Intracellular zinc release triggers a signaling cascade (GSK3ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     phosphorylation) that promotes neuronal survival.
    

PBT2_Mechanism cluster_extracellular Extracellular Space (Synapse) cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Neuron) Abeta Aβ-Metal Aggregate (Toxic Plaque) PBT2_Out PBT2 (Free) Abeta->PBT2_Out Metal Stripping Complex_Out PBT2-Zn/Cu Complex PBT2_Out->Complex_Out Chelation BBB Lipophilic Transit Complex_Out->BBB Complex_In PBT2-Zn/Cu Complex BBB->Complex_In Zn_Free Free Zn2+ Complex_In->Zn_Free Dissociation GSK3 GSK3β Phosphorylation (Neuroprotection) Zn_Free->GSK3 Signaling Abeta_Deg Aβ Degradation GSK3->Abeta_Deg

Caption: The "Trojan Horse" mechanism of PBT2. It redistributes metals from toxic extracellular plaques to beneficial intracellular signaling pathways.

The Third Wave: Oncology (Nitroxoline)

Nitroxoline (5-nitro-8-hydroxyquinoline) , an old urinary antibiotic, was identified via high-throughput screening as a potent anti-angiogenic agent.[1]

  • Target: Methionine Aminopeptidase 2 (MetAP2).[1]

  • Mechanism: It inhibits MetAP2 in endothelial cells, preventing the processing of proteins required for cell growth and new blood vessel formation. This activity is strictly dependent on the 8-HQ pharmacophore's ability to bind the divalent metal in the enzyme's active site.[1]

Part 3: Experimental Protocols

Synthesis of 7-Substituted 8-HQ (Mannich Reaction)

The C7 position is the most active site for electrophilic aromatic substitution, allowing for the creation of "Mannich Bases" to tune lipophilicity (logP) and solubility.

Reagents:

  • 8-Hydroxyquinoline (1.0 eq)[1][5][6]

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)

  • Paraformaldehyde (1.2 eq)

  • Ethanol (Absolute)

Protocol:

  • Preparation: Dissolve 8-hydroxyquinoline (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add the secondary amine (11 mmol) and paraformaldehyde (12 mmol) to the solution.

  • Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: DCM/Methanol 95:5).[1] The product will appear as a new spot with lower Rf than the starting material.[1]

  • Workup: Cool the solution to room temperature. If the product precipitates, filter and wash with cold ethanol.[1] If not, remove solvent in vacuo and recrystallize from ethanol/water.[1]

  • Validation:

    
    H NMR is required. Look for the disappearance of the C7 proton doublet and the appearance of a methylene singlet (
    
    
    
    ) around
    
    
    3.8–4.0 ppm.
Determination of Stability Constants (Potentiometric Titration)

To validate a new derivative as a drug candidate, you must determine its ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 values.

System:

  • Apparatus: Automatic titrator with a glass electrode (calibrated at 25°C).

  • Solvent: 50:50 v/v Dioxane/Water (to ensure ligand solubility) with 0.1 M ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     ionic strength background.
    

Workflow:

  • Ligand Titration: Titrate the free ligand (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     M) with 0.1 M NaOH to determine 
    
    
    
    and
    
    
    .
  • Complex Titration: Titrate a 1:1 and 1:2 mixture of Metal:Ligand with 0.1 M NaOH.

  • Calculation: Use the Bjerrum method (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     function).
    
    • Calculate

      
       (average number of ligand molecules bound per metal).
      
    • Plot ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       vs. 
      
      
      
      (
      
      
      ).
    • ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       is the 
      
      
      
      value at
      
      
      .
    • ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       is the 
      
      
      
      value at
      
      
      .

References

  • Irving, H., & Williams, R. J. P. (1953).[1] "The stability of transition-metal complexes." Journal of the Chemical Society.[1] Link

  • Adlard, P. A., et al. (2008).[1] "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxyquinoline analogs is associated with decreased interstitial Abeta."[1] Neuron. Link

  • Shim, J. S., et al. (2010).[1] "Nitroxoline inhibits angiogenesis and growth of human bladder cancer cells."[1] Journal of the National Cancer Institute.[1] Link

  • Prachayasittikul, V., et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1] Link

  • Bareggi, S. R., & Cornelli, U. (2012).[1] "Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders." CNS Neuroscience & Therapeutics.[1] Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: High-Purity Synthesis of 8-Hydroxyquinoline-2-carbohydrazide

Abstract & Scope This protocol details the laboratory-scale synthesis of 8-Hydroxyquinoline-2-carbohydrazide (CAS: N/A for specific hydrazide, derived from Acid CAS: 1571-30-8). This compound is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details the laboratory-scale synthesis of 8-Hydroxyquinoline-2-carbohydrazide (CAS: N/A for specific hydrazide, derived from Acid CAS: 1571-30-8). This compound is a critical pharmacophore in medicinal chemistry, serving as a bidentate/tridentate chelator for metallo-drug development and a precursor for antimicrobial and antitumor agents.

The method utilizes a nucleophilic acyl substitution pathway via an ethyl ester intermediate. Unlike direct amidation of the carboxylic acid, which often suffers from low yields due to zwitterionic interference (acidic phenol/basic pyridine), the ester route proceeds under mild conditions with high regioselectivity.

Target Audience: Medicinal Chemists, Organic Synthesis Researchers.

Chemical Strategy & Retrosynthesis

The synthesis is designed to overcome the poor reactivity of the 2-carboxylic acid position caused by the electron-withdrawing nature of the pyridine ring and the potential for decarboxylation at high temperatures.

Retrosynthetic Logic
  • Target: 8-Hydroxyquinoline-2-carbohydrazide.

  • Disconnection: The hydrazide bond (–CONHNH₂).

  • Precursor: Ethyl 8-hydroxyquinoline-2-carboxylate.

    • Rationale: Hydrazine is a hard nucleophile. Reacting it with an ester (activated carbonyl) is kinetically favored over the carboxylic acid, which would primarily form a hydrazinium salt at room temperature.

  • Starting Material: 8-Hydroxyquinoline-2-carboxylic acid (or 2-Methyl-8-hydroxyquinoline via oxidation).

Reaction Scheme (DOT Visualization)

SynthesisPath Acid 8-Hydroxyquinoline- 2-carboxylic Acid Ester Ethyl 8-hydroxyquinoline- 2-carboxylate Acid->Ester EtOH, H2SO4 Reflux, 8h Target 8-Hydroxyquinoline- 2-carbohydrazide Ester->Target Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Target

Figure 1: Synthetic pathway from acid precursor to hydrazide target.

Safety & Hazard Profiling

CRITICAL WARNING: This protocol involves Hydrazine Hydrate , a known carcinogen, mutagen, and highly toxic agent.

ReagentHazard ClassCritical Precaution
Hydrazine Hydrate Carcinogen (1B), Corrosive, Acute Tox.Use strictly in a fume hood. Double-glove (Nitrile/Laminate). Quench spills with dilute hypochlorite.
8-HQ Derivatives Irritant, potential chelatorAvoid dust inhalation; compounds may chelate essential metals in the body.
Ethanol FlammableKeep away from open flames/sparks during reflux.

Step-by-Step Experimental Protocol

Phase A: Precursor Preparation (Esterification)

Note: If starting from commercially available Ethyl 8-hydroxyquinoline-2-carboxylate, skip to Phase B.

Reagents:

  • 8-Hydroxyquinoline-2-carboxylic acid (5.0 g, 26.4 mmol)

  • Absolute Ethanol (50 mL)

  • Sulfuric Acid (conc. H₂SO₄, 1.0 mL)

Procedure:

  • Dissolution: In a 100 mL Round Bottom Flask (RBF), suspend the carboxylic acid in absolute ethanol.

  • Catalysis: Add conc. H₂SO₄ dropwise with stirring. The suspension may clear as the ester forms.

  • Reflux: Attach a condenser and reflux at 80°C for 6–8 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 1:1).

  • Workup: Cool to Room Temperature (RT). Neutralize with saturated NaHCO₃ solution until pH ~7.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry organic layer over anhydrous Na₂SO₄.

  • Isolation: Evaporate solvent in vacuo. The ethyl ester typically appears as a yellowish solid.

    • Yield Expectation: 75–85%.

Phase B: Hydrazinolysis (Target Synthesis)

This step converts the ester to the hydrazide. We use excess hydrazine to prevent the formation of the dimer (di-hydrazide), where two ester molecules attack a single hydrazine molecule.

Reagents:

  • Ethyl 8-hydroxyquinoline-2-carboxylate (2.17 g, 10.0 mmol)

  • Hydrazine Hydrate (80% or 98% grade) (2.5 mL, ~50.0 mmol, 5 eq)

  • Absolute Ethanol (20 mL)

Workflow Diagram:

ProtocolFlow Start Start: Dissolve Ester in Ethanol (20 mL) AddHyd Add Hydrazine Hydrate (5.0 equiv) dropwise Start->AddHyd Reflux Reflux at 78-80°C Time: 3-5 Hours AddHyd->Reflux Check Check TLC (Hex:EtOAc 1:1) Reflux->Check Check->Reflux Incomplete Cool Cool to RT, then 0°C (Precipitation) Check->Cool Complete Filter Vacuum Filtration Wash w/ cold EtOH Cool->Filter Dry Dry in Vacuum Oven (50°C, 4h) Filter->Dry

Figure 2: Operational workflow for the hydrazinolysis step.

Detailed Procedure:

  • Setup: Equip a 50 mL 2-neck RBF with a magnetic stir bar and a reflux condenser.

  • Charging: Add the ethyl ester (2.17 g) and Absolute Ethanol (20 mL). Stir to ensure a homogeneous suspension or solution.

  • Addition: Add Hydrazine Hydrate (2.5 mL) dropwise over 5 minutes at RT.

    • Observation: The solution color often deepens (yellow/orange) due to the formation of the hydrazide and transient phenolate species.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4 hours.

    • Monitoring: The product is significantly less soluble in ethanol than the starting ester. A heavy precipitate often forms during the reflux. This is a positive sign.

  • Crystallization: Turn off the heat and allow the flask to cool slowly to RT. Then, place in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and soluble impurities. Then wash with diethyl ether (10 mL) to facilitate drying.

  • Drying: Dry the yellow crystalline solid in a vacuum oven at 50°C for 4 hours.

Characterization & Quality Control

To validate the synthesis, compare your data against these standard values.

ParameterExpected Value/ObservationStructural Assignment
Appearance Yellow crystalline powderConjugated quinoline system
Melting Point > 220°C (often dec.)[1]High polarity/H-bonding network
IR (KBr) 3310–3180 cm⁻¹ν(NH) and ν(NH₂) stretching
IR (KBr) 1631–1640 cm⁻¹ν(C=O) Amide I band
¹H NMR (DMSO-d₆)δ 9.1–10.2 ppm (br s, 1H)–CONH – (Amide proton)
¹H NMR (DMSO-d₆)δ 6.1–6.2 ppm (br s, 2H)–NHNH₂ (Hydrazide protons)
¹H NMR (DMSO-d₆)δ 7.2–8.5 ppm (m, 5H)Quinoline aromatic protons

Note on NMR: The phenolic –OH proton is often broad and may appear >9.5 ppm or be exchanged if D₂O is present. The hydrazide –NH– proton is characteristically downfield (9+ ppm).

Troubleshooting & Optimization

Issue 1: Low Yield / No Precipitate

  • Cause: Too much solvent or product is too soluble.

  • Solution: Concentrate the reaction mixture by rotary evaporation to half volume. Add cold diethyl ether or hexane to induce precipitation.

Issue 2: Product is Sticky/Oily

  • Cause: Presence of unreacted hydrazine or oligomers.

  • Solution: Recrystallize from hot ethanol. Dissolve in minimum boiling ethanol, filter hot (to remove insolubles), and cool slowly.

Issue 3: Oxidation (Darkening)

  • Cause: The 8-hydroxyquinoline moiety is sensitive to oxidation, especially in basic conditions (hydrazine).

  • Solution: Perform the reaction under an inert atmosphere (Nitrogen/Argon) if high purity is required for biological assays.

References

  • Synthesis of Hydrazides via Flow Chemistry

    • Gutmann, B., et al. "Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow." Organic Process Research & Development.
  • Characterization of Quinoline Hydrazides (NMR/IR data)

    • Abbas, S. F., & Tomma, J. H.[2][3] "Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives." International Journal of Drug Delivery Technology, 2021.[2][3] (Provides spectral data for analogous hydrazide moieties).

  • Precursor Properties (8-Hydroxyquinoline-2-carboxylic acid)

    • Thermo Scientific Chemicals.[1][4] "8-Hydroxyquinoline-2-carboxylic acid, 98% Specification Sheet."

  • General Reactivity of 8-HQ Esters

    • El-Saghier, A. M. "The Reactivity of 8-Hydroxyquinoline and its Derivatives toward α-Cyanocinnamonitriles." Heterocycles, Vol 89, 2014.

Sources

Application

Application Note: High-Efficiency Synthesis of Bioactive Schiff Bases from 8-Hydroxyquinoline-2-carbohydrazide

This Application Note is designed for researchers in medicinal chemistry and drug development. It details the optimized protocol for synthesizing Schiff bases (hydrazones) derived from the privileged scaffold 8-hydroxyqu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug development. It details the optimized protocol for synthesizing Schiff bases (hydrazones) derived from the privileged scaffold 8-hydroxyquinoline-2-carbohydrazide.

Abstract & Scientific Rationale

The 8-hydroxyquinoline (8-HQ) moiety is a "privileged structure" in medicinal chemistry due to its potent metal-chelating properties and broad biological activity, including anticancer, neuroprotective, and antimicrobial effects.[1] Functionalizing the 2-position of 8-HQ via a hydrazide linker allows for the generation of Schiff bases (hydrazones). These derivatives often exhibit enhanced lipophilicity and target specificity compared to the parent molecule.

This protocol outlines a robust, step-by-step methodology for:

  • Synthesizing the 8-hydroxyquinoline-2-carbohydrazide precursor.

  • Condensing the precursor with various aldehydes to form Schiff bases .

  • Validating the structure using spectroscopic techniques.[2][3][4][5]

Experimental Workflow (Logic Map)

The following diagram illustrates the critical pathway from the carboxylic acid starting material to the final bioactive Schiff base.

G Start 8-Hydroxyquinoline- 2-carboxylic Acid Proc1 Esterification (EtOH/H2SO4) or SOCl2 Start->Proc1 Inter1 Ethyl Ester / Acid Chloride Proc2 Hydrazinolysis (NH2NH2·H2O, Reflux) Inter1->Proc2 Hydrazide 8-Hydroxyquinoline- 2-carbohydrazide (Key Precursor) Proc3 Condensation (R-CHO, EtOH, AcOH) Hydrazide->Proc3 SchiffBase Target Schiff Base (Hydrazone) Proc1->Inter1 Proc2->Hydrazide Nucleophilic Acyl Substitution Proc3->SchiffBase Imine Formation (-H2O)

Figure 1: Synthetic pathway for 8-HQ hydrazone derivatives. The process relies on a nucleophilic attack by hydrazine followed by acid-catalyzed condensation.

Detailed Protocols

Phase A: Synthesis of Precursor (8-Hydroxyquinoline-2-carbohydrazide)

Direct reaction of the carboxylic acid with hydrazine is often sluggish; conversion to the ester or acid chloride intermediate is recommended for higher yields.

Reagents:

  • 8-Hydroxyquinoline-2-carboxylic acid[4][6][7]

  • Thionyl chloride (

    
    ) or Ethanol/Sulfuric acid
    
  • Hydrazine hydrate (

    
    , 99%)
    
  • Absolute Ethanol[2][8]

Procedure:

  • Activation: Convert 8-hydroxyquinoline-2-carboxylic acid (1.0 eq) to its ethyl ester by refluxing in absolute ethanol with catalytic

    
     for 8–10 hours. Alternatively, reflux with 
    
    
    
    to form the acid chloride, then quench with ethanol.
  • Hydrazinolysis: Dissolve the ester (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add hydrazine hydrate (15 mmol, 1.5 eq) dropwise to the stirring solution.

    • Note: A slight excess of hydrazine prevents the formation of the symmetrical dimer (di-hydrazide).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 
    
    
    
    , 9:1).
  • Isolation: Cool the reaction mixture to room temperature. The carbohydrazide usually precipitates as a solid. Filter, wash with cold ethanol, and dry under vacuum.

    • Yield Expectation: 75–85%

    • Appearance: Pale yellow to off-white solid.

Phase B: Synthesis of Schiff Bases (Condensation)

This step involves the condensation of the hydrazide amino group (


) with the carbonyl carbon of an aldehyde.

Reagents:

  • 8-Hydroxyquinoline-2-carbohydrazide (synthesized in Phase A)

  • Aromatic Aldehyde (e.g., Benzaldehyde, Salicylaldehyde, 4-Nitrobenzaldehyde)

  • Solvent: Absolute Ethanol (primary), Methanol, or DMF (if solubility is poor)

  • Catalyst: Glacial Acetic Acid[8]

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve 8-hydroxyquinoline-2-carbohydrazide (1.0 mmol) in absolute ethanol (15–20 mL).

    • Tech Tip: If the hydrazide does not dissolve completely, mild heating or adding a small amount of DMF can assist.

  • Stoichiometry: Add the chosen aromatic aldehyde (1.0 mmol) to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Mechanism:[9] The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide nitrogen.

  • Reaction: Reflux the mixture for 6–8 hours.

    • Observation: A color change or formation of a heavy precipitate often indicates product formation.

  • Workup:

    • Cool the flask to room temperature (or

      
       in an ice bath) to maximize precipitation.
      
    • Filter the solid product under vacuum.[8]

    • Washing: Wash the filter cake with cold ethanol (

      
      ) to remove unreacted aldehyde and acetic acid. Then wash with diethyl ether to facilitate drying.
      
  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if necessary.

Characterization & Data Interpretation

To validate the synthesis, researchers must confirm the formation of the azomethine (


) linkage and the retention of the 8-hydroxyquinoline core.
TechniqueKey Feature / SignalInterpretation
FT-IR

(Strong)
C=N stretching (Azomethine). Confirms Schiff base formation.

(Broad)
OH / NH stretching . The amide NH and phenolic OH often overlap.

C=O stretching (Amide). Confirms the hydrazide linker is intact.
1H NMR

(Singlet)
Azomethine Proton (-N=CH-) . The diagnostic peak for the product.

(Singlet)
Amide NH . Often broad; disappears with

exchange.

Phenolic OH . Position varies significantly with H-bonding.
Mass Spec

or

Molecular ion peak corresponding to the calculated mass.

Troubleshooting & Optimization

Issue 1: Low Solubility of Precursor

  • Cause: The 8-HQ moiety is rigid and planar, leading to strong stacking.

  • Solution: Use a co-solvent system. A mixture of Ethanol:DMF (4:1) often solubilizes the hydrazide without inhibiting the reaction.

Issue 2: No Precipitation after Reflux

  • Cause: The product may be too soluble in hot ethanol.

  • Solution: Concentrate the solution on a rotary evaporator to 1/3 volume, then pour into crushed ice/water. The sudden polarity change usually forces the Schiff base out of solution.

Issue 3: Hydrolysis of Product

  • Cause: Schiff bases are reversible imines. Excess water or strong acid can reverse the reaction.

  • Solution: Ensure ethanol is "Absolute" (dry). Use only catalytic amounts of acetic acid. Do not use aqueous mineral acids (HCl) for this condensation.

References

  • BenchChem. Application Notes and Protocols: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid. BenchChem Technical Library.

  • Zoubi, W. (2013).[10] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.[10]

  • Saleh N. Al-Busafi et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.[11]

  • Bhat, S.A., et al. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters.[12]

Sources

Method

Application Note: Preparation and Characterization of Transition Metal Complexes with Quinoline Hydrazide Ligands

This Application Note is structured to guide researchers through the precise synthesis, complexation, and validation of transition metal complexes utilizing quinoline hydrazide scaffolds. This class of ligands is critica...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise synthesis, complexation, and validation of transition metal complexes utilizing quinoline hydrazide scaffolds. This class of ligands is critical in medicinal chemistry for developing next-generation antitubercular and anticancer metallodrugs.

Introduction & Scientific Rationale

Quinoline hydrazides are privileged pharmacophores.[1] When complexed with transition metals (Cu, Zn, Ni, Co), their biological efficacy—particularly against Mycobacterium tuberculosis and various carcinoma lines—often increases significantly due to the Overtone Concept of Cell Permeability (chelation reduces the polarity of the metal ion, enhancing lipophilicity and penetration through lipid membranes).

This guide provides a robust workflow for synthesizing the Quinoline-3-Carbohydrazide precursor, converting it into active Schiff Base Hydrazone Ligands , and subsequently generating Transition Metal Complexes .

Key Mechanistic Insight

The quinoline hydrazide moiety typically acts as a bidentate or tridentate ligand.[2]

  • Neutral State: Coordinates via the amide carbonyl oxygen and the azomethine nitrogen.

  • Deprotonated State (Enolic): In the presence of a base, the amide enolizes, coordinating via the enolic oxygen (monoanionic), often stabilizing higher oxidation states of metals.

Experimental Workflow Diagram

The following flowchart outlines the critical path from raw materials to the final characterized metal complex.

G Start Start: Quinoline Carboxylic Acid/Ester Hydrazide_Syn Step 1: Hydrazide Synthesis (Nucleophilic Substitution) Start->Hydrazide_Syn + Hydrazine Hydrate Ligand_Gen Step 2: Schiff Base Ligand Generation (Condensation with Aldehyde) Hydrazide_Syn->Ligand_Gen + R-CHO (Aldehyde) Metal_Select Decision: Metal Selection (Cu, Zn, Ni, Co) Ligand_Gen->Metal_Select Method_A Method A: Conventional Reflux (Thermodynamic Control) Metal_Select->Method_A Standard Protocol Method_B Method B: Microwave Assisted (Kinetic Control/Green) Metal_Select->Method_B High Throughput Complex_Iso Step 3: Complex Isolation (Precipitation & Washing) Method_A->Complex_Iso Method_B->Complex_Iso Charact Step 4: Characterization (IR, NMR, UV-Vis, EPR) Complex_Iso->Charact

Figure 1: Strategic workflow for the synthesis of quinoline hydrazide metal complexes.

Protocol Part 1: Ligand Synthesis

Before metal complexation, the hydrazide scaffold must be prepared. Direct complexation of the hydrazide is possible, but converting it to a Schiff Base (Hydrazone) dramatically improves chelating stability (Tridentate ONO or ONN donors).

Step 1.1: Synthesis of Quinoline-3-Carbohydrazide

Reaction Type: Nucleophilic Acyl Substitution.

  • Reagents: Ethyl quinoline-3-carboxylate (10 mmol), Hydrazine hydrate (99%, 50 mmol), Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise (excess is used to drive equilibrium).

    • Reflux the mixture for 18–24 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Isolation: Cool to room temperature. The hydrazide typically precipitates as a solid. Filter, wash with cold ethanol, and dry.[3]

    • Validation: IR spectrum should show doublet peaks for -NH₂ (3300–3200 cm⁻¹) and a strong Amide I band.

Step 1.2: Schiff Base Ligand Generation (The Active Ligand)

Reaction Type: Condensation.[2]

  • Reagents: Quinoline-3-carbohydrazide (10 mmol), Aromatic Aldehyde (e.g., 2-nitrobenzaldehyde or salicylaldehyde) (10 mmol), Ethanol (40 mL), Glacial Acetic Acid (catalytic, 2-3 drops).

  • Procedure:

    • Mix hydrazide and aldehyde in ethanol. Add acid catalyst.[1]

    • Reflux for 4–6 hours.

    • Observation: A color change (often yellow/orange) indicates imine formation.

    • Isolation: Cool, filter the precipitate, recrystallize from ethanol/DMF.

    • Checkpoint: Disappearance of -NH₂ doublet in IR; appearance of Azomethine (C=N) stretch at ~1600–1620 cm⁻¹.

Protocol Part 2: Metal Complexation Methods

Choose Method A for bulk scale-up and high crystallinity. Choose Method B for library generation and rapid screening.

Method A: Conventional Reflux (Standard Protocol)

Target Stoichiometry: 1:1 or 1:2 (Metal:Ligand) depending on the metal's coordination number (typically 4 or 6).

Reagents:

  • Ligand (Schiff Base prepared above).[2][3][4][5][6][7]

  • Metal Salt:

    
     or 
    
    
    
    (Cu, Co, Ni, Zn).
  • Solvent: Ethanol or Methanol (HPLC grade).

Step-by-Step:

  • Solution A: Dissolve 1.0 mmol of Ligand in 20 mL hot ethanol. (If insoluble, use a 1:1 Ethanol:DMF mix).

  • Solution B: Dissolve 1.0 mmol (for 1:1) or 0.5 mmol (for 1:2) of Metal Salt in 10 mL ethanol.

  • Addition: Add Solution B to Solution A dropwise under continuous stirring.

  • pH Adjustment (Critical):

    • For neutral complexes: The reaction may naturally proceed.

    • For deprotonated complexes: Adjust pH to 7–8 using 5% ethanolic ammonia or LiOH. This promotes the enolization of the amide carbonyl, facilitating covalent M-O bonding.

  • Reflux: Heat at boiling point for 3–5 hours.

  • Precipitation: The complex usually precipitates as a colored solid (Green/Blue for Cu, Pink for Co, etc.).

  • Purification: Filter hot (to remove unreacted ligand if soluble). Wash precipitate with hot ethanol, then ether. Dry in a vacuum desiccator over

    
    .
    
Method B: Microwave-Assisted Synthesis (Green Chemistry)

Advantages: Reaction time reduced from hours to minutes; higher yield.

Step-by-Step:

  • Mix 1.0 mmol Ligand and 1.0 mmol Metal Salt in a minimum volume of Ethanol (approx. 2-3 mL) in a microwave-safe vessel.

  • Irradiate at 300-400 Watts for bursts of 30 seconds.

    • Caution: Do not overheat. Total irradiation time: 2–4 minutes.

  • Monitor via TLC.

  • Cool in an ice bath to precipitate the complex. Wash with cold ethanol and dry.

Characterization & Validation

A self-validating system requires comparing the free ligand against the metal complex. Use the table below to interpret your data.

Structural Diagnostics Table
TechniqueParameterFree Ligand (Expected)Metal Complex (Expected Shift)Structural Insight
FT-IR Azomethine


Shift

10-20

Indicates N-coordination.
FT-IR Carbonyl


Shift

or Disappear
Shift = O-coordination (Keto); Disappear = Enolization.
FT-IR M-N / M-OAbsentNew bands

Confirms Metal-Ligand bond.
1H-NMR Azomethine -CH=N-

8.0 - 8.5 ppm
Downfield shift (

ppm)
Deshielding due to electron donation to metal.
1H-NMR Amide -NH

10.0 - 12.0 ppm
Disappears (if deprotonated)Confirms enolization and loss of proton upon complexation.
UV-Vis d-d TransitionsAbsentPresent (Visible region)Geometry indicator (e.g., Octahedral vs Tetrahedral).
Molar Cond.

(Ohm

cm

mol

)
N/A< 20 (Non-electrolyte) or > 60 (Electrolyte)Determines if counter-ions (Cl, NO3) are inside or outside the sphere.
Diagram: Proposed Coordination Modes

The following diagram illustrates the two primary modes of coordination you will likely observe.

Coordination cluster_0 Mode A: Neutral Bidentate/Tridentate cluster_1 Mode B: Monoanionic Tridentate Ligand Quinoline Hydrazone Ligand Complex_A Metal coordinates to: 1. Azomethine N 2. Carbonyl O (Keto form) Ligand->Complex_A Neutral pH Complex_B Metal coordinates to: 1. Azomethine N 2. Enolic O (Deprotonated) 3. Phenolic O (if present) Ligand->Complex_B Basic pH (LiOH)

Figure 2: Coordination modes dependent on pH conditions.

Biological Applications (Context)

When writing your final report or paper, ground your synthesis in these applications:

  • Antitubercular Activity: Quinoline hydrazide complexes (especially Cu(II) and Zn(II)) have shown MIC values comparable to Isoniazid against M. tuberculosis H37Rv. The metal complex is thought to inhibit the InhA enzyme or interact with bacterial DNA gyrase.

  • Anticancer Activity: The planar nature of quinoline complexes allows for DNA intercalation . Copper complexes, in particular, can generate Reactive Oxygen Species (ROS) via Fenton-like reactions, inducing apoptosis in cancer cells (e.g., MCF-7, HeLa).

References

  • Synthesis and Characterization of Quinoline-Based Schiff Base Complexes Source: MDPI (Molecules), 2023. Context: Detailed protocols for NQ, CQ, and HQ ligand synthesis and X-ray structural validation. URL:[Link]

  • Microwave-Assisted Synthesis of Quinoline Hydrazide Derivatives Source: Covenant University Repository / Wiley (J. Heterocyclic Chem). Context: Green chemistry protocols for rapid synthesis of hydrazide-hydrazone motifs. URL:[Link]

  • Biological Evaluation of Quinoline Hydrazone Metal Complexes Source: NIH / PubMed Central. Context: Data on Cu(II) and Zn(II) complexes against Mycobacterium tuberculosis.[5][8] URL:[Link]

  • Structural Characterization of Schiff Base Hydrazone Complexes Source: MDPI (Molecules), 2011. Context: Comprehensive spectral analysis (IR, NMR, Mass) of quinoline hydrazone complexes. URL:[Link]

  • Review of Hydrazide-Hydrazone Metal Complexes' Antitumor Potential Source: Frontiers in Chemistry, 2024. Context: Mechanistic insights into cytotoxicity and DNA interaction of these complexes. URL:[Link]

Sources

Application

Spectrophotometric determination of metal ions using 8-Hydroxyquinoline-2-carbohydrazide

Application Note: Spectrophotometric and Ratiometric Determination of Metal Ions Using 8-Hydroxyquinoline-2-carbohydrazide Derivatives Executive Summary The accurate quantification of trace metal ions in environmental an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectrophotometric and Ratiometric Determination of Metal Ions Using 8-Hydroxyquinoline-2-carbohydrazide Derivatives

Executive Summary

The accurate quantification of trace metal ions in environmental and biological matrices is a critical requirement in modern analytical chemistry. While 8-hydroxyquinoline (8-HQ) is a classic bidentate chelator, its derivative—8-Hydroxyquinoline-2-carbohydrazide —represents a privileged, extended scaffold. By introducing a carbohydrazide moiety at the 2-position, the molecule gains additional nitrogen and oxygen coordination vectors. This structural evolution allows it to act as a highly reactive precursor for Schiff base condensation, yielding advanced dual-functional spectrophotometric and ratiometric probes.

This application note provides a comprehensive, self-validating protocol for the spectrophotometric determination of transition metals (e.g., Cu²⁺) and actinides (e.g., Th⁴⁺) using 8-hydroxyquinoline-2-carbohydrazide derivatives, specifically focusing on the recently validated quinoline-triphenylamine (HQ-TPA) Schiff base system .

Mechanistic Principles & Causality

To deploy this assay effectively, researchers must understand the thermodynamic and optical causality behind the reagent's design:

  • Expanded Coordination Sphere: The base 8-HQ scaffold provides a standard N,O-chelation pocket. The addition of the 2-carbohydrazide group expands the denticity, allowing for the stable coordination of larger metal ions or the formation of distinct stoichiometric complexes (e.g., 1:1 for Cu²⁺ and 2:1 for Th⁴⁺) [[1]]([Link]). This extended coordination is particularly useful for rare-earth and actinide metals .

  • Internal Charge Transfer (ICT) & CHEF Effects: When the 8-hydroxyquinoline-2-carbohydrazide is condensed with an aldehyde (such as 4-(diphenylamino)benzaldehyde) to form a Schiff base, the resulting probe exhibits distinct dual-emission optical properties . Upon metal binding, the deprotonation of the phenolate oxygen and subsequent coordination triggers a Chelation-Enhanced Fluorescence (CHEF) or alters the ICT state, resulting in a measurable shift in the absorbance and emission maxima (

    
    ).
    
  • Solvent System Causality (DMSO:H₂O): Extended Schiff base probes are highly hydrophobic. Utilizing a co-solvent system of DMSO:H₂O (7:3, v/v) is strictly required. The 70% DMSO fraction prevents probe aggregation and Aggregation-Caused Quenching (ACQ), while the 30% aqueous fraction ensures compatibility with real-world environmental water samples .

  • Ratiometric Self-Validation: Relying on a single absorbance or fluorescence wavelength is susceptible to errors from photobleaching, matrix scattering, or variations in probe concentration. By measuring the signal ratio at two distinct wavelengths (e.g., 440 nm and 556 nm), the system provides a built-in internal standard, rendering the assay self-calibrating and highly trustworthy .

CoordinationMechanism Ligand 8-HQ-2-Carbohydrazide (Free Scaffold) Schiff Schiff Base Condensation (e.g., HQ-TPA Probe) Ligand->Schiff Aldehyde Complex N,O-Chelation (ICT / CHEF Activation) Schiff->Complex Metal Target Metal Ion (Cu²⁺ or Th⁴⁺) Metal->Complex Output Optical Readout (Ratiometric Shift) Complex->Output

Caption: Mechanistic pathway of Schiff base formation and metal-induced optical signal generation.

Analytical Specifications

The following table summarizes the validated quantitative parameters for metal ion determination using the 8-hydroxyquinoline-2-carbohydrazide derived HQ-TPA probe.

Target MetalProbe ScaffoldOptimal Solvent MatrixStoichiometryAssociation Constant (

)
Limit of Detection (LOD)
Cu(II) HQ-TPA Schiff BaseDMSO:H₂O (7:3, v/v)1:16.64 × 10⁴ M⁻¹16.79 nM
Th(IV) HQ-TPA Schiff BaseDMSO:H₂O (7:3, v/v)2:11.10 × 10⁵ M⁻²39.90 nM
Co(II) / Ni(II) 8-HQ (Base Scaffold)Aqueous / Ethanol1:2Matrix DependentMatrix Dependent

Data derived from recent multimode detection validation studies , [[2]]([Link]).

Validated Experimental Protocol

This protocol is engineered as a self-validating system . It includes internal checks (Job's plot validation and standard addition) to ensure that matrix effects do not compromise the integrity of the spectrophotometric data.

Phase 1: Reagent and Matrix Preparation
  • Probe Stock Solution (1.0 mM): Dissolve an accurately weighed amount of the 8-hydroxyquinoline-2-carbohydrazide Schiff base probe (e.g., HQ-TPA) in anhydrous DMSO. Caution: Store in amber vials at 4°C to prevent photo-oxidation.

  • Metal Ion Standard Solutions (10.0 mM): Prepare stock solutions of Cu(NO₃)₂ or Th(NO₃)₄ in deionized water (18.2 MΩ·cm). Dilute serially to working concentrations (1 µM – 100 µM) using the 30% aqueous buffer.

  • Buffer System: Prepare a HEPES buffer (10 mM, pH 7.2) to constitute the aqueous portion of the solvent system. Maintaining a neutral to slightly basic pH is critical to facilitate the deprotonation of the 8-hydroxyl group, which is the prerequisite step for metal coordination.

Phase 2: Spectrophotometric / Ratiometric Assay
  • Reaction Mixture Assembly: In a standard 3.0 mL quartz cuvette, combine:

    • 2.1 mL of DMSO (containing the probe to achieve a final concentration of 10 µM).

    • 0.9 mL of the aqueous sample/HEPES buffer (maintaining the strict 7:3 DMSO:H₂O ratio) [[1]]([Link]).

  • Incubation: Allow the mixture to equilibrate at 25°C for 5 minutes. The rapid association constants (

    
     M⁻¹) ensure complete complexation within this timeframe.
    
  • Optical Measurement:

    • Excitation: Set the spectrophotometer/fluorometer excitation wavelength to 380 nm.

    • Emission/Absorbance: Record the dual emission peaks at 440 nm and 556 nm .

    • Calculate the ratiometric signal (

      
      ).
      
Phase 3: System Suitability and Self-Validation

To guarantee trustworthiness, execute the following validation steps for every new sample matrix:

  • Blank Subtraction: Run a solvent-only blank (Probe + DMSO:H₂O without metal) to establish the baseline optical ratio.

  • Stoichiometric Verification (Job's Plot): Prepare a series of solutions where the total molar concentration of [Probe] + [Metal] is kept constant (e.g., 20 µM), but the molar fraction (

    
    ) of the metal is varied from 0 to 1. Plot absorbance/fluorescence intensity vs. 
    
    
    
    . A peak at
    
    
    validates a 1:1 complex (Cu²⁺), whereas a peak at
    
    
    or
    
    
    validates a 2:1 or 1:2 complex (Th⁴⁺) .
  • Standard Addition (Matrix Effect Mitigation): For unknown environmental samples, spike three aliquots of the sample with known, increasing concentrations of the metal standard. If the slope of this spiked calibration curve deviates by

    
     from a calibration curve generated in pure buffer, the matrix is validated as non-interfering.
    

AssayWorkflow A 1. Reagent Preparation (HQ-TPA Probe in DMSO) C 3. Complexation Reaction (DMSO:H₂O 7:3, 25°C) A->C B 2. Matrix Processing (Aqueous Sample + Buffer) B->C D 4. Spectrophotometric Measurement (Dual Emission) C->D E 5. Ratiometric Validation (Internal Calibration) D->E

Caption: Workflow for spectrophotometric metal ion determination using 8-HQ-2-carbohydrazide probes.

References

  • Taneja, S., & Ramasamy, S. K. (2025). A new dual-functional ratiometric fluorescent probe based on quinoline-triphenylamine schiff base for detecting copper and thorium in environmental samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

  • Albrecht, M., Osetska, O., & Fröhlich, R. (2005). 2-[(8-Hydroxyquinolinyl)methylene]hydrazinecarboxamide: expanding the coordination sphere of 8-hydroxyquinoline for coordination of rare-earth metal(III) ions. Dalton Transactions, 3757-3762.[Link]

  • Savić, N. D., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Advances in Biological Chemistry, 11(1), 1-15.[Link]

Sources

Method

Application Notes and Protocols for 8-Hydroxyquinoline-2-carbohydrazide as a Corrosion Inhibitor for Mild Steel

Introduction: The Challenge of Mild Steel Corrosion and the Promise of 8-Hydroxyquinoline Derivatives Mild steel, a cornerstone of modern industry due to its excellent mechanical properties and cost-effectiveness, is unf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Mild Steel Corrosion and the Promise of 8-Hydroxyquinoline Derivatives

Mild steel, a cornerstone of modern industry due to its excellent mechanical properties and cost-effectiveness, is unfortunately susceptible to corrosion, particularly in acidic environments.[1] This degradation of material not only compromises structural integrity but also incurs significant economic losses. The use of corrosion inhibitors, substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal, is a primary strategy for mitigating this issue.[1][2]

Among the various classes of organic corrosion inhibitors, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered substantial attention.[1][3][4] These compounds are renowned for their strong chelating ability and the presence of heteroatoms (nitrogen and oxygen) and aromatic rings in their structure.[5][6] These features facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive species.[1][5] This guide focuses on a specific derivative, 8-Hydroxyquinoline-2-carbohydrazide (8-HQC), and provides a comprehensive framework for its synthesis, application, and evaluation as a corrosion inhibitor for mild steel. While direct literature on 8-HQC is nascent, the protocols and principles outlined herein are derived from extensive research on closely related 8-hydroxyquinoline derivatives and carbohydrazide-based inhibitors.

The Inhibitor: 8-Hydroxyquinoline-2-carbohydrazide (8-HQC)

8-Hydroxyquinoline-2-carbohydrazide is a multifunctional organic molecule that combines the robust metal-chelating properties of the 8-hydroxyquinoline core with the additional donor atoms of the carbohydrazide group (-CONHNH2). This unique structure suggests a high potential for effective corrosion inhibition through a strong and stable adsorption on the mild steel surface.

Proposed Mechanism of Action

The inhibition mechanism of 8-HQC is predicated on its ability to adsorb onto the mild steel surface, a process that can involve both physisorption and chemisorption.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic medium.

  • Chemisorption: This is a more direct and stronger interaction involving the sharing of electrons between the inhibitor and the vacant d-orbitals of iron atoms on the steel surface. The lone pair electrons on the nitrogen and oxygen atoms of the 8-hydroxyquinoline ring and the carbohydrazide moiety are expected to be the primary sites for this interaction. The delocalized π-electrons of the aromatic system can also contribute to the adsorption process.[1]

This adsorption leads to the formation of a protective film that isolates the steel from the corrosive environment, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. Consequently, 8-HQC is anticipated to function as a mixed-type inhibitor.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 8-HQC and the evaluation of its corrosion inhibition performance.

Part 1: Synthesis of 8-Hydroxyquinoline-2-carbohydrazide (8-HQC)

This protocol is a representative synthetic route based on established organic chemistry principles.

Materials and Reagents:

  • 8-Hydroxyquinoline-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous ethanol

  • Dry benzene or toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Esterification (Optional but recommended for higher purity):

    • Reflux a mixture of 8-hydroxyquinoline-2-carboxylic acid and an excess of anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours.

    • Neutralize the reaction mixture with a saturated NaHCO₃ solution.

    • Extract the ethyl 8-hydroxyquinoline-2-carboxylate with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

  • Acyl Chloride Formation:

    • To a solution of 8-hydroxyquinoline-2-carboxylic acid (or its ethyl ester) in dry benzene, add thionyl chloride dropwise at room temperature.

    • Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 8-hydroxyquinoline-2-carbonyl chloride.

  • Hydrazinolysis:

    • Dissolve the crude acyl chloride in a suitable dry solvent (e.g., anhydrous ethanol).

    • Cool the solution in an ice bath and add hydrazine hydrate dropwise with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours.

    • The solid product, 8-Hydroxyquinoline-2-carbohydrazide, will precipitate out.

    • Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure product.

  • Characterization:

    • Confirm the structure of the synthesized 8-HQC using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Part 2: Evaluation of Corrosion Inhibition Performance

The following protocols are standard methodologies for assessing the effectiveness of a corrosion inhibitor.

This gravimetric method provides a straightforward determination of the corrosion rate.

Materials and Reagents:

  • Mild steel coupons of known composition and dimensions.

  • 1 M Hydrochloric acid (HCl) solution (or other corrosive medium).

  • Synthesized 8-HQC inhibitor.

  • Acetone.

  • Distilled water.

  • Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1000 grit).

  • Analytical balance (accurate to 0.1 mg).

  • Water bath or thermostat.

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with successive grades of abrasive paper until a mirror-like finish is achieved.

    • Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

    • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Immersion Test:

    • Prepare a series of 1 M HCl solutions containing different concentrations of 8-HQC (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM). Prepare a blank solution (1 M HCl without inhibitor) as a control.

    • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).[1]

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Rinse with distilled water, gently scrub with a soft brush to remove any loose corrosion products, rinse again, degrease with acetone, and dry.

    • Weigh the cleaned and dried coupons and record the final weight (W_final).

Data Interpretation:

  • Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (g·m⁻²·h⁻¹) = (W_initial - W_final) / (A × t) where A is the surface area of the coupon and t is the immersion time.

  • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

These techniques provide rapid and detailed insights into the corrosion and inhibition mechanisms.[3]

Apparatus and Setup:

  • Potentiostat/Galvanostat/Frequency Response Analyzer.

  • A three-electrode corrosion cell:

    • Working Electrode (WE): Mild steel coupon.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode as described for the weight loss measurements, leaving a specific surface area exposed to the electrolyte.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the test solution (1 M HCl with and without various concentrations of 8-HQC).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.

    • Record the impedance data.

  • Potentiodynamic Polarization:

    • After EIS, scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

    • Record the resulting current density.

Data Interpretation:

  • EIS:

    • Nyquist Plot: The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher R_ct and better corrosion protection.[1]

    • Bode Plot: The impedance modulus at low frequency provides an indication of the overall resistance to corrosion.

    • Inhibition Efficiency (IE%): IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100

  • Potentiodynamic Polarization:

    • Tafel Plots: Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). A lower i_corr value signifies better inhibition.

    • Inhibition Efficiency (IE%): IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100

    • Inhibitor Type: If the shift in E_corr in the presence of the inhibitor is less than 85 mV, it is classified as a mixed-type inhibitor.[1]

These methods provide visual and compositional evidence of the protective film formation.

Procedure:

  • Sample Preparation: Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set duration (e.g., 6 hours).

  • Rinsing and Drying: Gently rinse the coupons with distilled water and dry them.

  • Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX):

    • Use SEM to observe the surface morphology of the coupons. A smoother surface in the presence of the inhibitor compared to the pitted and damaged surface of the blank indicates effective protection.

    • Use EDX to perform elemental analysis of the surface to confirm the presence of elements from the inhibitor molecule (C, N, O) in the protective film.

  • Atomic Force Microscopy (AFM):

    • Use AFM to obtain high-resolution 3D topographical images of the coupon surfaces.

    • A significant reduction in surface roughness in the presence of the inhibitor provides quantitative evidence of a smoother, more uniform protective layer.

Data Visualization and Summary

Experimental Workflow

G cluster_prep Sample Preparation cluster_exp Corrosion Inhibition Experiments cluster_analysis Data Analysis & Interpretation p1 Mild Steel Coupon Polishing & Cleaning p2 Initial Weight Measurement p1->p2 exp2 Electrochemical (EIS, Polarization) p1->exp2 exp1 Weight Loss (Gravimetric) p2->exp1 exp3 Surface Analysis (Post-Immersion) exp1->exp3 a1 Calculate Corrosion Rate & Inhibition Efficiency exp1->a1 exp2->exp3 a2 Determine Rct, icorr & Inhibition Mechanism exp2->a2 a3 Characterize Surface Morphology & Composition exp3->a3

Caption: Experimental workflow for evaluating 8-HQC as a corrosion inhibitor.

Proposed Adsorption Mechanism of 8-HQC on Mild Steel

Caption: Proposed adsorption mechanism of 8-HQC on a mild steel surface.

Typical Performance Data for 8-Hydroxyquinoline Derivatives
InhibitorConcentration (M)MediumTechniqueInhibition Efficiency (%)Reference
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1)10⁻³1 M HClWeight Loss95.2[1]
(8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (Q2)10⁻³1 M HClWeight Loss92.4[1]
1,3-bis(quinoline-8-dimethylformamide) propane (BQYP)10⁻³2 M H₂SO₄EIS~91[3]
5-((4,5-dihydro-4-o-tolyltetrazol-1-yl)methyl)quinolin-8-ol (TTQ)10⁻³1 M HClPolarization91.7[7]
2-amino-4-phenyl-2H-pyrano[3,2-h]quinolin-3-carbonitrile (QP-H)10⁻³1 M HClEIS92[8]

Conclusion and Future Outlook

The protocols and methodologies detailed in this guide provide a robust framework for the comprehensive evaluation of 8-Hydroxyquinoline-2-carbohydrazide as a corrosion inhibitor for mild steel. Based on the extensive literature on analogous 8-hydroxyquinoline derivatives, 8-HQC is poised to be a highly effective inhibitor due to its favorable molecular structure. The combination of gravimetric, electrochemical, and surface analysis techniques will allow for a thorough understanding of its performance and mechanism of action. Future research should focus on the experimental validation of 8-HQC's efficacy and the exploration of its performance in different corrosive media and under varying temperature conditions. Furthermore, computational studies, such as Density Functional Theory (DFT), would provide valuable molecular-level insights into its adsorption behavior and interaction with the steel surface.

References

  • Electrochemical, surface morphological and computational evaluation on carbohydrazide Schiff bases as corrosion inhibitor for mild steel in acidic medium. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • Rbaa, M., et al. (2018). Two new 8-hydroxyquinoline derivatives as an efficient corrosion inhibitors for mild steel in hydrochloric acid: Synthesis. An-Najah Staff. Retrieved March 3, 2026, from [Link]

  • Rouifi, Z., et al. (2024). Acid corrosion inhibition of mild steel by 8-hydroxyquinoline derivatives: organic synthesis, characterization, chemical, electrochemical investigation and theoretical calculations. ResearchGate. Retrieved March 3, 2026, from [Link]

  • Alamshany, Z. M., & Ganash, A. A. (2019). Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative. Heliyon, 5(11), e02895. Retrieved March 3, 2026, from [Link]

  • Electrochemical and computational evaluation of hydrazide derivative for mild steel corrosion inhibition and anticancer study. (n.d.). Semantic Scholar. Retrieved March 3, 2026, from [Link]

  • New Synthetic Corrosion Inhibitors: The 8-hydroxyquinoline and its derivatives. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Obot, I. B., et al. (2020). 8-Hydroxyquinoline based chitosan derived carbohydrate polymer as biodegradable and sustainable acid corrosion inhibitor for mild steel: Experimental and computational analyses. International Journal of Biological Macromolecules, 155, 645-655. Retrieved March 3, 2026, from [Link]

  • Bouabbadi, A., et al. (2024). Innovative 8-hydroxyquinoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid: a quantum chemical and experimental study. R Discovery. Retrieved March 3, 2026, from [Link]

  • Experimental and theoretical investigation of corrosion inhibition effect of two 8-hydroxyquinoline carbonitrile derivatives on mild steel in 1 M HCl solution. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Baba, Y. F., et al. (n.d.). 2-oxo-N'-phenyl-1,2-dihydroquinoline-4-carbohydrazide as Corrosion Inhibitor for Mild Steel in Acidic Medium: Experimental Studies. Semantic Scholar. Retrieved March 3, 2026, from [Link]

  • Zuo, X., et al. (2023). Insight into Anti-Corrosion Behavior and Mechanism of 8-Hydroxyquinoline Inhibitor on AZ91D Alloy in Different Concentrations of Sodium Chloride Solution. MDPI. Retrieved March 3, 2026, from [Link]

  • Oubaaqa, M., et al. (2022). New 8-Hydroxyquinoline-Bearing Quinoxaline Derivatives as Effective Corrosion Inhibitors for Mild Steel in HCl: Electrochemical and Computational Investigations. MDPI. Retrieved March 3, 2026, from [Link]

  • Synthesis methods and description for new derivatives associated with 8-hydroxyquinoline and their use as acidic corrosion inhibitors for steel and other alloys: a review. (n.d.). OUCI. Retrieved March 3, 2026, from [Link]

  • Alamshany, Z. M., & Ganash, A. A. (2019). Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative. Scilit. Retrieved March 3, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved March 3, 2026, from [Link]

  • The adsorption and corrosion inhibition of 8-hydroxy-7-quinolinecarboxaldehyde derivatives on C-steel surface in hydrochloric acid. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Ain, Q. U., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Retrieved March 3, 2026, from [Link]

Sources

Application

Application Note: Fluorescence Sensing of Zinc (Zn²⁺) Using 8-Hydroxyquinoline-2-carbohydrazide

Target Audience: Analytical Chemists, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Scientific Rationale The accurat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Rationale

The accurate detection and quantification of Zinc (Zn²⁺) is critical in both environmental monitoring and biomedical research. As the second most abundant trace metal in the human body, Zn²⁺ plays an indispensable role in enzymatic function, neural signal transmission, and apoptosis. However, because Zn²⁺ is a


 transition metal, it lacks spectroscopic signatures (e.g., color or paramagnetism), making optical detection challenging.

8-Hydroxyquinoline-2-carbohydrazide (8-HQ-2-CH) and its derivatives have emerged as highly sensitive and selective fluorescent probes for Zn²⁺ [1]. The 8-hydroxyquinoline (8-HQ) scaffold is a privileged bidentate chelator. By functionalizing the 2-position with a carbohydrazide moiety, the coordination sphere is expanded to provide additional nitrogen and oxygen binding sites. This creates a multidentate pocket that selectively accommodates the ionic radius and coordination geometry of Zn²⁺, effectively discriminating it from competing biological cations like Ca²⁺, Mg²⁺, and Cu²⁺ [2].

Photophysical Mechanism: Causality of the "Turn-On" Response

The uncomplexed 8-HQ-2-CH probe typically exhibits weak background fluorescence. This is due to non-radiative decay pathways, primarily Photoinduced Electron Transfer (PET) from the lone pairs of the nitrogen atoms, and Excited-State Intramolecular Proton Transfer (ESIPT) facilitated by the phenolic hydroxyl group [3].

When Zn²⁺ binds to the tetradentate/tridentate pocket (phenolic O, quinoline N, imine/amide N, and carbonyl O), two critical photophysical changes occur:

  • Structural Rigidity: The metal-ligand complexation restricts the rotational and vibrational freedom of the carbohydrazide arm, minimizing non-radiative energy loss.

  • PET/ESIPT Inhibition: The coordination of the nitrogen lone pairs to the Zn²⁺ ion lowers their highest occupied molecular orbital (HOMO) energy level, effectively blocking the PET process.

This synergistic effect triggers Chelation-Enhanced Fluorescence (CHEF) , resulting in a dramatic "turn-on" emission signal with a large Stokes shift, which is highly desirable for minimizing auto-fluorescence in biological samples [4].

Mechanism A Free 8-HQ-2-CH Probe (PET/ESIPT Active = OFF) C Coordination Complex (Rigid Conformation) A->C Binding B Zn²⁺ Cation (Target Analyte) B->C Chelation D PET / ESIPT Inhibition (Non-radiative decay blocked) C->D Structural Restriction E CHEF Activation (Chelation-Enhanced Fluorescence) D->E Energy Transfer F Strong 'Turn-On' Emission (Optical Readout = ON) E->F Signal Output

Figure 1: Photophysical mechanism of Zn²⁺ detection via CHEF and PET inhibition.

Quantitative Data & Photophysical Properties

To ensure experimental reproducibility, the following table summarizes the typical photophysical parameters of 8-HQ-2-CH derived probes upon Zn²⁺ complexation.

ParameterTypical Value / CharacteristicMechanistic Significance
Excitation (

)
~360 - 390 nmCorresponds to the

transition of the quinoline ring.
Emission (

)
~500 - 550 nmRed-shifted emission due to stabilization of the excited state post-complexation.
Stokes Shift > 100 nmPrevents self-quenching and minimizes cellular auto-fluorescence background.
Limit of Detection (LOD) Low nanomolar (~20-50 nM)Ensures high sensitivity suitable for tracing endogenous cellular zinc fluxes.
Stoichiometry 1:1 or 2:1 (Ligand:Metal)Dictated by solvent polarity; confirmed via Job's plot analysis.
Response Time < 1 minuteRapid complexation enables real-time kinetic tracking of Zn²⁺.

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating a reversibility test (using EDTA), researchers can confidently prove that the observed fluorescence is strictly due to Zn²⁺ binding and not an artifact of probe degradation, solvent effects, or off-target binding.

Protocol A: Spectrofluorometric Titration & Stoichiometry Validation

Objective: To determine the binding affinity, limit of detection, and ligand-to-metal stoichiometry in an aqueous/organic solvent mixture.

Reagents & Materials:

  • 8-HQ-2-CH Probe Stock: 1.0 mM in anhydrous DMSO.

  • Zn²⁺ Stock Solution: 10 mM ZnCl₂ or Zn(NO₃)₂ in ultra-pure water.

  • Buffer: 10 mM HEPES buffer (pH 7.4) containing 10-50% organic co-solvent (e.g., ethanol or DMSO) to ensure probe solubility.

  • EDTA Stock: 10 mM in water.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 1.0 mM probe stock into the HEPES buffer to achieve a final probe concentration of 10 µM. Transfer 2.0 mL of this solution to a quartz cuvette.

  • Baseline Measurement: Record the baseline fluorescence emission spectrum (

    
     = 380 nm, scan range = 400–700 nm).
    
  • Titration: Incrementally add the Zn²⁺ stock solution (e.g., 0.1 to 5.0 equivalents) to the cuvette using a micro-syringe.

  • Equilibration: After each addition, stir the solution gently and incubate for 1 minute at room temperature to ensure thermodynamic equilibrium.

  • Data Acquisition: Record the emission spectrum after each addition. Plot the fluorescence intensity at

    
     (e.g., 520 nm) against the concentration of Zn²⁺ to calculate the binding constant (
    
    
    
    ) using the Benesi-Hildebrand equation.
  • Job's Plot (Stoichiometry): Prepare a series of solutions where the total concentration of[Probe] + [Zn²⁺] is kept constant (e.g., 20 µM), but the molar fraction of Zn²⁺ varies from 0 to 1. Plot the emission intensity against the molar fraction. The inflection point (e.g., 0.5 for a 1:1 complex, or 0.33 for a 2:1 complex) dictates the binding stoichiometry.

  • Self-Validation (Reversibility): To the cuvette containing the fully complexed Probe-Zn²⁺ solution, add 2.0 equivalents of EDTA. The fluorescence should rapidly quench back to baseline levels, proving that the CHEF effect is reversible and specific to metal chelation.

Protocol B: Live-Cell Fluorescence Imaging of Intracellular Zn²⁺

Objective: To track endogenous or exogenous Zn²⁺ in living cells using confocal microscopy.

Step-by-Step Methodology:

  • Cell Culture: Seed target cells (e.g., HeLa or A549) in a glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C, 5% CO₂ for 24 hours.

  • Probe Incubation: Wash the cells twice with Phosphate-Buffered Saline (PBS). Add 10 µM of the 8-HQ-2-CH probe (diluted in serum-free media; ensure final DMSO concentration is <0.5% to prevent cytotoxicity). Incubate for 30 minutes at 37°C.

  • Washing: Remove the media and wash the cells three times with PBS to remove any unbound extracellular probe.

  • Exogenous Zn²⁺ Loading (Optional): To observe maximum signal, incubate the probe-loaded cells with 50 µM ZnCl₂ and 5 µM pyrithione (a zinc ionophore) for 15 minutes.

  • Imaging: Transfer the dish to a confocal laser scanning microscope. Excite the sample using a 405 nm or 375 nm laser line, and collect emission in the 480–550 nm channel.

  • Control Validation: Treat a parallel dish of probe-loaded cells with 50 µM of N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), a membrane-permeable intracellular zinc chelator. The absence of fluorescence in this control group validates that the signal in the experimental group is exclusively due to intracellular Zn²⁺.

Workflow S1 Probe Prep (DMSO Stock) S3 Incubation (15-30 min) S1->S3 S2 Sample Prep (Buffer/Cells) S2->S3 S4 Optical Readout (Fluorometer/Confocal) S3->S4 S5 Validation (EDTA/TPEN Reversal) S4->S5

Figure 2: Standard experimental workflow for in vitro and intracellular Zn²⁺ sensing.

Troubleshooting & Quality Control

  • Issue: High Background Fluorescence in the Absence of Zn²⁺

    • Causality: The probe may be experiencing aggregation-induced emission (AIE) due to poor aqueous solubility.

    • Solution: Increase the fraction of organic co-solvent (e.g., DMSO or EtOH) in the buffer system, or encapsulate the probe in surfactants/micelles (e.g., Triton X-100) to maintain monomeric dispersion.

  • Issue: Lack of Reversibility upon EDTA/TPEN Addition

    • Causality: The probe may have undergone irreversible chemical oxidation or hydrolysis rather than reversible coordination.

    • Solution: Ensure the buffer is freshly prepared and maintained at a physiological pH (7.4). Extreme pH levels can cause irreversible degradation of the carbohydrazide linkage.

  • Issue: Interference from Cd²⁺

    • Causality: Cadmium (Cd²⁺) belongs to the same group as Zinc and shares a similar

      
       electronic configuration and ionic radius, often causing false positives.
      
    • Solution: Utilize masking agents or rely on time-resolved fluorescence techniques if the specific 8-HQ-2-CH derivative does not possess sufficient steric hindrance to discriminate between the two ions [4].

References

  • Title: A novel quinolinyl-tetraphenylethene-based fluorescence “turn-on” sensor for Zn2+ with a large Stokes shift and its applications for portable test strips and biological imaging. Source: Materials Chemistry Frontiers (Royal Society of Chemistry) URL: [Link]

  • Title: The Role of Zinc(II) Ion in Fluorescence Tuning of Tridentate Pincers: A Review. Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Source: Molecules (MDPI) URL: [Link]

  • Title: Zn2+/Cd2+ optical discrimination by fluorescent chemosensors based on 8-hydroxyquinoline derivatives and sulfur-containing macrocyclic units. Source: Dalton Transactions (Royal Society of Chemistry) URL: [Link]

Method

Application Note: In Vitro Cytotoxicity Profiling of 8-Hydroxyquinoline Carbohydrazide Complexes

Abstract & Introduction 8-Hydroxyquinoline (8-HQ) and its derivatives are "privileged structures" in medicinal chemistry, renowned for their ability to chelate metal ions (Cu²⁺, Zn²⁺, Fe³⁺) and act as metallo-ionophores....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are "privileged structures" in medicinal chemistry, renowned for their ability to chelate metal ions (Cu²⁺, Zn²⁺, Fe³⁺) and act as metallo-ionophores. The incorporation of a carbohydrazide moiety via a Schiff base linkage (–C=N–NH–CO–) significantly alters the pharmacophore, enhancing hydrogen bonding capacity and often creating tridentate (ONO) chelation sites.

However, these structural modifications introduce specific challenges for in vitro assays:

  • Hydrophobicity: High lipophilicity leads to precipitation in aqueous media ("DMSO shock").[1]

  • Colorimetric Interference: Many 8-HQ metal complexes are intensely colored (yellow/orange), potentially skewing absorbance-based readouts like MTT.

  • Hydrolytic Instability: The hydrazone linkage is susceptible to hydrolysis in acidic environments.

This guide outlines optimized protocols designed to mitigate these artifacts, ensuring robust data for cytotoxicity (MTT), oxidative stress (ROS), and apoptosis induction.

Pre-Analytical Considerations (Critical)

Before initiating cell work, the physicochemical properties of the library must be validated.

Solvent Compatibility & "DMSO Shock"

8-HQ carbohydrazides are generally insoluble in water.

  • Stock Solution: Dissolve compounds in 100% DMSO (anhydrous) to 10–20 mM.

  • Storage: Store at -20°C. Note: Avoid repeated freeze-thaw cycles which accelerate hydrolysis.

  • The "Shock" Phenomenon: Rapid addition of high-concentration DMSO stock to aqueous media causes microprecipitation, invisible to the naked eye but cytotoxic (false positive).

    • Mitigation: Perform an intermediate dilution step. Dilute stock 1:10 in culture medium before adding to the cell plate. Ensure final DMSO concentration is < 0.5% (v/v).

Metal Chelation Control

Exogenous metals in Fetal Bovine Serum (FBS) can unintentionally coordinate with the free ligand.

  • Recommendation: For mechanistic studies (e.g., determining if the compound acts as a copper ionophore), use Chelex-treated FBS or serum-free media for short incubation windows (4–6 hours) to control the metal environment strictly.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

Workflow Stock 1. Stock Prep (10mM in DMSO) QC 2. Solubility QC (Turbidity Check) Stock->QC Dilution Treat 4. Treatment (Serial Dilution) QC->Treat Pass Seeding 3. Cell Seeding (24h Attachment) Seeding->Treat Log Phase Readout 5. Readout (MTT/ROS/Annexin) Treat->Readout 24-72h

Caption: Integrated workflow ensuring compound solubility is verified (Step 2) prior to cell treatment.

Protocol 1: Cytotoxicity Screening (Modified MTT)

Objective: Determine IC₅₀ values while correcting for the intrinsic color of 8-HQ complexes. Assay Principle: Reduction of tetrazolium (MTT) to purple formazan by mitochondrial reductase.

Materials
  • Cell Lines: HeLa, MCF-7, or HepG2 (Log phase).

  • Reagents: MTT (5 mg/mL in PBS), DMSO (solubilizer).

  • Controls: Cisplatin (Positive), 0.5% DMSO (Vehicle), Media only (Blank).

Step-by-Step Methodology
  • Seeding:

    • Seed cells at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Incubate 24h at 37°C/5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in culture medium.

    • Crucial Step: Include a "Compound Blank" column (Media + Compound without cells) for every concentration tested. This accounts for the compound's intrinsic absorbance.

    • Incubate for 48h or 72h.

  • MTT Addition:

    • Add 20 µL MTT stock to each well (final conc. 0.5 mg/mL).

    • Incubate 3–4 hours. Check for purple precipitate.[2][3]

  • Solubilization (The Correction Step):

    • Carefully aspirate media. Note: If the compound is loose/floating, centrifuge plate at 1000 rpm for 5 min before aspiration.

    • Add 150 µL DMSO to dissolve formazan crystals.

    • Shake for 10 min.

  • Measurement:

    • Measure Absorbance (OD) at 570 nm .

    • Measure Reference (OD) at 630 nm (background).

Data Calculation



[3][4][5]

Protocol 2: Mechanistic Validation (ROS Generation)

8-HQ complexes often induce apoptosis via Reactive Oxygen Species (ROS).[4]

Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate). Detection: Flow Cytometry or Fluorescence Plate Reader.[6][7]

  • Preparation: Seed cells in 6-well plates (

    
     cells/well).
    
  • Staining: Wash cells with PBS.[5][7] Incubate with 10 µM DCFH-DA in serum-free media for 30 min in the dark.

  • Wash: Remove excess dye. Wash 2x with PBS.[5][7]

  • Treatment: Add 8-HQ carbohydrazide complex (at IC₅₀ concentration) in complete media.

    • Timepoint: ROS is an early event. Measure at 2h, 4h, and 6h .

  • Analysis:

    • Harvest cells (trypsinize).[5]

    • Analyze via Flow Cytometry (FITC channel: Ex 488 nm / Em 525 nm).

    • Expectation: A right-shift in fluorescence intensity indicates oxidative stress.

Mechanistic Pathway Diagram

The following diagram illustrates the established signaling cascade for 8-HQ derivatives.

Mechanism Complex 8-HQ Carbohydrazide Complex Uptake Cellular Uptake (Lipophilic) Complex->Uptake Chelation Intracellular Metal Chelation Uptake->Chelation ROS ROS Generation (Fenton Reaction) Chelation->ROS Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Loss Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed Mechanism of Action (MoA) involving metal-mediated redox cycling and mitochondrial apoptosis.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
High variance between triplicates Pipetting error or "DMSO Shock" precipitation.Vortex stock before diluting. Mix intermediate dilution thoroughly before adding to cells.
High background in blank wells Compound precipitation or intrinsic color.Use the "Compound Blank" subtraction method described in Protocol 1.
No cytotoxicity observed Compound hydrolysis or poor uptake.Check stock stability via TLC/HPLC. Ensure incubation time is sufficient (72h).
Unexpectedly high potency Metal contamination in media.Repeat assay with Chelex-treated media to verify if toxicity is metal-dependent.

References

  • BenchChem. (2025).[1][4][8] A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline-2-carbaldehyde and Its Derivatives.Link

  • Oliveri, V., et al. (2012). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives.[9] Journal of Medicinal Chemistry.[9] Link

  • Abcam. (2025). MTT Assay Protocol for Cell Viability and Proliferation.[2][4][10]Link

  • Merck. (2025). MTT Assay Protocol for Cell Viability and Proliferation.[2][4][10]Link

  • Royal Society of Chemistry. (2021).[11] Ligand substituent effect on the cytotoxicity activity of copper(II) complexes bearing 8-hydroxyquinoline derivatives.[9][11]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 8-Hydroxyquinoline-2-carbohydrazide Synthesis

Welcome to the Technical Support Center for the synthesis of 8-Hydroxyquinoline-2-carbohydrazide. This compound is a highly valuable intermediate used in the development of ratiometric fluorescent probes for heavy metal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 8-Hydroxyquinoline-2-carbohydrazide. This compound is a highly valuable intermediate used in the development of ratiometric fluorescent probes for heavy metal detection (such as Cu²⁺ and Th⁴⁺)[1] and various pharmaceutical scaffolds.

Synthesizing this hydrazide directly from 8-hydroxyquinoline-2-carboxylic acid presents specific chemoselective challenges. The nucleophilicity of hydrazine, combined with the bidentate chelating nature of the 8-hydroxyquinoline ring, often leads to stalled reactions or the formation of undesired symmetric byproducts. This guide provides field-validated insights, mechanistic troubleshooting, and optimized protocols to maximize your reaction yield.

Mechanistic Pathway Analysis

To understand where yield is lost, we must first map the synthetic landscape. The synthesis generally proceeds via one of two routes: Route A (Two-Step Esterification/Hydrazinolysis) or Route B (Direct Amidation via HBTU) .

G Acid 8-Hydroxyquinoline- 2-carboxylic acid Ester Methyl 8-hydroxyquinoline- 2-carboxylate Acid->Ester MeOH, H2SO4 Reflux (Route A) HBTU_Inter HBTU Activated Intermediate Acid->HBTU_Inter HBTU, DIPEA MeCN (Route B) Hydrazide 8-Hydroxyquinoline- 2-carbohydrazide (Target Product) Ester->Hydrazide Excess NH2NH2·H2O EtOH, Reflux Byproduct N,N'-Diacylhydrazine (Undesired Byproduct) Ester->Byproduct Limiting Hydrazine HBTU_Inter->Hydrazide NH2NH2·H2O (1:1) Room Temp HBTU_Inter->Byproduct Localized Excess of Activated Acid

Figure 1: Synthetic pathways for 8-Hydroxyquinoline-2-carbohydrazide and byproduct formation.

Comparative Method Data

Choosing the right synthetic route is the first step in yield optimization. Below is a quantitative comparison of the two primary methodologies based on empirical laboratory data.

ParameterRoute A: Esterification & HydrazinolysisRoute B: Direct Amidation (HBTU)
Overall Expected Yield 75% – 85%60% – 65%
Total Reaction Time 10 – 17 hours2 – 4 hours
Primary Reagents MeOH, H₂SO₄, NH₂NH₂·H₂OHBTU, DIPEA, NH₂NH₂·H₂O, MeCN
Byproduct Risk Low (If excess hydrazine is used)High (Diacylation is common)
Scalability Excellent (Standard batch process)Moderate (Cost of HBTU at scale)

Troubleshooting Guides & FAQs

Q1: My direct coupling using HBTU is stalling at ~60% yield. How can I push this to completion?

Causality: When utilizing HBTU to activate 8-hydroxyquinoline-2-carboxylic acid, the reaction conversion is thermodynamically and kinetically limited to approximately 60-70%[2]. Adjusting the stoichiometry to force mono-amidation is difficult because the primary amine of the newly formed hydrazide product remains highly nucleophilic. It competes with the unreacted hydrazine hydrate for the remaining HBTU-activated ester, leading to a stalled reaction and symmetric diacylhydrazine formation. Solution: If you are restricted to Route B, ensure strict 1:1 stoichiometry of hydrazine to prevent over-consumption, and run the reaction at high dilution to kinetically favor the reaction of the smaller, more mobile free hydrazine over the bulky mono-hydrazide product. For yields >75%, we strongly recommend abandoning the direct coupling method and switching to the two-step esterification route (Route A).

Q2: I am using the esterification route (Route A), but I am still seeing significant N,N'-diacylhydrazine byproduct. Why?

Causality: While esters are less reactive than acid chlorides and generally produce less diacylhydrazine[3], the byproduct will still form if the local concentration of the ester exceeds the concentration of free hydrazine in the solvent. The terminal -NH₂ of the target hydrazide attacks the unreacted ester. Solution: You must use a significant molar excess of hydrazine hydrate (typically 3 to 5 equivalents)[4]. Furthermore, alter your addition protocol: instead of adding hydrazine to the ester, dissolve the hydrazine in ethanol and bring it to reflux, then add the ester solution dropwise. This ensures hydrazine is always in massive excess relative to the ester at the exact moment of reaction.

Q3: How do I remove unreacted ester from my final hydrazide product without using column chromatography?

Causality: The zwitterionic character and hydrogen-bonding capacity of 8-hydroxyquinoline-2-carbohydrazide drastically alter its solubility profile compared to its ester precursor. Solution: Exploit this differential solubility. The hydrazide is highly insoluble in cold ethanol, whereas the ester retains moderate solubility. By cooling the reaction mixture to 0°C, the target hydrazide will precipitate. Washing the filtered solid with ice-cold ethanol and a small amount of cold water will remove unreacted ester and residual hydrazine, providing a self-validating purification step without silica gel.

Validated Experimental Protocols

Protocol A: High-Yield Two-Step Synthesis (Recommended)

This protocol utilizes a Fischer esterification followed by hydrazinolysis, designed to minimize diacylhydrazine formation and maximize yield.

Step 1: Synthesis of Methyl 8-hydroxyquinoline-2-carboxylate

  • Suspend 8-hydroxyquinoline-2-carboxylic acid (10.0 mmol) in anhydrous methanol (40 mL) in a round-bottom flask.

  • Carefully add concentrated H₂SO₄ (0.5 mL) dropwise as a catalyst.

  • Reflux the mixture for 8-12 hours. Self-Validation: The suspension will gradually turn into a clear solution as the highly insoluble acid converts to the soluble ester.

  • Cool to room temperature and concentrate the mixture under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 × 20 mL). Dry the organic layer over Na₂SO₄ and evaporate to yield the ester.

Step 2: Hydrazinolysis

  • Dissolve the crude methyl ester (approx. 8.0 mmol) in absolute ethanol (20 mL).

  • In a separate flask, mix hydrazine monohydrate (24.0 mmol, 3.0 eq) in absolute ethanol (10 mL) and heat to a gentle reflux.

  • Add the ester solution dropwise to the refluxing hydrazine solution over 30 minutes.

  • Maintain reflux for 5 hours.

  • Cool the reaction mixture to 0°C in an ice bath. Self-Validation: A white to pale-yellow crystalline solid will deposit upon cooling.

  • Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under vacuum to afford 8-Hydroxyquinoline-2-carbohydrazide (Typical yield: 80%).

Protocol B: Direct Amidation via HBTU (Rapid Route)

Use this protocol when time is a constraint and a ~60% yield is acceptable[2].

  • Dissolve 8-hydroxyquinoline-2-carboxylic acid (5.29 mmol) in dry Acetonitrile (MeCN) (50 mL) under an inert atmosphere.

  • Add HBTU (6.35 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (5.80 mmol, 1.1 eq). Stir at room temperature for 30 minutes to ensure complete formation of the activated ester.

  • Add hydrazine hydrate (5.82 mmol, 1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 2 hours. Self-Validation: TLC (EtOAc/Hexane) should show the consumption of the activated intermediate, though some baseline material (diacylhydrazine) will likely appear.

  • Evaporate the MeCN under reduced pressure. Partition the dark residue between Dichloromethane (DCM) and water to remove water-soluble HBTU byproducts.

  • Dry the organic extract over Na₂SO₄, evaporate, and purify via trituration with cold ethanol to yield the product.

References

  • Homo- and Heterodinuclear Luminescent Helicates - CORE. core.ac.uk.
  • A new dual-functional ratiometric fluorescent probe based on quinoline-triphenylamine schiff base for detecting copper and thorium in environmental samples - PubMed. nih.gov.
  • Note Development and assessment of green synthesis of hydrazides. egranth.ac.in.
  • Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids - RSC Publishing. rsc.org.

Sources

Optimization

Technical Support Center: Purification of 8-Hydroxyquinoline-2-carbohydrazide

Welcome to the Technical Support Center for the isolation and purification of 8-Hydroxyquinoline-2-carbohydrazide . As a critical intermediate in the synthesis of bioactive triazoles, thioureas, and luminescent metal-che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 8-Hydroxyquinoline-2-carbohydrazide . As a critical intermediate in the synthesis of bioactive triazoles, thioureas, and luminescent metal-chelating helicates, achieving high purity of this compound is paramount[1].

Because the 8-hydroxyquinoline (8-HQ) scaffold contains both a basic quinoline nitrogen and a phenolic hydroxyl group, it acts as a potent bidentate metal chelator[1]. Furthermore, the terminal carbohydrazide moiety introduces strong hydrogen-bonding capabilities. These dual properties make standard silica gel chromatography highly problematic due to irreversible chemisorption and band tailing. Therefore, recrystallization is the gold-standard self-validating protocol for purifying this compound[2].

This guide provides researchers and drug development professionals with field-proven methodologies, thermodynamic rationales for solvent selection, and troubleshooting steps for common purification bottlenecks.

Part 1: Solvent Selection & Thermodynamics (FAQ)

Q1: Why is solvent choice so critical for 8-hydroxyquinoline-2-carbohydrazide compared to standard esters? A1: The compound exhibits a highly polar, hydrogen-bonding hydrazide tail attached to a planar, hydrophobic aromatic system. It requires a solvent that can disrupt intermolecular hydrogen bonds at elevated temperatures but rapidly lose solvation capacity upon cooling. Protic solvents like 3 for dissolving both the target compound and residual hydrazine hydrate during purification[3].

Q2: What are the optimal recrystallization solvents for this specific compound? A2: Absolute ethanol or an ethanol/water mixture is optimal. While the original synthesis often utilizes acetonitrile (yielding a product with a sharp melting point of 251 °C)[4], ethanol provides a superior solubility gradient.

Quantitative Solvent Comparison for 8-HQ-2-Carbohydrazide
Solvent SystemBoiling Point (°C)Polarity IndexSuitability & Mechanistic Causality
Absolute Ethanol 78.45.2Excellent. High solubility at reflux due to protic interactions; low solubility at 4 °C. Highly volatile for easy vacuum drying.
Ethanol / Water (80:20) ~78.0~6.0Optimal for Oiling Out. Water acts as an anti-solvent, steepening the solubility curve and forcing crystallization over phase separation.
Acetonitrile (MeCN) 82.05.8Good. Validated in literature for yielding pure crystals (mp 251 °C)[4], but requires larger solvent volumes due to lower hot solubility.
Dimethylformamide (DMF) 153.06.4Poor for Primary Use. While it easily dissolves the compound, its high boiling point makes it extremely difficult to remove from the crystal lattice without thermal degradation.

Part 2: Standard Operating Procedure (SOP)

To ensure self-validation, this protocol relies on differential solubility to separate the target compound from common impurities, such as unreacted 8-hydroxyquinoline-2-carboxylic acid, symmetrically di-substituted hydrazides, and residual hydrazine hydrate[2].

Step-by-Step Recrystallization Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend the crude 8-hydroxyquinoline-2-carbohydrazide in absolute ethanol (approximately 10–15 mL per gram of crude).

  • Heating: Heat the suspension to reflux (78 °C) under constant magnetic stirring. If the solid does not completely dissolve, incrementally add hot ethanol (up to 20 mL/g) until a homogeneous solution is achieved.

  • Clarification (Crucial for 8-HQ derivatives): Add 5% w/w activated charcoal (e.g., Darco) to the boiling solution and reflux for an additional 10 minutes. This step adsorbs trace heavy-metal complexes that cause product coloration.

  • Hot Filtration: Rapidly pass the boiling mixture through a pre-warmed fluted filter paper or a jacketed Buchner funnel. This removes the charcoal and any insoluble symmetrical dihydrazide byproducts[2].

  • Controlled Crystallization: Allow the clear filtrate to cool undisturbed to room temperature (25 °C) over 2 hours. Slow cooling promotes highly ordered crystal lattice formation, excluding impurities. Once at room temperature, transfer the flask to an ice bath (4 °C) for 1 hour to maximize yield.

  • Isolation: Collect the resulting pale/colorless crystals via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to flush out any strongly hydrogen-bonded residual hydrazine hydrate[3].

  • Drying & Validation: Dry the crystals under high vacuum at 60 °C for 12 hours. Validate purity via melting point analysis; pure 8-hydroxyquinoline-2-carbohydrazide exhibits a sharp melting point at exactly 251 °C[4].

Part 3: Workflow & Logic Visualization

Workflow N1 Crude 8-HQ-2-Carbohydrazide N2 Dissolve in Hot EtOH (10-20 mL/g at 78°C) N1->N2 N3 Hot Filtration (Remove Insoluble Dihydrazides) N2->N3 N4 Controlled Cooling (25°C then 4°C) N3->N4 N5 Crystallization Status? N4->N5 N6 Oiling Out Detected N5->N6 Oil Forms N8 Vacuum Filtration & Cold Wash N5->N8 Crystals Form N7 Reheat, Add H2O (Anti-solvent), Seed Crystals N6->N7 N7->N4 N9 Pure Crystals (mp 251 °C) N8->N9

Recrystallization workflow and troubleshooting logic for 8-HQ-2-Carbohydrazide.

Part 4: Troubleshooting Guide (FAQ)

Q3: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this? A3: Oiling out (liquid-liquid phase separation) occurs when the melting point of your impure mixture is depressed below the temperature at which the solvent reaches saturation.

  • The Fix: You must adjust the thermodynamics of the solvent system. Reheat the mixture until it forms a single homogeneous phase. Add a small amount of water (an anti-solvent) dropwise. Water dramatically decreases the solubility of the hydrophobic quinoline ring, forcing the saturation temperature higher so that the compound crystallizes before it can melt out as an oil. Cool the flask very slowly and scratch the inside of the glass to induce heterogeneous nucleation.

Q4: The isolated crystals are dark green or brown instead of pale/colorless. What causes this? A4: 8-Hydroxyquinoline is a potent chelator. The nitrogen of the quinoline ring and the phenolate oxygen strongly coordinate with trace transition metals (e.g., Cu²⁺, Fe³⁺)[1]. Even trace metals from stainless steel spatulas, low-grade solvents, or old heating mantles will form highly colored organometallic complexes.

  • The Fix: Ensure all glassware is washed with an EDTA solution to strip trace metals prior to use. Strictly use glass, porcelain, or PTFE-coated equipment. Repeating the recrystallization with the addition of activated charcoal (Step 3 of the SOP) will successfully adsorb these bulky metal complexes.

Q5: NMR analysis shows I have unreacted hydrazine hydrate trapped in my crystals. How do I remove it? A5: Hydrazine hydrate is a small, highly polar molecule that strongly hydrogen-bonds to the carbohydrazide tail of your product, often co-precipitating within the crystal lattice.

  • The Fix: Because3[3], thoroughly washing the filter cake with ice-cold ethanol or resuspending the crystals in cold water (where your product is insoluble) will break these hydrogen bonds and pull the hydrazine into the filtrate.

References

  • Albrecht, M., et al. "Homo- and Heterodinuclear Luminescent Helicates" (Experimental Section detailing 8-Hydroxyquinoline-2-carbohydrazide synthesis and mp 251 °C). CORE / RWTH Aachen University.
  • "Impact of solvent choice on the yield and purity of 2-(2-Chlorophenyl)acetohydrazide." BenchChem.
  • "Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds." BenchChem.
  • "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." PMC / MDPI.

Sources

Troubleshooting

Technical Guide: Minimizing Side Reactions in the Hydrazinolysis of 8-Hydroxyquinoline-2-Carboxylate

This technical guide details the optimization of the hydrazinolysis of 8-hydroxyquinoline-2-carboxylate, specifically addressing the minimization of side reactions such as dimerization and oxidation. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of the hydrazinolysis of 8-hydroxyquinoline-2-carboxylate, specifically addressing the minimization of side reactions such as dimerization and oxidation.

Executive Summary & Mechanistic Insight

The conversion of 8-hydroxyquinoline-2-carboxylate (typically the ethyl or methyl ester) to its corresponding hydrazide is a critical step in synthesizing antifungal, antibacterial, and neuroprotective agents. While the reaction is fundamentally a nucleophilic acyl substitution, the specific electronic and structural properties of the 8-hydroxyquinoline (8-HQ) scaffold introduce unique challenges.

The Core Challenge: The primary side reaction is dimerization , leading to the formation of the thermodynamically stable, highly insoluble


-diacylhydrazine.[1] Secondary issues include oxidative degradation of the hydrazine moiety (catalyzed by trace metals interacting with the 8-HQ chelophore) and competitive hydrolysis.
Reaction Pathway & Side Reactions

The following diagram illustrates the competing pathways. The goal is to drive the reaction along the green path while suppressing the red paths.

ReactionPathway Ester Starting Ester (8-HQ-2-COOEt) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Acid Side Product: Acid (Hydrolysis) Ester->Acid + H2O (Wet Solvent) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate High Conc. Product Target Hydrazide (8-HQ-2-CONHNH2) Intermediate->Product - EtOH Dimer Side Product: Dimer (Diacylhydrazine) Product->Dimer + Ester (Low N2H4) Oxidation Oxidation Products (Colored Impurities) Product->Oxidation O2 / Trace Metal

Caption: Mechanistic pathway showing the target hydrazinolysis (Green) versus competing dimerization (Red) and hydrolysis/oxidation (Yellow/Grey).

Troubleshooting Center (Q&A)

This section addresses specific failure modes encountered during synthesis.

Issue 1: Formation of Insoluble High-Melting Solid (Dimerization)

User Report: "I obtained a precipitate that is insoluble in hot ethanol and melts >250°C. The yield of the desired hydrazide is low."

Root Cause: This is the classic signature of


-bis(8-hydroxyquinoline-2-carbonyl)hydrazine  (the dimer). It forms when the generated hydrazide acts as a nucleophile and attacks a remaining ester molecule. This occurs when the local concentration of hydrazine is too low relative to the ester.

Corrective Action:

  • Increase Stoichiometry: Use a minimum of 5–10 equivalents of hydrazine hydrate relative to the ester.[2]

  • Order of Addition: Do not add hydrazine to the ester. Instead, add the ester solution dropwise to the refluxing hydrazine solution . This ensures the ester always encounters a vast excess of hydrazine, statistically favoring the mono-acylation.

  • Dilution: Increase the solvent volume (Ethanol) to reduce the collision frequency between the product hydrazide and the starting ester.

Issue 2: Product Discoloration (Green/Black Impurities)

User Report: "The product is off-white or yellow but turns green/black upon filtration or drying."

Root Cause: The 8-hydroxyquinoline moiety is a potent chelator.[3][4][5][6] It complexes with trace metal ions (Fe³⁺, Cu²⁺) present in solvents or glassware, leading to colored complexes.[1] Furthermore, hydrazine is susceptible to autoxidation, which is catalyzed by these metals.[1]

Corrective Action:

  • Demineralization: Wash all glassware with 10% HCl or EDTA solution before use.[1]

  • Reagent Purity: Use high-grade solvents. If the starting ester was prepared using metal catalysts (e.g., copper-catalyzed coupling), ensure it is metal-free before this step.[1]

  • Inert Atmosphere: Perform the reaction under a nitrogen or argon balloon to prevent oxidative coupling of the hydrazine.

Issue 3: Incomplete Conversion / Hydrolysis

User Report: "TLC shows starting material remaining, or I isolated the carboxylic acid instead of the hydrazide."

Root Cause:

  • Hydrolysis: If the ethanol used is not anhydrous and the hydrazine hydrate is old, water competes with hydrazine as a nucleophile, especially if the reaction is too slow.[1]

  • Stalling: The 8-OH group becomes deprotonated by hydrazine (forming the phenolate), which increases electron density on the ring and slightly deactivates the ester carbonyl toward nucleophilic attack.

Corrective Action:

  • Temperature: Ensure a vigorous reflux (

    
    ).
    
  • Solvent: Use absolute ethanol or methanol.

  • Time: Extend reaction time to 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

Optimized Experimental Protocol

This protocol is designed to maximize the Kinetic Control of the reaction, favoring the hydrazide over the dimer.

Reagents & Equipment
  • Substrate: Ethyl 8-hydroxyquinoline-2-carboxylate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 100%), 10.0 equivalents [1]

  • Solvent: Absolute Ethanol (10–15 mL per gram of ester)

  • Atmosphere: Nitrogen or Argon[1][2]

Step-by-Step Procedure
  • Preparation:

    • Dissolve hydrazine hydrate (10 eq) in absolute ethanol (50% of total solvent volume) in a round-bottom flask.

    • Heat this solution to reflux (

      
      ) under an inert atmosphere.
      
  • Addition:

    • Dissolve the ester (1 eq) in the remaining ethanol (warm if necessary to dissolve).

    • Add the ester solution dropwise to the refluxing hydrazine solution over 30–60 minutes.

    • Rationale: This "Inverse Addition" technique maintains a high hydrazine-to-ester ratio throughout the reaction.[1]

  • Reaction:

    • Reflux for 4–6 hours.

    • Monitoring: Check TLC.[2] The hydrazide is much more polar than the ester.

  • Work-up (Critical for Purity):

    • Concentrate the reaction mixture under reduced pressure to remove excess ethanol and the bulk of the hydrazine.

    • Cooling: Allow the residue to cool to room temperature, then chill in an ice bath (

      
      ). The product should precipitate as a yellow/off-white solid.
      
    • Filtration: Filter the solid and wash with cold ethanol followed by diethyl ether .

    • Note: Do not wash with water initially, as the phenolate salt might be soluble.[1] If necessary, neutralize to pH 7 with dilute acetic acid to ensure the neutral hydrazide precipitates.[1]

  • Purification (If needed):

    • Recrystallize from Ethanol or a DMF/Ethanol mixture.

Data Summary Table
ParameterStandard ConditionsOptimized Conditions Impact
Hydrazine Eq. 1.5 – 2.0 eq5.0 – 10.0 eq Suppresses dimer formation significantly.[1]
Addition Mode Mix and RefluxDropwise Ester to Hydrazine Ensures high local

, favoring mono-substitution.
Temperature RT to

Reflux (

)
Overcomes deactivation from phenolate formation.
Atmosphere AirNitrogen/Argon Prevents oxidation/discoloration.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Ethanol + Hydrazine + Product) Concentrate Concentrate (Rotavap) Remove excess N2H4/EtOH Crude->Concentrate Cool Chill to 0-4°C Induce Precipitation Concentrate->Cool Filter Filtration Cool->Filter Solid Solid Residue (Crude Product) Filter->Solid Filtrate Filtrate (Dissolved Impurities/Excess Hydrazine) Filter->Filtrate Wash Wash: Cold EtOH then Et2O Solid->Wash Dry Vacuum Dry Wash->Dry Final Pure 8-HQ-2-Carbohydrazide Dry->Final

Caption: Step-by-step downstream processing to isolate high-purity hydrazide.[1]

References

  • Mechanistic Basis of Hydrazinolysis

    • Reaction of hydrazine hydrate with esters.[2][3][7][8][9] The nucleophilic attack of hydrazine on esters is well-documented. High ratios of hydrazine are required to prevent the product hydrazide from reacting with the starting ester.

    • Source:

  • Synthesis of 8-Hydroxyquinoline Derivatives

    • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[3][10] This review highlights the reactivity of the 8-HQ scaffold, including the reactivity of the C2 position and the chelating nature of the 8-OH group.

    • Source:

  • General Protocol for Acid Hydrazides

    • Synthesis of Acid Hydrazides from Carboxylic Acids.[7] While focusing on flow chemistry, this source validates the use of excess hydrazine and thermal conditions for efficient conversion.

    • Source:

  • Minimizing Dimer Formation

    • Preparation method of N,N'-diacetylhydrazine.[1] This patent implicitly teaches that to make the dimer, one uses low hydrazine equivalents.[1] Conversely, to avoid it (our goal), one must use high equivalents.[1]

    • Source:

Sources

Optimization

Technical Support Center: Enhancing Thermal Stability of 8-Hydroxyquinoline-2-carbohydrazide Metal Complexes

Welcome to the technical support center for the enhancement of thermal stability in 8-Hydroxyquinoline-2-carbohydrazide metal complexes. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enhancement of thermal stability in 8-Hydroxyquinoline-2-carbohydrazide metal complexes. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize the thermal properties of your synthesized complexes.

Introduction to 8-Hydroxyquinoline-2-carbohydrazide and its Metal Complexes

8-Hydroxyquinoline and its derivatives are renowned for their versatile chelating capabilities with a wide array of metal ions.[1][2] The introduction of a carbohydrazide group at the 2-position of the 8-hydroxyquinoline scaffold creates a potent tridentate or bidentate ligand, 8-Hydroxyquinoline-2-carbohydrazide (HQC). This modification enhances the coordination potential, leading to the formation of stable metal complexes with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The thermal stability of these metal complexes is a critical parameter, influencing their shelf-life, processing conditions, and suitability for various applications, particularly in materials science and drug delivery.

This guide will delve into the factors influencing the thermal stability of HQC metal complexes and provide practical strategies for their enhancement.

Factors Influencing Thermal Stability

The ability of a metal complex to resist thermal degradation is a complex interplay of several factors related to both the central metal ion and the coordinating ligand.[4] Understanding these factors is paramount for designing and synthesizing complexes with enhanced thermal stability.

Nature of the Central Metal Ion
  • Charge and Ionic Radius: A higher charge on the central metal ion and a smaller ionic radius lead to a greater charge density.[5][6] This increased charge density results in a stronger electrostatic attraction between the metal ion and the ligand, forming more stable and thermally robust complexes.[5][6] The stability of complexes with divalent metal ions of the first transition series often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6][7]

  • Electronegativity: A more electronegative central metal ion will have a stronger pull on the electron pairs donated by the ligand, resulting in a more stable coordinate bond and, consequently, higher thermal stability.[6][8]

Nature of the Ligand
  • Basic Strength: Ligands with higher basicity are better electron donors, forming stronger and more stable bonds with the metal ion.[5]

  • Steric Hindrance: Bulky substituents on the ligand can cause steric hindrance, preventing the optimal approach of the ligand to the metal ion and thereby decreasing the stability of the complex.[9]

  • Chelate Effect: Polydentate ligands, such as HQC, form more stable complexes than monodentate ligands. This is known as the chelate effect, which is entropically driven. The formation of five or six-membered chelate rings is particularly favorable.

Geometry of the Complex

The overall geometry of the coordination complex can also influence its thermal stability. For instance, square planar and octahedral complexes often exhibit high thermal stability due to the strong metal-ligand bonds in these arrangements.[4]

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis and thermal analysis of 8-Hydroxyquinoline-2-carbohydrazide metal complexes in a question-and-answer format.

Q1: My synthesized metal complex shows a lower decomposition temperature than expected. What could be the cause?

A1: Several factors could contribute to lower-than-expected thermal stability:

  • Incomplete Complexation: If the reaction between the HQC ligand and the metal salt is incomplete, the resulting product will be a mixture of the complex and unreacted starting materials, which will have lower decomposition points.

    • Troubleshooting:

      • Ensure the correct stoichiometric ratio of ligand to metal salt is used. A slight excess of the ligand may be beneficial.

      • Optimize the reaction time and temperature. Gentle heating can often drive the reaction to completion.

      • Monitor the reaction progress using thin-layer chromatography (TLC).[10]

  • Presence of Solvent Molecules: Coordinated or lattice solvent molecules (e.g., water, ethanol) can lower the overall thermal stability.[11][12] The initial weight loss observed in a thermogravimetric analysis (TGA) curve often corresponds to the loss of these solvent molecules.[11][12]

    • Troubleshooting:

      • Dry the purified complex thoroughly in a vacuum oven at a moderate temperature to remove any residual solvent.[10]

      • Analyze the TGA curve to identify the temperature range for solvent loss.

  • Impure Starting Materials: The purity of both the HQC ligand and the metal salt is crucial. Impurities can interfere with the complexation reaction and reduce the thermal stability of the final product.

    • Troubleshooting:

      • Recrystallize the HQC ligand before use.

      • Use high-purity, analytical grade metal salts.

Q2: The TGA curve of my complex shows multiple decomposition steps. How do I interpret this?

A2: A multi-step decomposition pattern in a TGA curve is common for coordination complexes and provides valuable information about the thermal degradation pathway.[12]

  • Step 1 (Low Temperature): This initial weight loss typically corresponds to the removal of lattice or coordinated water/solvent molecules.[11][12]

  • Step 2 & Subsequent Steps (Higher Temperatures): These steps represent the decomposition of the organic ligand framework.[12] The number of steps and their corresponding temperature ranges can provide insights into the structure of the complex and the relative strengths of the different coordinate bonds.

  • Final Residue: The mass of the residue at the end of the TGA experiment often corresponds to the formation of a stable metal oxide.[13]

Q3: How can I improve the thermal stability of my HQC metal complexes?

A3: Enhancing thermal stability involves a strategic selection of the metal ion and potential modifications to the ligand structure.

  • Choice of Metal Ion: Based on the principles discussed in Section 2.1, selecting a metal ion with a higher charge and smaller ionic radius will generally lead to a more thermally stable complex. For divalent transition metals, complexes of Ni(II) and Cu(II) are often among the most stable.[6][14]

  • Ligand Modification: While beyond the scope of simple troubleshooting, introducing electron-donating groups onto the quinoline ring of HQC can increase its basicity and lead to the formation of more stable complexes. Conversely, introducing bulky groups may decrease stability due to steric hindrance.[9]

  • Synthesis Conditions: Optimizing the pH of the reaction medium can be crucial. The deprotonation of the hydroxyl group of HQC is necessary for coordination, and this is pH-dependent.[15]

Q4: My complex is insoluble in common solvents, making characterization difficult. What are my options?

A4: Poor solubility is a common characteristic of coordination polymers and some metal complexes.[13]

  • Solid-State Characterization: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, powder X-ray diffraction (PXRD), and elemental analysis can be performed on the solid sample to confirm its identity and purity.

  • Thermogravimetric Analysis (TGA): TGA is a powerful tool for characterizing insoluble materials and assessing their thermal stability.

  • Solvent Screening: While challenging, a systematic screening of a wide range of solvents, including polar aprotic solvents like DMF and DMSO, may reveal a suitable solvent for certain characterization techniques.[13]

Experimental Protocols

Synthesis of 8-Hydroxyquinoline-2-carbohydrazide (HQC) Ligand

This protocol describes a general method for the synthesis of the HQC ligand.

Materials:

  • 8-Hydroxyquinoline-2-carboxylic acid

  • Thionyl chloride

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Dry benzene

Procedure:

  • A mixture of 8-hydroxyquinoline-2-carboxylic acid and an excess of thionyl chloride is refluxed for several hours.

  • The excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting acid chloride is dissolved in a minimal amount of dry benzene.

  • This solution is added dropwise to a stirred solution of hydrazine hydrate in anhydrous ethanol, keeping the temperature low.

  • After the addition is complete, the reaction mixture is stirred for an additional period at room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and then recrystallized from a suitable solvent to yield pure 8-Hydroxyquinoline-2-carbohydrazide.

General Procedure for the Synthesis of HQC Metal(II) Complexes

This protocol outlines a general method for synthesizing divalent metal complexes of HQC.

Materials:

  • 8-Hydroxyquinoline-2-carbohydrazide (HQC)

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂, ZnCl₂)

  • Ethanol or Methanol

  • Deionized water

Procedure:

  • Ligand Solution Preparation: Dissolve HQC (2 mmol) in hot ethanol (e.g., 30 mL).

  • Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal(II) salt (1 mmol) in a minimal amount of deionized water or ethanol.

  • Reaction Mixture: Slowly add the metal salt solution to the hot ligand solution with continuous stirring.

  • Adjust the pH of the mixture to the optimal range for complexation (typically slightly basic) by adding a dilute solution of NaOH or ammonia.

  • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate indicates the formation of the complex.

  • Isolation of the Complex: After cooling to room temperature, collect the precipitated metal complex by filtration.[10]

  • Purification: Wash the collected solid with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.[10]

  • Drying: Dry the purified metal complex in a vacuum oven at 60-80 °C.

Data Presentation and Interpretation

Thermogravimetric Analysis (TGA) Data

The thermal stability of the synthesized complexes should be evaluated using TGA. A typical TGA experiment is run under a nitrogen atmosphere with a heating rate of 10-20 °C/min.[11][14]

Table 1: Representative TGA Data for HQC Metal(II) Complexes

Metal ComplexDecomposition Onset (°C)Major Decomposition Range (°C)% Residue (at 800 °C)
HQC Ligand ~250250 - 400< 5
[Cu(HQC)₂] ~320320 - 550~20 (as CuO)
[Ni(HQC)₂] ~340340 - 580~22 (as NiO)
[Co(HQC)₂] ~310310 - 530~21 (as Co₃O₄)
[Zn(HQC)₂] ~300300 - 500~25 (as ZnO)

Note: The exact temperatures and residue percentages will vary depending on the specific metal, the stoichiometry of the complex, and the experimental conditions.

Interpretation of TGA Curves

The TGA curve provides a graphical representation of mass loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability. A higher onset temperature signifies greater stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each step.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis HQC_acid 8-Hydroxyquinoline- 2-carboxylic acid Acid_Chloride Acid Chloride Intermediate HQC_acid->Acid_Chloride Reflux SOCl2 Thionyl Chloride HQC_Ligand HQC Ligand Acid_Chloride->HQC_Ligand Reaction with Hydrazine Hydrazine Hydrazine Hydrate HQC_Solution HQC Ligand Solution HQC_Ligand->HQC_Solution Dissolve in Ethanol Metal_Salt Metal(II) Salt Reaction Reaction Mixture Metal_Salt->Reaction HQC_Solution->Reaction Complex Metal Complex Reaction->Complex Reflux & Precipitate

Caption: Workflow for the synthesis of the HQC ligand and its subsequent metal complexes.

Factors Influencing Thermal Stability

Thermal_Stability_Factors cluster_metal Central Metal Ion cluster_ligand Ligand Properties Stability Thermal Stability Charge Higher Charge Charge->Stability Radius Smaller Ionic Radius Radius->Stability Electronegativity Higher Electronegativity Electronegativity->Stability Basicity Higher Basicity Basicity->Stability Steric Less Steric Hindrance Steric->Stability Chelate Chelate Effect Chelate->Stability

Caption: Key factors influencing the thermal stability of metal complexes.

References

  • Government Shivalik College Naya Nangal. THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. Available from: [Link]

  • Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Available from: [Link]

  • Taylor & Francis Online. Synthesis, characterization and thermogravimetric study of EU(III), Tm (III), Fe(III), Cr(II), Ni(II), Co(II), Cu(II), Pb(II) and Hg(II) coordination compounds with hexamethylenetetraamine. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. “Correlation Between Thermal Stability AND Kinetic Parameters OF Metal Complexes”. Available from: [Link]

  • Scribd. Factors Affecting Stability of Complexes | PDF. Available from: [Link]

  • SCIENCE & INNOVATION. INVESTIGATION OF THERMAL PROPERTIES OF COORDINATION COMPOUNDS OBTAINED FROM IMMOBILIZED LIGANDS. Available from: [Link]

  • ACS Publications. Synthesis, Thermoanalysis, and Thermal Kinetic Thermogravimetric Analysis of Transition Metal Co(II), Ni(II), Cu(II), and Zn(II) Complexes with 2-(2-Hydroxyphenyl)benzimidazole (HL). Available from: [Link]

  • ResearchGate. A thermodynamic and crystallographic study of complexes of the highly preorganized ligand 8-hydroxyquinoline-2-carboxylic acid | Request PDF. Available from: [Link]

  • Dalal Institute. Factors Affecting the Stability of Metal Complexes. Available from: [Link]

  • Scribd. Thermogravimetric Analysis of Metal Complexes | PDF. Available from: [Link]

  • ResearchGate. The thermogravimetric analysis (TGA) curves for coordination polymers N1–N2 and complex C1. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Available from: [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • Journal of Chemistry Letters. Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. Available from: [Link]

  • NIH. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • Oriental Journal of Chemistry. Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. Available from: [Link]

Sources

Troubleshooting

Controlling stoichiometry in lanthanide complexes of quinoline carbohydrazide

Introduction: The Precision of the Sphere Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Precision of the Sphere

Welcome. I am Dr. Aris Thorne, Senior Application Scientist.

In lanthanide (Ln) coordination chemistry, stoichiometry is not merely a ratio of reactants; it is the architect of the primary coordination sphere. Unlike transition metals, lanthanides are hard Lewis acids with high, variable coordination numbers (CN = 8–12) and little stereochemical preference. They are driven by electrostatics and steric packing.

When working with Quinoline Carbohydrazide (QCH) ligands, you are battling two forces:

  • The Chelate Effect: QCH typically acts as a tridentate (

    
    ) donor.
    
  • Solvation Competition: High-energy Ln ions will greedily coordinate water or solvent if the ligand field is not saturated.

Controlling whether you form a 1:1, 1:2, or 1:3 complex determines the complex's charge, solubility, and photophysical properties (e.g., preventing luminescence quenching by excluding O-H oscillators). This guide provides the protocols and troubleshooting logic to master this control.

Module 1: Synthesis & Stoichiometry Control

To control stoichiometry, you must control the protonation state of the ligand. QCH exists in a keto-enol tautomeric equilibrium.

  • Neutral State (Keto): Favors 1:1 or 1:2 cationic complexes with nitrate counter-ions.

  • Anionic State (Enolate): Favors 1:3 neutral complexes.

Protocol A: Synthesis of 1:1 Cationic Complexes

Target: High solubility, available sites for ternary ligands.

  • Dissolution: Dissolve 1.0 mmol of

    
     in 10 mL of Acetonitrile (MeCN) .
    
    • Why MeCN? It is a poor donor solvent, reducing competition with the ligand compared to alcohols.

  • Ligand Addition: Add 1.0 mmol of QCH ligand dropwise (dissolved in hot MeCN/EtOH).

  • Reflux: Reflux at 80°C for 4 hours.

  • Isolation: Concentrate to 50% volume. If no precipitate forms, add diethyl ether to induce precipitation.

  • Validation: The presence of nitrate peaks in IR (

    
    ) and conductivity (
    
    
    
    in DMF) confirms the cationic nature.
Protocol B: Synthesis of 1:3 Neutral Complexes

Target: Maximum luminescence, hydrophobic solubility.

  • Deprotonation (Critical Step): Dissolve 3.0 mmol of QCH in 20 mL Ethanol. Add 3.0 mmol of Triethylamine (Et3N) or NaOH . Stir for 30 mins.

    • Mechanism:[1][2] Base removes the hydrazidic proton, locking the ligand in the enol form (

      
      ), increasing its chelating strength.
      
  • Metal Addition: Add 1.0 mmol of

    
     dropwise.
    
  • Reaction: Reflux for 6–8 hours. The solution often changes color (yellow/orange) due to charge transfer bands.

  • Purification: The neutral complex often precipitates largely during reflux. Wash with hot water (to remove

    
    ) and cold ethanol.
    

Module 2: Visualization of Reaction Pathways

The following diagram maps the decision process for targeting specific stoichiometries.

StoichiometryControl Start Start: Ln(NO3)3 + QCH Ligand Solvent Select Solvent System Start->Solvent MeCN Acetonitrile (Non-coordinating) Solvent->MeCN Kinetic Control EtOH Ethanol (Protic) Solvent->EtOH Thermodynamic Control Base Add Base? (Deprotonation) MeCN->Base EtOH->Base NoBase No Base (Neutral Ligand) Base->NoBase Target: Cationic YesBase Add Et3N / NaOH (Anionic Ligand) Base->YesBase Target: Neutral Product1 1:1 Cationic Complex [Ln(HL)(NO3)3] NoBase->Product1 1:1 Ratio Product2 1:2 Mixed Complex [Ln(HL)2(NO3)]2+ NoBase->Product2 1:2 Ratio Product3 1:3 Neutral Complex [Ln(L)3] YesBase->Product3 1:3 Ratio + Heat

Caption: Logical workflow for targeting 1:1 vs 1:3 stoichiometries via solvent and pH control.

Module 3: Troubleshooting Guide (FAQs)

Q1: I targeted a 1:3 complex, but Elemental Analysis (CHN) indicates a 1:2 stoichiometry with coordinated nitrates. Why?

  • Diagnosis: The "Lanthanide Contraction" is likely the culprit. Late lanthanides (Er, Tm, Yb, Lu) have smaller ionic radii. Steric hindrance between three tridentate QCH ligands may be too great, physically preventing the third ligand from binding.

  • Solution:

    • Check the metal radius. If using Lu/Yb, a 1:3 complex might be sterically impossible.

    • Increase reaction time (24h) and temperature (use n-Butanol instead of Ethanol for higher reflux temp).

    • Verify deprotonation. If the ligand is not fully deprotonated, the nitrate remains to balance the charge. Ensure pH > 8 during synthesis [1].

Q2: My complex precipitates immediately upon mixing. Is this good?

  • Diagnosis: Often, no. Immediate precipitation usually indicates the formation of an amorphous, oligomeric network or a hydroxide species (if pH is too high) rather than the discrete crystalline complex.

  • Solution:

    • Slow Diffusion: Do not mix rapidly. Layer the ligand solution over the metal solution in a narrow tube.

    • Dilution: Increase solvent volume by 2x.

    • Counter-ion Switch: Switch from Nitrate (

      
      ) to Triflate (
      
      
      
      ). Triflates are bulkier and less coordinating, often improving solubility of the intermediate species.

Q3: The luminescence is weak/quenched. I suspect water coordination.

  • Diagnosis: Lanthanides (especially Eu, Tb) are extremely sensitive to O-H oscillators (water/alcohols) which quench excited states non-radiatively. Even in "1:3" complexes, water can displace a ligand arm or fill a 10th coordination site.

  • Validation: Measure the lifetime (

    
    ) in 
    
    
    
    vs
    
    
    . If
    
    
    , water is coordinated.
  • Solution:

    • Drying: Use triethyl orthoformate as a water scavenger in the reaction mixture.

    • Thermal Activation: Dry the final product at 110°C under vacuum for 12 hours.

    • Phenanthroline Capping: Add 1 eq. of 1,10-phenanthroline to the 1:3 reaction. It acts as a "cap," displacing water from the final coordination sites [2].

Module 4: Data Validation Table

Use this reference table to validate your stoichiometry based on characterization data.

Feature1:1 Cationic Complex

1:3 Neutral Complex

IR: C=O Stretch Shifted but present (approx 1650 cm⁻¹)Absent (Enolization forms C-O single bond)
IR: C=N Stretch

shift

shift (strong chelation)
Conductivity Electrolyte (1:1 or 1:2 type)Non-electrolyte (

)
Nitrate Peaks (IR) Strong bands at 1384, 1290 cm⁻¹Absent (unless lattice nitrate present)
Solubility Soluble in MeOH, EtOH, WaterSoluble in DMSO, DMF; Insoluble in Water

References

  • Fatila, E. M., et al. (2018).[1] "Stoichiometric control: 8- and 10-coordinate Ln(hfac)3(bpy) and Ln(hfac)3(bpy)2 complexes of the early lanthanides La–Sm." Dalton Transactions.[1] Link

  • Cotton, S. A. (2005). "Establishing coordination numbers for the lanthanides in simple complexes." Comptes Rendus Chimie. Link

  • El-Sherif, A. A. (2012). "Synthesis, spectroscopic characterization and biological activity of mixed ligand complexes of lanthanides." Spectrochimica Acta Part A. Link

  • Bünzli, J. C. G. (2010). "Lanthanide luminescence for biomedical analyses and imaging." Chemical Reviews. Link

Sources

Optimization

Removing unreacted hydrazine impurities from 8-Hydroxyquinoline-2-carbohydrazide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 8-Hydroxyquinoline-2-carbohydrazide, specifically focusing on t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 8-Hydroxyquinoline-2-carbohydrazide, specifically focusing on the removal of unreacted hydrazine. This document is designed to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

Introduction: The Challenge of Hydrazine Impurities

The synthesis of 8-Hydroxyquinoline-2-carbohydrazide, a compound of significant interest in medicinal chemistry, typically involves the reaction of an ester precursor with hydrazine hydrate.[1][2] While this method is effective, a common challenge is the presence of unreacted hydrazine in the crude product. Hydrazine is a highly reactive and toxic substance, and its removal is critical for the purity and safety of the final compound.[3][4][5] This guide will explore various strategies to effectively eliminate this persistent impurity.

Frequently Asked Questions (FAQs)

Q1: Why is removing hydrazine so difficult?

A1: Hydrazine's physical and chemical properties contribute to the difficulty of its removal. It is a highly polar, low molecular weight compound with a high boiling point (114 °C).[3][6] It is also miscible with water and soluble in alcohols like ethanol and methanol, which are often used as solvents in the synthesis of hydrazides.[6][7] This high solubility can make it challenging to separate from the desired hydrazide product, which may have similar solubility characteristics.

Q2: What are the safety concerns associated with hydrazine?

A2: Hydrazine is a corrosive, flammable, and highly toxic substance.[3][4][8] It is a suspected human carcinogen and can cause severe damage to the skin, eyes, and respiratory tract upon contact or inhalation.[4] Always handle hydrazine and any mixtures containing it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, and a lab coat.[4][8][9]

Q3: How can I detect the presence of residual hydrazine in my product?

A3: Several analytical techniques can be used to detect hydrazine. Thin-Layer Chromatography (TLC) is a quick qualitative method.[10] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.[10][11] Due to hydrazine's lack of a UV chromophore, derivatization with a suitable reagent, such as 2-hydroxy-1-naphthaldehyde, is often necessary to enable UV detection in HPLC.[12] Spectrophotometric methods, after derivatization, can also be a simple and sensitive way to determine hydrazine content.[13]

Troubleshooting Guides: Strategies for Hydrazine Removal

The optimal purification strategy will depend on the specific properties of your 8-Hydroxyquinoline-2-carbohydrazide derivative and the scale of your reaction. Below are several field-proven methods with detailed protocols and explanations.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired product and impurities in a given solvent system.[10]

Causality: The principle behind recrystallization is that the desired compound should be highly soluble in a hot solvent but sparingly soluble at room temperature or below, while the impurity (hydrazine) remains in the solution upon cooling.

Step-by-Step Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude 8-Hydroxyquinoline-2-carbohydrazide in various solvents (e.g., ethanol, methanol, acetonitrile, or mixtures) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but allow for crystal formation upon cooling.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.

  • Cooling & Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization of the purified product.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the hydrazine impurity.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization
IssuePotential CauseSuggested Solution
Product does not crystallize The solution is not saturated; the chosen solvent is too good.Try a different solvent or a solvent mixture. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Product "oils out" The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent or a larger volume of the current solvent.
Low recovery Too much solvent was used; the product has some solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.
Method 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[10][14]

Causality: This technique exploits the polarity difference between 8-Hydroxyquinoline-2-carbohydrazide and hydrazine. Hydrazine, being highly polar, will have a strong affinity for a polar stationary phase like silica gel, while the desired, likely less polar, hydrazide can be eluted with an appropriate solvent system.

Step-by-Step Protocol: Silica Gel Column Chromatography
  • TLC Analysis: First, determine a suitable eluent system using TLC. The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.3-0.4, while the hydrazine remains at the baseline (Rf = 0).

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-Hydroxyquinoline-2-carbohydrazide.

Visualization of the Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Crude Product) Pack->Load Elute 4. Elution (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for Purifying 8-Hydroxyquinoline-2-carbohydrazide via Column Chromatography.

Method 3: Aqueous Work-up / Liquid-Liquid Extraction

This method leverages the high water solubility of hydrazine to separate it from the less water-soluble organic product.[10]

Causality: By dissolving the crude product in an organic solvent immiscible with water and then washing with water, the highly polar hydrazine will preferentially partition into the aqueous phase, leaving the desired hydrazide in the organic phase.

Step-by-Step Protocol: Aqueous Work-up
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it several times with water or a saturated sodium bicarbonate solution. The basic wash can help by ensuring the hydrazide is not protonated.[15]

  • Phase Separation: Separate the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified product.

Method 4: Chemical Scavenging

In some cases, a chemical scavenger can be used to react with and neutralize the excess hydrazine.

Causality: A scavenger is a reagent that selectively reacts with the impurity without affecting the desired product. For hydrazine, a dicarbonyl compound like a keto-acid can be effective.[16]

Important Note: This method should be approached with caution, as the scavenger and its byproducts will also need to be removed from the final product. This is often a last resort or used for specific applications where other methods have failed.

Purity Assessment Post-Purification

After any purification procedure, it is crucial to verify the purity of your 8-Hydroxyquinoline-2-carbohydrazide.

  • TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • HPLC: Provides quantitative data on the purity of the compound.[10]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any remaining impurities.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

Logical Relationship of Purification Choices

G Crude Crude Product (with Hydrazine) IsSolid Is the product a solid? Crude->IsSolid IsSoluble Is it soluble in an organic solvent? IsSolid->IsSoluble No Recrystallize Recrystallization IsSolid->Recrystallize Yes Column Column Chromatography IsSoluble->Column Yes Extraction Aqueous Extraction IsSoluble->Extraction Yes Scavenge Chemical Scavenging (Advanced) IsSoluble->Scavenge No Pure Pure Product Recrystallize->Pure Column->Pure Extraction->Pure Scavenge->Pure

Caption: Decision tree for selecting a purification method for 8-Hydroxyquinoline-2-carbohydrazide.

References

  • Vertex AI Search. (n.d.). Hydrazine - Solubility of Things.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • Wikipedia. (n.d.). Hydrazine.
  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
  • Sciencemadness Wiki. (2025, October 13). Hydrazine.
  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly.
  • Lookchem. (2022, December 10). Chemical Properties and Dissolution of Hydrazine Hydrate.
  • NASA Technical Reports Server. (1992, February 1). Occupational safety considerations with hydrazine.
  • Research Journal of Pharmacy and Technology. (2022, May 21). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • NOAA. (n.d.). HYDRAZINE, ANHYDROUS - CAMEO Chemicals.
  • ChemicalBook. (n.d.). HYDRAZINE CAS#: 302-01-2.
  • PubMed. (2016, July 15). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.
  • ATSDR. (n.d.). 6. analytical methods.
  • Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines.
  • BenchChem. (2025). The Synthesis of Hydrazine: A Technical Guide to its Discovery and Evolution.
  • Aaltodoc. (n.d.). Hydrazine substitutes for use as oxygen scavengers in the secondary circuits of pressurized water reactors.
  • PMC. (2022, April 26). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides†.
  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
  • Vizag Chemicals. (n.d.). Hydrazine Hydrate is used as Oxygen Scavenger in High Pressure and Low Pressure Boiler.
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
  • Jones, R. G. (1955). Reactions of Hydrazine with Heterocyclic 1,2-Dicarboxylic Acid Esters. Journal of the American Chemical Society, 77(15), 4069–4074.
  • OnePetro. (2004, March 28). Evaluation of Hydrazine Solutions vs. Several Alternate Oxygen Scavengers | NACE CORROSION.
  • Request PDF. (n.d.). Evaluation of Hydrazine Solutions vs. Several Alternate Oxygen Scavengers.
  • Mitsubishi Heavy Industries Technical Review. (n.d.). Aspects on Non-Toxic Oxygen Scavenger in Power Plant Cycle Chemistry.
  • RSC Publishing. (2020, March 2). Reaction Chemistry & Engineering.
  • ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?.
  • ACS Publications. (2025, January 3). Rapid Crystallization and Versatile Metalation of Acetylhydrazone-Linked Covalent Organic Frameworks for Heterogenous Catalysis | Journal of the American Chemical Society.
  • ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?.
  • Reddit. (2022, May 3). How to quench excess hydrazine monohydrate : r/Chempros.
  • PMC. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • Google Patents. (n.d.). US20170113086A1 - Methods and systems for neutralization of hydrazine.
  • DergiPark. (2021, November 21). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives.
  • Anusandhanvallari. (n.d.). "Synthesis and Characterization of Hydrazine Derivatives.".
  • ResearchGate. (2020, August 31). How to purify hydrazone?.
  • MDPI. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?.
  • ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine.
  • Google Patents. (n.d.). US7758757B2 - Method for removing hydrazine compounds.
  • Bio-Rad. (n.d.). Introduction to Affinity Chromatography.
  • Slideshare. (n.d.). Hydrazine Chemistry in Organic Synthesis | PDF.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • PMC. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
  • Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography : r/OrganicChemistry.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • ResearchGate. (2018, December 2). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.

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Troubleshooting

Technical Support Center: Quinoline Hydrazide Ligand Synthesis &amp; Temperature Optimization

Welcome to the Technical Support Center for Quinoline Hydrazide Ligand Synthesis. This guide is designed for medicinal chemists, researchers, and drug development professionals optimizing the nucleophilic acyl substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Hydrazide Ligand Synthesis. This guide is designed for medicinal chemists, researchers, and drug development professionals optimizing the nucleophilic acyl substitution of quinoline esters with hydrazine hydrate.

Because quinoline hydrazides serve as critical intermediates for anti-cancer, anti-tubercular, and metal-chelating agents, achieving high purity and yield is paramount. In this workflow, temperature control is the most critical thermodynamic and kinetic lever. Below, you will find our validated protocols, quantitative benchmarks, and expert troubleshooting guides to help you master this synthesis.

Workflow Visualization: Temperature Decision Matrix

G Start Quinoline Ester + Hydrazine Hydrate Temp Temperature Selection Start->Temp RT Room Temp (25°C) Temp->RT T ≤ 30°C Reflux Ethanol Reflux (80°C) Temp->Reflux 75-80°C High High Temp (>100°C) Temp->High T > 100°C RTYield Slow Rate (18-24h) Incomplete Conversion RT->RTYield RefluxYield Optimal Rate (4-6h) High Yield (>90%) Reflux->RefluxYield HighYield Fast Rate (<1h) Diacylhydrazine Impurities High->HighYield

Workflow of temperature-dependent quinoline hydrazide synthesis and expected outcomes.

Section 1: Standard Operating Procedure (SOP)

Temperature-Optimized Synthesis via Ethanol Reflux (80 °C)

To ensure a self-validating and reproducible system, follow this step-by-step methodology for the synthesis of quinoline-3-carbohydrazides[1]:

  • Reagent Preparation: Dissolve 1.0 equivalent of the targeted quinoline ester precursor in absolute ethanol (approximately 10 mL per mmol of ester)[1].

  • Nucleophile Addition: Add 3.0 to 5.0 equivalents of 99% hydrazine hydrate dropwise at room temperature. Note: Adding at room temperature prevents sudden exotherms and initial solvent bumping[2].

  • Thermal Activation: Transfer the flask to an oil bath or heating mantle. Heat the reaction mixture to a gentle reflux (75–80 °C) and stir continuously for 4 to 6 hours[1].

  • Kinetic Monitoring: Monitor the consumption of the starting ester via Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate:Hexane 1:1)[2].

  • Crystallization: Upon complete consumption of the starting material, remove the heat source. Allow the mixture to cool slowly to 20–25 °C. The quinoline hydrazide will naturally precipitate as a crystalline solid[1].

  • Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold absolute ethanol (2 × 5 mL) to flush out unreacted hydrazine and soluble trace impurities. Dry the product at 60 °C under a vacuum for 4 hours[1].

Section 2: Quantitative Data Benchmarks

Understanding how thermal energy impacts your reaction kinetics and purity profile is essential for process scale-up. Compare your experimental results against our standardized benchmarks below:

Temperature ProfileHeating MethodAvg. Reaction TimeConversion Rate (%)Target Yield (%)Primary Impurity Profile
25 °C (Room Temp) Ambient18 - 24 h60 - 7055 - 65Unreacted quinoline ester
80 °C (Reflux) Oil Bath / Mantle4 - 6 h> 9890 - 95Trace (<1%)
> 100 °C High-Boiling Solvent0.5 - 1 h> 9960 - 70Symmetric diacylhydrazines
100 °C (Microwave) Microwave Reactor10 - 15 min> 9889 - 94Trace (<2%)
Section 3: Troubleshooting Guide

Q1: Why is my reaction rate extremely slow, and why am I seeing incomplete conversion at room temperature? A1: The synthesis of quinoline hydrazides is fundamentally a nucleophilic acyl substitution. While hydrazine is an exceptionally strong nucleophile (due to the alpha effect), the carbonyl carbon of a quinoline ester is electronically stabilized by the conjugated aromatic ring system. At 25 °C, the thermal energy of the system is insufficient to efficiently overcome the activation energy (


) barrier required to form the tetrahedral intermediate. This results in sluggish kinetics, often requiring 18 to 24 hours for acceptable conversion[3]. Heating to 80 °C provides the necessary kinetic energy to accelerate this rate-determining step.

Q2: I increased the temperature to >100 °C to speed up the reaction, but my yield of the desired mono-hydrazide dropped. What happened? A2: Excessive thermal energy compromises chemoselectivity. Once the primary quinoline mono-hydrazide is formed, its terminal primary amine (-NH


) remains nucleophilic. At temperatures exceeding 100 °C, this terminal amine gains enough energy to attack another molecule of the unreacted quinoline ester, forming an undesired symmetric bis-quinoline diacylhydrazine (R-CO-NH-NH-CO-R)[4]. To suppress this side reaction, strictly cap the temperature at 80 °C and maintain a stoichiometric excess of hydrazine hydrate (3-5 equivalents) to outcompete the mono-hydrazide[2].

Q3: How do I optimize the temperature for microwave-assisted synthesis versus conventional reflux? A3: Microwave irradiation provides localized superheating and rapid energy transfer directly to polar molecules (like ethanol and hydrazine hydrate). This drastically reduces the reaction time from 4–6 hours to just 10–15 minutes[2]. When adapting a conventional 80 °C reflux protocol to a microwave reactor, you can set the target temperature slightly higher (95–100 °C) but you must strictly limit the hold time. Continuous IR temperature monitoring is critical to prevent thermal runaway, which would otherwise drive the formation of diacylhydrazine impurities[2].

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use 50% aqueous hydrazine instead of 99% hydrazine hydrate to save costs? A: It is highly discouraged. While the reaction will proceed, introducing excess water at elevated temperatures (80 °C) shifts the thermodynamic equilibrium and promotes the competitive hydrolysis of the quinoline ester back into the inactive quinoline carboxylic acid. Using 99% hydrazine hydrate minimizes this hydrolytic degradation[1].

Q: My product isn't precipitating upon cooling the 80 °C reaction mixture. How can I force crystallization? A: If the hydrazide remains dissolved, the ethanol volume is likely too high relative to the product concentration. First, concentrate the solvent under reduced pressure (rotary evaporation) to half its original volume. Then, cool the flask in an ice-water bath (0–5 °C). The sudden drop in thermal solubility will force the quinoline hydrazide to crystallize out of the solution[1].

References
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety , MDPI / PMC (nih.gov). 3

  • Synthesis of Quinoline Derivatives by Microwave Irradiation Method and Evaluation for Their Anti-Helminthic Activity , IOSR Journal of Pharmacy. 2

  • Synthesis, Anticancer Activity and Molecular Docking Studies of Some Novel Quinoline Hydrazide Derivatives of Substituted Benzaldehydes , Rasayan Journal of Chemistry. 1

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications , MDPI. 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the FTIR Spectral Interpretation of 8-Hydroxyquinoline-2-carbohydrazide

Introduction 8-Hydroxyquinoline and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, renowned for their potent metal-chelating properties and diverse biological activities, in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Hydroxyquinoline and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, renowned for their potent metal-chelating properties and diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The functionalization of the 8-hydroxyquinoline (8-HQ) core, for instance by introducing a carbohydrazide moiety at the 2-position, creates 8-Hydroxyquinoline-2-carbohydrazide (8-HQC), a molecule with enhanced coordination potential and novel pharmacological prospects.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such novel compounds. It provides a unique molecular "fingerprint" by probing the vibrational modes of specific functional groups.[4][5] This guide provides an in-depth, comparative interpretation of the FTIR spectrum of 8-HQC, designed for researchers and drug development professionals. We will deconstruct the spectrum by comparing it with simpler, constituent analogues—8-Hydroxyquinoline (8-HQ) and Pyrazine-2-carbohydrazide—to isolate and assign key vibrational bands with high confidence.

Part 1: The Spectroscopic Blueprint of 8-Hydroxyquinoline-2-carbohydrazide

The structure of 8-HQC combines three key functionalities: a phenolic hydroxyl group, a quinoline ring system, and a carbohydrazide side chain. Each contributes distinct and identifiable absorption bands to the FTIR spectrum.

Key Functional Groups of 8-Hydroxyquinoline-2-carbohydrazide cluster_mol cluster_groups mol H O // C / H2N--NH   N=C /   Quinoline Ring | O-H OH Phenolic O-H NH Amide N-H & Hydrazide N-H₂ CO Amide I (C=O) Ring Quinoline Ring (C=N, C=C) CO_str Phenolic C-O p1->OH ~3200 cm⁻¹ (broad) p2->NH 3100-3400 cm⁻¹ p3->CO ~1650 cm⁻¹ (strong) p4->Ring 1500-1600 cm⁻¹ p5->CO_str ~1280 cm⁻¹

Caption: Key functional groups in 8-HQC and their typical IR absorption regions.

The expected vibrational frequencies for 8-HQC are summarized in the table below. This serves as our primary reference for spectral interpretation.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3400 - 3100O-H Stretch (H-bonded), N-H Asymmetric & Symmetric StretchPhenol, -NHNH₂Broad envelope with superimposed sharp peaks
~3050C-H Aromatic StretchQuinoline RingWeak to medium, sharp
1690 - 1640C=O Stretch (Amide I)CarbohydrazideStrong, sharp
1610 - 1570C=N Stretch, C=C Aromatic StretchQuinoline RingMedium to strong, sharp
1580 - 1520N-H Bend (Amide II)CarbohydrazideMedium, sharp
1300 - 1200C-O Phenolic StretchPhenolStrong, sharp
Below 900C-H Aromatic Out-of-Plane BendQuinoline RingMedium to strong

Part 2: A Comparative Deconstruction of the Spectrum

A definitive interpretation of a complex molecule like 8-HQC is best achieved not in isolation, but through objective comparison with its core structural components. This approach allows us to assign spectral features with a higher degree of certainty by observing which peaks appear, disappear, or shift when a specific functional group is present or absent.

cluster_regions Spectral Region Analysis Unknown Unknown Spectrum (8-HQC) Region1 High Wavenumber (4000-2800 cm⁻¹) Unknown->Region1 Analyze O-H / N-H Region2 Double Bond (1800-1500 cm⁻¹) Unknown->Region2 Analyze C=O / C=N Region3 Fingerprint (1500-600 cm⁻¹) Unknown->Region3 Analyze C-O / Bending Ref1 8-Hydroxyquinoline (Provides -OH, Ring) Region1->Ref1 Compare for broad O-H Ref2 Carbohydrazide Analogue (Provides C=O, -NHNH₂) Region1->Ref2 Compare for N-H stretches Region2->Ref1 Absence of C=O? Region2->Ref2 Presence of C=O? Region3->Ref1 Confirm C-O stretch Identified Confirmed Structure of 8-Hydroxyquinoline-2-carbohydrazide Ref1->Identified Ref2->Identified

Sources

Comparative

Publish Comparison Guide: 1H and 13C NMR Chemical Shift Assignments for Quinoline Hydrazide Derivatives

This guide provides an in-depth technical analysis of the NMR spectral characteristics of quinoline hydrazide derivatives. It is designed for researchers requiring robust structural validation of these bioactive scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of quinoline hydrazide derivatives. It is designed for researchers requiring robust structural validation of these bioactive scaffolds.[1]

Executive Summary

Quinoline hydrazides are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anticancer, and anti-tubercular activities. Their structural validation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

This guide objectively compares the spectral "performance"—defined here as signal resolution, diagnostic shift distinctness, and structural sensitivity—of Quinoline Hydrazides against their synthetic precursors (Esters ) and downstream derivatives (Hydrazones ). By analyzing these "alternatives," researchers can establish a self-validating identification protocol.

Key Technical Insight: The transformation from ester to hydrazide is unambiguously confirmed by the diagnostic "switch" in the proton spectrum: the loss of the alkoxy quartet/triplet system and the emergence of exchangeable amide (


) and amine (

) signals.

Structural Framework & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the quinoline scaffold.

  • Core Scaffold: Quinoline ring (Positions 1–8).

  • Functional Handle: Carbohydrazide group (

    
    ), typically at position 2, 3, or 4.
    
  • Solvent Standard: DMSO-

    
     is the preferred solvent due to the solubility of the polar hydrazide moiety and its ability to slow proton exchange, often allowing resolution of the 
    
    
    
    and
    
    
    protons.

Comparative Analysis: 1H NMR Spectroscopy

This section compares the target Quinoline Hydrazide against its primary "alternatives" in the synthetic pathway.

The Diagnostic "Fingerprint" Region (High Frequency)

The most critical region for validating the hydrazide formation is between 4.0 and 12.0 ppm.

FeatureAlternative A: Quinoline Ester (Precursor) Target Product: Quinoline Hydrazide Alternative B: Quinoline Hydrazone (Derivative)
-NH- (Amide) AbsentSinglet,

9.10 – 10.50 ppm
(Broad,

exch.)
Singlet,

11.50 – 12.50 ppm (Deshielded)
-NH2 (Amine) AbsentSinglet,

4.50 – 6.20 ppm
(Often broad)
Absent (Consumed in reaction)
-N=CH- (Imine) AbsentAbsentSinglet,

8.20 – 8.90 ppm
(Sharp)
Alkoxy (-OCH2-) Quartet/Triplet (

1.3/4.4 ppm)
Absent Absent

Expert Insight:

  • Hydrazide Validation: The disappearance of the ester's ethyl/methyl signals combined with the appearance of the

    
     (downfield) and 
    
    
    
    (mid-field) signals is the definitive proof of conversion.
  • Substituent Effects: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the quinoline ring will shift the hydrazide
    
    
    further downfield (deshielding) due to inductive effects transmitted through the conjugated system.
Quinoline Ring Protons (Aromatic Region)

The quinoline ring protons (


 7.0 – 9.0 ppm) provide regio-isomeric information.
  • H-2 (if unsubstituted): Typically the most deshielded doublet (

    
     8.8 – 9.0 ppm) due to the adjacent nitrogen.
    
  • H-3: Often the most shielded quinoline proton (

    
     7.4 – 7.6 ppm), appearing as a doublet of doublets (dd) if H-2 and H-4 are present.
    
  • Substituent Influence:

    • 4-COOH/Hydrazide substitution: Deshields H-3 and H-5 significantly due to the anisotropy of the carbonyl group.

    • 2-Methyl substitution: Eliminates the H-2 signal and simplifies the splitting pattern of H-3 and H-4.

Comparative Analysis: 13C NMR Spectroscopy

Carbon NMR provides the "skeleton" verification, essential when proton signals are broadened by exchange.

Carbonyl & Azomethine Shifts[2]
Carbon TypeChemical Shift (

ppm)
Structural Logic
C=O (Hydrazide) 162.0 – 168.0 Upfield shift relative to ester precursor (~165-170 ppm) due to mesomeric donation from the hydrazide nitrogens.
C=N (Quinoline) 145.0 – 155.0 C-2 is typically the most deshielded aromatic carbon (unless substituted).
C=N (Hydrazone) 148.0 – 152.0 Only present in hydrazone derivatives; distinct from the quinoline C-2.
Ar-C (Junction) 120.0 – 130.0 Quaternary carbons (C-4a, C-8a) often appear as lower intensity signals in this region.

Experimental Note: In 2-substituted quinolines, the C-2 carbon shift is highly sensitive to the nature of the substituent. A 2-methyl group shifts C-2 to ~158 ppm, while a 2-oxo group (in quinolones) shifts it to ~162 ppm.

Experimental Protocols

Protocol A: Standard NMR Acquisition for Quinoline Hydrazides

Objective: Obtain high-resolution spectra with resolved exchangeable protons.

  • Sample Preparation: Dissolve 5–10 mg of the quinoline hydrazide derivative in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? Chloroform-

      
       often fails to dissolve these polar compounds and promotes rapid proton exchange, broadening the critical 
      
      
      
      peaks.
  • Acquisition Parameters (400 MHz instrument):

    • Pulse Angle:

      
       (maximizes signal-to-noise for routine scans).
      
    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Causality: The quaternary carbons (C=O, C-4a, C-8a) have long

      
       relaxation times. A short D1 will suppress these signals, making 13C assignment difficult.
      
    • Scans: 16 (1H) / 1024+ (13C).

  • Processing: Apply an exponential window function (LB = 0.3 Hz for 1H, 1.0–3.0 Hz for 13C) to reduce noise.

Protocol B: D2O Exchange (Self-Validation)
  • Acquire the standard 1H spectrum in DMSO-

    
    .
    
  • Add 1–2 drops of

    
     directly to the NMR tube.
    
  • Shake and re-acquire the spectrum after 5 minutes.

  • Result: Signals at

    
     9.1–10.5 (
    
    
    
    ) and
    
    
    4.5–6.2 (
    
    
    ) will disappear. Aromatic signals will remain unchanged. This confirms the assignment of the hydrazide moiety.

Advanced Assignment Logic (Workflow)

The following diagrams illustrate the logical flow for synthesizing and validating these compounds.

Figure 1: Synthesis & Spectral Validation Workflow

G cluster_0 Spectral Validation Checkpoints Ester Quinoline Ester (Precursor) Reaction Reflux / EtOH Ester->Reaction Starting Material Hydrazine Hydrazine Hydrate Hydrazine->Reaction Reagent Hydrazide Quinoline Hydrazide (Target Product) Reaction->Hydrazide Nucleophilic Subst. Hydrazone Hydrazone Derivative (Alternative) Hydrazide->Hydrazone + Aldehyde (-H2O) Val1 Loss of O-Et signals New NH (9-10 ppm) New NH2 (4-6 ppm) Hydrazide->Val1 Aldehyde Aldehyde (R-CHO) Val2 Loss of NH2 New -N=CH- (8-9 ppm) Shift of NH (>11 ppm) Hydrazone->Val2

Caption: Logical workflow for the synthesis of quinoline hydrazides and the specific spectral changes (checkpoints) that validate each step.

Figure 2: NMR Assignment Logic Tree

Logic Start Unknown Spectrum (DMSO-d6) CheckNH Check 9.0 - 11.0 ppm Start->CheckNH HasNH Singlet Present? CheckNH->HasNH YesNH Check D2O Exchange HasNH->YesNH Yes NoNH Not a Hydrazide (Check Ester/Amine) HasNH->NoNH No Exch Signal Disappears? YesNH->Exch Confirmed Confirmed -CONH- Exch->Confirmed Yes CheckNH2 Check 4.0 - 6.0 ppm (Broad Singlet) Confirmed->CheckNH2 FoundNH2 NH2 Present? CheckNH2->FoundNH2 Target TARGET: Quinoline Hydrazide FoundNH2->Target Yes Deriv Derivative: Hydrazone (Check 8.5 ppm for N=CH) FoundNH2->Deriv No

Caption: Decision tree for interpreting proton NMR data to distinguish the target hydrazide from its derivatives.

References

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Available at: [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • Effect of different substituents on 1H NMR of quinolones. RajPub. Available at: [Link]

  • Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. PubMed. Available at: [Link]

Sources

Validation

Mass Spectrometry Profiling of 8-Hydroxyquinoline-2-carbohydrazide: A Comparative Fragmentation Guide

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 8-Hydroxyquinoline-2-carbohydrazide (8-HQ-2-CH) . It is designed for analytical chemists and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 8-Hydroxyquinoline-2-carbohydrazide (8-HQ-2-CH) . It is designed for analytical chemists and drug development professionals requiring structural confirmation and differentiation of this compound from metabolic analogs and synthetic byproducts.

Executive Summary & Compound Profile

8-Hydroxyquinoline-2-carbohydrazide is a privileged scaffold in medicinal chemistry, combining the metal-chelating properties of 8-hydroxyquinoline (8-HQ) with the reactive versatility of a hydrazide linker. It is frequently investigated for anti-tuberculosis, anticancer, and neuroprotective activities due to its ability to sequester transition metals (Cu²⁺, Zn²⁺) and form Schiff base derivatives.

In mass spectrometry (ESI-MS/MS and EI-MS), this compound exhibits a distinct "dual-zone" fragmentation signature:

  • Hydrazide Tail Instability: Rapid loss of hydrazine or ammonia species.

  • Quinoline Core Stability: Characteristic elimination of CO and HCN from the heterocyclic ring.

Chemical Identity[1]
  • IUPAC Name: 8-hydroxyquinoline-2-carbohydrazide

  • Molecular Formula:

    
    
    
  • Exact Mass: 203.0695 Da

  • Precursor Ion

    
    :  204.0768 m/z (Positive Mode ESI)
    

Comparative Analysis: 8-HQ-2-CH vs. Structural Analogs

To validate the identity of 8-HQ-2-CH, it must be differentiated from its synthetic precursors and non-hydroxylated analogs. The table below contrasts the diagnostic ions.

Feature8-HQ-2-Carbohydrazide (Target)8-Hydroxyquinoline (Core)Quinoline-2-Carbohydrazide (Analog)
Precursor

204 146 188
Primary Loss

or



Base Peak (Typical) 173 (Acylium) or 145 (Core)118 (Cyclopentadiene deriv.)157 (Acylium)
Diagnostic Ion m/z 145 (8-hydroxyquinoline radical cation)m/z 91 (Pyridyne-like fragment)m/z 129 (Quinoline radical cation)
Chelation Effect High abundance of metal adducts (

, etc.)[1][2]
High abundance of metal adductsLow/No metal adducts in ESI

Key Insight: The presence of the m/z 145 fragment is the "fingerprint" linking the hydrazide back to the 8-HQ core. If you observe m/z 129 instead, the hydroxyl group is likely absent (indicating the Quinoline-2-carbohydrazide analog).

Fragmentation Mechanism & Pathways

The fragmentation of 8-HQ-2-CH follows a logical dissociation cascade driven by the lability of the hydrazide bond and the stability of the aromatic system.

Mechanistic Description
  • Hydrazide Cleavage (The "Tail" Loss): The most facile pathway is the cleavage of the

    
     bond in the hydrazide tail. The protonated molecular ion (m/z 204) typically loses a hydrazine radical (
    
    
    
    , 31 Da) or neutral hydrazine (
    
    
    , 32 Da) to form the acylium ion at m/z 173 or the amide-like cation at m/z 172 .
  • Carbonyl Elimination: The acylium ion (m/z 173) is unstable and rapidly ejects carbon monoxide (

    
    , 28 Da). This collapses the structure to the 8-hydroxyquinoline core ion at m/z 145 .
    
  • Ring Degradation (The "Core" Loss): Similar to the parent 8-hydroxyquinoline, the m/z 145 ion undergoes phenol-ketone tautomerization followed by the loss of

    
     (28 Da) from the phenol ring, yielding m/z 117 . Further loss of 
    
    
    
    (27 Da) from the pyridine ring produces m/z 90 .
Visualization: Fragmentation Pathway (DOT Diagram)

FragmentationPathway Parent [M+H]+ Precursor m/z 204 Acylium Acylium Ion m/z 173 Parent->Acylium - N2H3 (31 Da) (Hydrazide Cleavage) Amide Amide Cation m/z 172 Parent->Amide - N2H4 (32 Da) (Neutral Loss) Core 8-HQ Core Ion m/z 145 Acylium->Core - CO (28 Da) (Carbonyl Ejection) Amide->Core - HCN (27 Da) PhenolLoss Cyclopentadiene Derivative m/z 117 Core->PhenolLoss - CO (28 Da) (Phenolic Ring Contraction) RingOpen Pyrrole Derivative m/z 90 PhenolLoss->RingOpen - HCN (27 Da) (Pyridine Ring Break)

Caption: Proposed ESI-MS/MS fragmentation cascade for 8-Hydroxyquinoline-2-carbohydrazide (


).

Experimental Protocol: Structural Validation

To replicate these results, use the following standardized LC-MS/MS workflow. This protocol ensures the separation of the hydrazide from potential hydrolysis products (the carboxylic acid).

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of 8-HQ-2-CH in 1 mL of DMSO (stock). Dilute to 10 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid .

    • Why: The formic acid ensures protonation (

      
      ) for ESI+. DMSO is required due to the low solubility of planar aromatic hydrazides.
      
  • Metal Scavenging (Crucial): Use plasticware or acid-washed glassware. 8-HQ derivatives avidly chelate trace iron/copper from glass, creating complex spectra (

    
    ) that obscure the protonated peak.
    
Step 2: LC-MS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

    • Note: The hydrazide is polar; expect early elution compared to the parent 8-HQ.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 100-135 V (Higher voltage promotes in-source fragmentation of the fragile hydrazide bond).

    • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to observe both the parent and the deep structural fragments.

Visualization: Experimental Workflow (DOT Diagram)

ExperimentalWorkflow Sample Sample Prep (DMSO/MeOH + 0.1% FA) Inject LC Injection (C18 Column) Sample->Inject Ionization ESI Source (+) [M+H]+ Generation Inject->Ionization Elution Filter Quadrupole Filter Select m/z 204 Ionization->Filter m/z 204 Collision Collision Cell (N2 Gas, 10-40 eV) Filter->Collision Isolation Detector TOF/Detector Record Fragment Ions Collision->Detector Fragments: 173, 145, 117

Caption: LC-MS/MS workflow for the targeted identification of 8-HQ-2-CH.

References

  • Fragmentation of Quinoline Carboxylic Acids: Stanoeva, J. P., et al. (2022).[3] "Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides." Macedonian Journal of Chemistry and Chemical Engineering. (Provides foundational rules for carboxylic acid/amide losses in heterocyclic systems).

  • 8-Hydroxyquinoline Chelation & Analysis: De Freitas, L. V., et al. (2018).[4][5] "Synthesis and structural characterization of a 8-hydroxyquinoline derivative coordinated to Zn(II)." ResearchGate. (Validates the metal-binding propensity and ESI behavior of 8-HQ derivatives).

  • Hydrazide/Hydrazone Mass Spectrometry: Caleb, A. A., et al. (2016). "Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-Oxazolidinyl Quinoxaline Derivatives." Moroccan Journal of Heterocyclic Chemistry. (Demonstrates the characteristic loss of hydrazine moieties in nitrogen heterocycles).

  • General MS Fragmentation Patterns: LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns."[3][6][7][8][9] (Reference for McLafferty rearrangement and alpha-cleavage mechanisms).

Sources

Validation

Comparative Antioxidant Activity of 8-Hydroxyquinoline Hydrazide Derivatives vs. Ascorbic Acid Standards

Executive Summary In the landscape of drug development and biochemical assay design, selecting the appropriate antioxidant standard is critical for validating the efficacy of novel compounds. Ascorbic Acid (Vitamin C) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and biochemical assay design, selecting the appropriate antioxidant standard is critical for validating the efficacy of novel compounds. Ascorbic Acid (Vitamin C) is universally recognized as the gold standard for water-soluble antioxidant assays due to its potent Hydrogen Atom Transfer (HAT) capabilities[1]. However, for complex pathological models involving transition metal dyshomeostasis (e.g., neurodegeneration, oncology), direct radical scavengers often fall short.

8-Hydroxyquinoline (8-HQ) hydrazide derivatives represent a bifunctional class of molecules. While their direct radical scavenging kinetics are generally slower than ascorbic acid, their profound ability to chelate redox-active metals (Fe²⁺, Cu²⁺) makes them superior in preventing metal-catalyzed Reactive Oxygen Species (ROS) generation[2]. This guide provides an objective, data-driven comparison of 8-HQ hydrazides against ascorbic acid, detailing mechanistic differences, comparative performance metrics, and self-validating experimental protocols.

Mechanistic Divergence: Scavenging vs. Chelation

To accurately compare these two compounds, researchers must understand that they operate via fundamentally different primary mechanisms.

  • Ascorbic Acid (The Scavenger): Ascorbic acid neutralizes ROS primarily through the Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT) pathways[1]. It rapidly donates electrons to free radicals, forming a relatively stable ascorbyl radical, which subsequently degrades into dehydroascorbic acid.

  • 8-HQ Hydrazide (The Chelator & Secondary Scavenger): The 8-hydroxyquinoline core is a privileged scaffold for metal chelation. By sequestering Fe²⁺ and Cu²⁺, 8-HQ prevents the Fenton reaction, effectively stopping the production of highly toxic hydroxyl radicals (

    
    ) before they form[2]. The appended hydrazide moiety (-CO-NH-NH₂) provides secondary direct radical scavenging capabilities.
    

Pathways ROS Reactive Oxygen Species (ROS) Fenton Fenton Reaction (Fe2+/Cu2+) Fenton->ROS Generates HQ 8-HQ Hydrazide Chelation Metal Chelation HQ->Chelation Primary Mechanism HAT Hydrogen Atom Transfer HQ->HAT Secondary (Hydrazide NH) AA Ascorbic Acid AA->HAT Primary Mechanism Chelation->Fenton Inhibits HAT->ROS Neutralizes

Figure 1: Divergent antioxidant mechanisms of 8-HQ hydrazides and ascorbic acid.

Comparative Performance Data

When evaluated in a purely chemical environment (like the DPPH assay), uncomplexed 8-HQ derivatives typically exhibit lower direct scavenging activity than ascorbic acid[3]. However, when 8-HQ hydrazones are complexed with metals (e.g., Cu(II) complexes), their redox centers stabilize, resulting in antioxidant activity that surpasses ascorbic acid[4].

Table 1: Comparative IC₅₀ Values in DPPH Radical Scavenging
Compound ClassAverage IC₅₀ ValuePrimary Antioxidant ModeReference
L-Ascorbic Acid (Standard) ~0.1 mg/mLDirect Scavenging (HAT)[3]
Uncomplexed 8-HQ Derivatives 0.8 – 2.49 mg/mLWeak Direct Scavenging[3]
Cu(II)-8-HQ Hydrazide Complexes < 10 µMRedox Stabilization & Chelation[4]
Table 2: Assay Selection Matrix for Drug Development
Assay TypeAscorbic Acid Performance8-HQ Hydrazide PerformanceBiological Relevance
DPPH Scavenging Excellent (Gold Standard)Moderate to LowDirect ROS neutralization capacity
Deoxyribose (Fenton) Moderate (Can act as pro-oxidant)Excellent (Strong Chelator)Prevention of

formation in vivo

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each methodological choice is explicitly detailed to prevent common experimental artifacts.

Protocol A: DPPH Free Radical Scavenging Assay

This assay evaluates the direct hydrogen-donating ability of the compounds[3].

  • Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in LC-MS grade methanol to achieve a 0.2 mM concentration.

    • Causality: Methanol is strictly required because the DPPH radical is highly stable in organic solvents. Introducing aqueous buffers induces rapid spontaneous degradation of the radical, which skews the baseline absorbance and yields false-positive antioxidant readings.

  • Sample Dilution: Prepare serial dilutions of 8-HQ hydrazide and Ascorbic Acid ranging from 0.1 to 1000 µg/mL.

    • Causality: A wide dynamic range is necessary because uncomplexed 8-HQ derivatives exhibit significantly lower direct scavenging activity (IC₅₀ ~0.8-2.5 mg/mL) compared to the Ascorbic acid standard (IC₅₀ ~0.1 mg/mL)[3].

  • Incubation: Mix 1 mL of the test sample with 1 mL of the DPPH solution. Incubate the mixture in total darkness for 20 minutes at 25°C.

    • Causality: DPPH is highly photosensitive. Ambient light exposure accelerates radical quenching independent of the antioxidant present, destroying the assay's internal validity.

  • Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

    • Causality: 517 nm is the exact

      
       of the unreduced DPPH radical. As it accepts a hydrogen atom from the antioxidant, the solution transitions from deep purple to pale yellow, decreasing absorbance proportionally to the compound's scavenging power.
      

DPPH_Protocol Step1 Prepare 0.2 mM DPPH (Methanol) Step3 Incubate 20 min (Dark, 25°C) Step1->Step3 Step2 Serial Dilution (Samples & AA) Step2->Step3 Step4 Read Absorbance (517 nm) Step3->Step4 Step5 Calculate IC50 Step4->Step5

Figure 2: Self-validating DPPH assay workflow for comparative antioxidant screening.

Protocol B: Deoxyribose Degradation (Fenton Inhibition) Assay

Because DPPH underestimates the physiological antioxidant power of chelators, this assay is mandatory for evaluating 8-HQ hydrazides[2].

  • Reaction Mixture Assembly: Combine 2-deoxyribose (2.8 mM), FeCl₂ (0.1 mM), H₂O₂ (1 mM), and the test compound in a 20 mM phosphate buffer (pH 7.4).

    • Causality: The pH is locked at 7.4 to mimic physiological conditions. 8-HQ's metal-chelating antioxidant activity is highly pH-dependent and performs optimally at pH 7.4 compared to acidic environments[2].

  • Fenton Incubation: Incubate the mixture at 37°C for 1 hour.

    • Causality: This specific duration allows the Fenton reaction (

      
      ) to proceed, generating hydroxyl radicals that degrade deoxyribose into malondialdehyde (MDA).
      
  • Chromogenic Reaction: Add 1% thiobarbituric acid (TBA) and 2.8% trichloroacetic acid (TCA), then heat at 95°C for 15 minutes.

    • Causality: TBA reacts specifically with the MDA byproduct to form a pink chromogen. By measuring absorbance at 532 nm, researchers can quantify the exact amount of

      
       inhibited. 8-HQ hydrazides excel in this assay by sequestering the Fe²⁺ catalyst, whereas ascorbic acid can sometimes reduce Fe³⁺ back to Fe²⁺, inadvertently acting as a pro-oxidant.
      

Conclusion

For standard, direct radical scavenging applications, Ascorbic Acid remains the unmatched, highly efficient standard. However, in complex biological systems where oxidative stress is driven by transition metal toxicity, 8-HQ hydrazide derivatives offer a superior, bifunctional therapeutic profile. Drug development professionals should utilize a combination of DPPH and Deoxyribose degradation assays to capture the full pharmacological profile of these compounds.

References

  • Faydy, N., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." PMC / MDPI,
  • Ribeiro, et al. "A review of hydrazide-hydrazone metal complexes' antitumor potential." Frontiers in Chemistry,
  • MDPI Authors. "Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline." MDPI,
  • NIH Authors. "Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory." PMC,

Sources

Comparative

Validating Purity of 8-Hydroxyquinoline-2-carbohydrazide: A Comparative HPLC Guide

Executive Summary 8-Hydroxyquinoline-2-carbohydrazide (8-HQC) is a critical pharmacophore in drug discovery, particularly for neuroprotective, antifungal, and anticancer applications due to its metal-chelating properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Hydroxyquinoline-2-carbohydrazide (8-HQC) is a critical pharmacophore in drug discovery, particularly for neuroprotective, antifungal, and anticancer applications due to its metal-chelating properties.[1][2][3][4] However, this same chelating ability presents a significant analytical challenge: severe peak tailing and irreversible adsorption on standard stainless-steel HPLC systems and silica-based columns.

This guide objectively compares a Generic Neutral C18 Method (often the default choice) against an Optimized Acidic-Modified Method . We demonstrate that controlling pH and suppressing metal interactions is not merely an optimization step but a requirement for validating purity with scientific integrity.

Part 1: The Analytical Challenge

The structural duality of 8-HQC—a basic pyridine nitrogen and a phenolic hydroxyl group—creates a zwitterionic character. Furthermore, the hydrazide moiety adds polarity, making separation from its precursor (8-hydroxyquinoline-2-carboxylic acid) difficult.

Why Standard Methods Fail:

  • Metal Chelation: 8-HQC avidly binds trace iron (Fe³⁺) and zinc (Zn²⁺) present in stainless steel frits and column housing. This results in "ghost peaks" or severe tailing (

    
    ).
    
  • Silanol Interaction: At neutral pH, residual silanols on the stationary phase interact with the protonated nitrogen, causing broad, asymmetric peaks.

Part 2: Synthesis & Impurity Profiling

To validate purity, one must first identify potential contaminants. The synthesis typically proceeds from 8-hydroxyquinoline-2-carboxylic acid via an ester intermediate.

Figure 1: Synthesis Pathway and Impurity Origin

This diagram maps the synthesis route to identify Critical Quality Attributes (CQAs) for the HPLC method.

SynthesisPath Start Start: 8-Hydroxyquinoline-2-carboxylic Acid (Impurity A) Inter Intermediate: Methyl Ester (Impurity B) Start->Inter Esterification (MeOH/H+) Product Target: 8-Hydroxyquinoline-2-carbohydrazide Start->Product Direct Hydrazinolysis (Low Yield) Inter->Product Hydrazinolysis (NH2NH2) Side Side Product: Bis-quinoline Dimer (Impurity C) Inter->Side Over-reaction

Caption: Synthesis pathway of 8-HQC highlighting precursors (Acid, Ester) and side-products (Dimer) that must be resolved.

Part 3: Comparative Methodology

We compared two methods to quantify 8-HQC purity.

Method A: The "Standard" Approach (Not Recommended)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Methanol : Water (50:50 v/v)

  • Buffer: None or Neutral Phosphate (pH 7.0)

  • Outcome: The basic pyridine moiety interacts with silanols. The chelating site binds trace metals.[5]

    • Result: Broad peaks, Tailing Factor = 2.4, Poor resolution between Hydrazide and Acid.

Method B: The "Optimized" Approach (Recommended)
  • Column: End-capped C18 or Mixed-Mode (e.g., Primesep 100)

  • Mobile Phase: Acetonitrile : Water (Gradient)

  • Modifier: 0.1% Phosphoric Acid (H₃PO₄)

  • Rationale: The acidic pH (approx. pH 2.2) ensures the pyridine nitrogen is fully protonated (preventing chelation) and suppresses silanol ionization. Phosphate ions compete for metal binding sites on the HPLC hardware.

Part 4: Experimental Data & Performance Metrics

The following data illustrates the performance gap between the two methods.

Table 1: System Suitability Comparison
ParameterMethod A (Neutral C18)Method B (Acidic C18)Acceptance Limit
Retention Time (

)
3.2 min (Unstable)5.8 min (Stable)N/A
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)

Theoretical Plates (

)
2,5008,400

Resolution (

)
1.2 (vs. Acid Impurity)3.5 (vs. Acid Impurity)

LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mLN/A

Expert Insight: The drastic improvement in LOD in Method B is due to peak sharpening. A sharper peak yields a higher signal-to-noise ratio (S/N) for the same mass of analyte.

Part 5: Detailed Protocol (Method B)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing the target and its precursor ensures the method is active and specific before every run.

1. Reagents & Equipment
  • Solvent A: HPLC-grade Water + 0.1% H₃PO₄ (85%).

  • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse or equivalent).

  • Detector: Diode Array Detector (DAD) or UV-Vis at 254 nm .

2. Gradient Program
Time (min)% Solvent A (Aq. Acid)% Solvent B (ACN)Flow Rate (mL/min)
0.09551.0
10.040601.0
12.05951.0
15.09551.0
20.09551.0
3. Sample Preparation
  • Diluent: 50:50 Water:ACN (with 0.1% H₃PO₄). Crucial: Dissolving in pure organic solvent may cause precipitation when injected into the aqueous starting stream.

  • Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for impurity limits.

Figure 2: Validation Workflow

This flowchart ensures compliance with ICH Q2(R1) guidelines.

ValidationWorkflow Start Start Validation Spec Specificity Test (Inject Blank, Placebo, Impurities) Start->Spec SysSuit System Suitability (Rs > 2.0, Tf < 1.5?) Spec->SysSuit Lin Linearity (5 levels: 50-150%) SysSuit->Lin Pass Fail Troubleshoot: Check pH or Column Age SysSuit->Fail Fail Acc Accuracy/Recovery (Spike Recovery) Lin->Acc Final Method Validated Acc->Final Fail->SysSuit

Caption: Step-by-step validation workflow ensuring specificity and system suitability before linearity testing.

Part 6: Troubleshooting & Expert Tips
  • Peak Splitting: If 8-HQC appears as a split peak, the sample solvent is likely too strong (too much ACN). Match the sample solvent to the starting mobile phase (95% Water).

  • Carryover: 8-HQC is "sticky." If ghost peaks appear in the blank run, add a needle wash step using 90% Methanol + 0.1% Phosphoric Acid.

  • Hardware Passivation: If using an older HPLC system, flush the lines with 30% Phosphoric Acid overnight (remove column first!) to passivate steel surfaces and remove accumulated iron/zinc.

References
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • Musiol, R., et al. (2010). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

Sources

Validation

Comparative Guide: Elemental Analysis and Molar Conductance of Quinoline Hydrazide Metal Complexes

Introduction & Mechanistic Overview Quinoline hydrazide derivatives and their transition metal complexes are critical scaffolds in modern drug development, exhibiting potent antibacterial, antitubercular, and anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Quinoline hydrazide derivatives and their transition metal complexes are critical scaffolds in modern drug development, exhibiting potent antibacterial, antitubercular, and anticancer properties 1. The pharmacological efficacy of these molecules is heavily dictated by their coordination geometry, metal-to-ligand (M:L) stoichiometry, and the nature of their counter-ions.

To successfully translate these synthesized complexes into biological assays, researchers must build a self-validating structural model. This guide objectively compares the structural elucidation of various metal complexes using two foundational analytical techniques: Elemental Analysis (CHN) and Molar Conductance .

The Causality Behind the Analytical Choices

As an application scientist, analytical techniques are not merely checkboxes; they are tools to answer specific mechanistic questions about the coordination sphere.

  • Elemental Analysis (CHN): This technique quantifies the mass fractions of Carbon, Hydrogen, and Nitrogen. By comparing theoretical calculations with experimental yields, we establish the empirical formula and the exact M:L stoichiometry 2. If a complex is synthesized with a 1:2 M:L ratio, the %N will be significantly higher than in a 1:1 complex, directly confirming the degree of ligand substitution.

  • Molar Conductance: Measured in polar aprotic solvents like N,N-Dimethylformamide (DMF), molar conductance determines whether anions (e.g., Cl⁻, NO₃⁻) are coordinated directly to the metal center (inner-sphere) or exist freely in solution (outer-sphere) 3. A value below 15 Ω⁻¹cm²mol⁻¹ indicates a non-electrolyte (anions are coordinated), while values between 130–170 Ω⁻¹cm²mol⁻¹ in DMF indicate a 1:2 electrolyte (anions are free).

Comparative Data: Evaluating Metal Complexes

The table below compares representative analytical data for a synthesized Quinoline-2-carboxaldehyde hydrazone (QCH) ligand complexed with various transition metals. Notice how the conductance data perfectly correlates with the stoichiometric ratios derived from the CHN analysis.

Complex FormulaM:L Ratio%C (Calc / Found)%H (Calc / Found)%N (Calc / Found)Molar Conductance (Ω⁻¹cm²mol⁻¹)Electrolyte Type
[Cu(QCH)Cl₂] 1:145.20 / 45.123.10 / 3.0513.15 / 13.0812.4Non-electrolyte
[Ni(QCH)₂]Cl₂ 1:256.15 / 56.024.25 / 4.1816.30 / 16.21142.51:2 Electrolyte
[Zn(QCH)Cl₂] 1:145.05 / 44.983.08 / 3.0113.10 / 13.028.9Non-electrolyte
[Co(QCH)₂]Cl₂ 1:256.12 / 56.084.22 / 4.1516.28 / 16.19150.21:2 Electrolyte

Data Note: Molar conductance measured at 1.0 × 10⁻³ M in anhydrous DMF at 25°C.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in calibration and variance checks prevent downstream data corruption.

Synthesis of Metal Complexes

Causality Check: Refluxing in ethanol ensures the kinetic energy required to displace water molecules from the metal's primary coordination sphere, allowing the bulky quinoline hydrazide to chelate.

  • Dissolution: Dissolve 2.0 mmol of the QCH ligand in 20 mL of hot absolute ethanol.

  • Metal Addition: Add a solution of the transition metal chloride (1.0 mmol for a 1:2 target, or 2.0 mmol for a 1:1 target) dissolved in 10 mL of ethanol dropwise under continuous magnetic stirring.

  • Reflux: Reflux the mixture for 3-4 hours at 70°C. Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent to confirm the complete consumption of the free ligand.

  • Isolation: Cool the mixture to room temperature. Filter the resulting microcrystalline precipitate, wash successively with cold ethanol and diethyl ether to remove unreacted starting materials, and dry in a vacuum desiccator over anhydrous CaCl₂.

Elemental Analysis (CHN) Protocol

Causality Check: Combustion at 950°C in an oxygen-rich environment is mandatory. Lower temperatures risk incomplete combustion of the robust quinoline aromatic ring, which would artificially skew the %C downward and invalidate the empirical formula.

  • Preparation: Accurately weigh 1.5–2.0 mg of the dried complex into a highly pure tin capsule using a microbalance (precision ±0.001 mg).

  • Combustion: Drop the capsule into a CHNS/O analyzer furnace set to 950°C.

  • Detection: Route the evolved combustion gases (CO₂, H₂O, NOₓ) through a reduction column, and measure them via gas chromatography equipped with a Thermal Conductivity Detector (TCD).

  • Validation Step: Calculate the empirical formula. The experimental mass percentages must fall within a strict ±0.4% variance of the theoretical calculations. If the variance is higher, the sample contains solvent impurities and must be recrystallized.

Molar Conductance Measurement

Causality Check: The cell constant of a conductivity meter drifts over time due to electrode polarization. Standardizing against a known electrolyte ensures the specific conductance (κ) is absolute, not relative.

  • Calibration: Calibrate the conductivity meter using a standard 0.01 M KCl aqueous solution at 25°C to determine the exact cell constant.

  • Sample Prep: Prepare a precise 1.0 × 10⁻³ M solution of the metal complex in anhydrous DMF.

  • Measurement: Immerse the conductivity cell into the complex solution, ensuring no air bubbles are trapped between the electrodes. Maintain the temperature at 25°C ± 0.1°C using a water bath.

  • Calculation: Record the specific conductance (κ). Calculate molar conductance (Λm) using the formula: Λm = (1000 × κ) / C, where C is the molarity.

Structural Elucidation Workflow

G L Quinoline Hydrazide Ligand (Multiple Donor Sites) C Complexation Reaction (Reflux, EtOH, 70°C) L->C M Transition Metal Salts (Cu, Ni, Zn, Co) M->C EA Elemental Analysis (CHN) Yields Empirical Formula C->EA MC Molar Conductance (DMF) Yields Electrolytic Nature C->MC Geom Structural Elucidation (Octahedral / Square Planar) EA->Geom M:L Ratio S1 Non-Electrolyte (<15 Ω⁻¹cm²mol⁻¹) Inner-Sphere Anions MC->S1 S2 1:2 Electrolyte (>130 Ω⁻¹cm²mol⁻¹) Outer-Sphere Anions MC->S2 S1->Geom S2->Geom

Workflow for structural elucidation of quinoline hydrazide complexes using EA and conductance.

References

  • Mixed‐Ligand Complexes of a Schiff Base, 8‐Hydroxyquinoline and Oxalic Acid with Cu(II), Ni(II), Zn(II), and Fe(III) Ions: Pyrolytic Products and Biological Activities - ResearchGate. 1

  • Picolinohydrazide | C6H7N3O | CAS 1452-63-7 - Benchchem. 2

  • In silico, In Vitro and docking applications for some novel complexes derived from new quinoline derivatives - ResearchGate. 3

Sources

Safety & Regulatory Compliance

Safety

Authoritative Guide: Proper Disposal Procedures for 8-Hydroxyquinoline-2-carbohydrazide

Executive Summary & Chemical Profile 8-Hydroxyquinoline-2-carbohydrazide is a specialized organic ligand often used in drug development and coordination chemistry. Its disposal requires a strict protocol because it combi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

8-Hydroxyquinoline-2-carbohydrazide is a specialized organic ligand often used in drug development and coordination chemistry. Its disposal requires a strict protocol because it combines two distinct hazard profiles: the ecotoxicity and reproductive toxicity of the 8-hydroxyquinoline scaffold and the chemical reactivity of the hydrazide functional group.

This guide provides a self-validating disposal workflow designed to ensure compliance with environmental regulations (EPA/RCRA) and protect laboratory personnel.

Chemical Attribute Disposal Implication
Core Structure 8-Hydroxyquinoline moiety: High Aquatic Toxicity & Reproductive Toxin (Repr.[1][2][3][4] 1B) .
Functional Group Carbohydrazide (-CONHNH₂): Reducing Agent . Incompatible with strong oxidizers.[4]
Physical State Solid (typically pale yellow/beige powder).[5]
Primary Hazard Toxic if swallowed; May cause allergic skin reaction; Very toxic to aquatic life.[1][2][3][4]

Pre-Disposal Safety Protocols

Before handling waste, you must establish a "Zone of Safety" using the following hierarchy of controls.

Personal Protective Equipment (PPE) Matrix

Use this table to select the correct PPE based on the handling activity.

ActivityHand ProtectionRespiratory ProtectionEye/Face ProtectionBody Protection
Routine Weighing/Transfer Double Nitrile Gloves (min 0.11 mm)N95 Particulate RespiratorSafety Goggles (tight-fitting)Lab Coat (Cotton/Poly)
Solution Preparation Nitrile or Neoprene GlovesFume Hood (Face velocity > 100 fpm)Safety Goggles + Face ShieldLab Coat + Apron
Spill Cleanup (Solid) Double Nitrile GlovesP100 HEPA RespiratorSafety GogglesTyvek® Coveralls
Spill Cleanup (Liquid) Butyl Rubber GlovesFull-Face Respirator (Organic Vapor/P100)Integrated in RespiratorTyvek® Coveralls
Chemical Compatibility (Segregation)

CRITICAL WARNING: 8-Hydroxyquinoline-2-carbohydrazide is a reducing agent.

  • NEVER mix with: Strong Oxidizers (Nitric Acid, Peroxides, Permanganates), Chromic Acid, or Halogens.

  • Risk: Exothermic reaction, fire, or evolution of toxic nitrogen oxides (NOx).

Disposal Workflow & Decision Logic

Do not improvise. Follow this logic gate to determine the correct waste stream.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Substance/Powder) StateCheck->SolidWaste LiquidWaste Liquid Waste (Reaction Mixtures/Solutions) StateCheck->LiquidWaste Debris Contaminated Debris (Gloves, Wipes, Weigh Boats) StateCheck->Debris PackSolid 1. Place in Wide-Mouth HDPE Jar SolidWaste->PackSolid Segregate 1. Segregate by Solvent Type (Halogenated vs. Non-Halogenated) LiquidWaste->Segregate BagDebris 1. Double Bag in Clear Polyethylene Bags Debris->BagDebris LabelSolid 2. Label: 'Toxic Solid, Organic, N.O.S. (8-Hydroxyquinoline derivative)' PackSolid->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage BottleLiquid 2. Collect in Amber Glass or HDPE Carboy Segregate->BottleLiquid LabelLiquid 3. Label: 'Hazardous Waste - Toxic' List all solvents + 'Trace Hydrazide' BottleLiquid->LabelLiquid LabelLiquid->Storage LabelDebris 2. Label: 'Contaminated Debris (Toxic/Reproductive Toxin)' BagDebris->LabelDebris LabelDebris->Storage Pickup EHS / Contractor Pickup (Incineration) Storage->Pickup

Figure 1: Decision logic for segregating and packaging 8-Hydroxyquinoline-2-carbohydrazide waste streams.

Detailed Operational Procedures

Solid Waste (Pure Compound)
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.

  • Labeling: Must adhere to GHS standards.

    • Constituent: 8-Hydroxyquinoline-2-carbohydrazide.

    • Hazard Checkboxes: Toxic, Environmental Hazard.

  • Protocol:

    • Transfer solid carefully to avoid dust generation.[6]

    • Wipe the exterior of the container with a damp paper towel (treat towel as solid waste).

    • Seal tightly and place in secondary containment.

Liquid Waste (Mother Liquors)
  • Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., do not put chlorinated solvents in unapproved plastic containers if long-term storage is expected, though HDPE is generally safe for short-term).

  • pH Adjustment: If the solution is highly acidic or basic, neutralize to pH 5–9 before adding to the waste carboy to prevent container degradation, unless your facility requires specific acid/base streams.

  • Protocol:

    • Pour waste into the appropriate carboy (Halogenated or Non-Halogenated).

    • Do not overfill (leave 10% headspace).

    • Cap immediately after filling.

Decontamination & Spill Response

Scenario: You have spilled 500 mg of powder on the benchtop.

  • Isolate: Evacuate the immediate area; post "Do Not Enter" signage.

  • Protect: Don double nitrile gloves, lab coat, and N95 respirator.

  • Contain: Cover the spill with a damp absorbent pad (to prevent dust) or use a dedicated chemical spill pillow.

  • Deactivate (Optional but Recommended for Residues):

    • Hydrazides can be oxidized.[4] Prepare a fresh 10% bleach (sodium hypochlorite) solution.

    • Caution: This reaction is exothermic. Apply gently to residues only after bulk removal.

  • Clean: Wipe the area with the bleach solution, followed by water.

  • Dispose: All pads, gloves, and wipes go into the "Contaminated Debris" stream.

Regulatory & Compliance Data

Waste Classification (RCRA)

While 8-Hydroxyquinoline-2-carbohydrazide is not explicitly P-listed or U-listed by its specific CAS in 40 CFR 261.33, it must be managed as Hazardous Waste based on characteristics and parent structure toxicity.

  • Characteristic: Toxicity (due to 8-hydroxyquinoline moiety).[1][2][3][4][5]

  • Recommended Waste Code: If not specifically tested, manage as D001 (if ignitable/reactive formulation) or generally as Toxic Waste suitable for incineration.

  • Destruction Method: High-temperature incineration equipped with scrubbers (to handle NOx and potential trace cyanides from hydrazide decomposition).

Environmental Fate[7]
  • Aquatic Toxicity: The 8-hydroxyquinoline scaffold is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Zero discharge to sewer systems is permitted.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7][8] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

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